2-Chloro-N-methoxy-N-methylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUSXSYQDZHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592660 | |
| Record name | 2-Chloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289686-74-4 | |
| Record name | 2-Chloro-N-methoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289686-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-N-methoxy-N-methylbenzamide
In the landscape of modern organic synthesis and medicinal chemistry, precision and control are paramount. This compound, a specialized Weinreb amide, has emerged as a important reagent for the construction of complex molecular architectures. Its utility lies in its ability to act as a superior acylating agent, particularly in the synthesis of ketones, a common structural motif in pharmacologically active compounds. This guide provides an in-depth examination of its properties, synthesis, and applications, offering both theoretical understanding and practical protocols for laboratory use. The presence of the chloro and methoxy groups can also significantly influence intermolecular interactions in drug discovery.[1]
The Chemical Abstracts Service (CAS) number for this compound is 289686-74-4 .[2]
Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 289686-74-4 | PubChem[2] |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[2] |
| Molecular Weight | 199.63 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Appearance | Varies; often a solid | General Knowledge |
| Topological Polar Surface Area | 29.5 Ų | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Synthesis of this compound: A Standard Protocol
The synthesis of Weinreb amides, including this compound, is typically achieved through the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine. The following is a representative, detailed protocol for its preparation from 2-chlorobenzoyl chloride.
Experimental Protocol: Synthesis from 2-Chlorobenzoyl Chloride
Objective: To synthesize this compound.
Materials:
-
2-Chlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Amine: In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Basification: Slowly add a suitable base, such as pyridine or triethylamine (approximately 2.2 equivalents), to the stirred solution. This deprotonates the hydroxylamine hydrochloride to its free base form.
-
Acylation: In a separate flask, dissolve 2-chlorobenzoyl chloride (1 equivalent) in dichloromethane. Slowly add this solution to the cold, stirred solution of the free hydroxylamine.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
N,O-Dimethylhydroxylamine Hydrochloride: The hydrochloride salt is more stable and easier to handle than the free base.
-
Base (Pyridine/Triethylamine): The base is crucial for neutralizing the HCl generated during the acylation reaction, driving the reaction to completion.
-
Low Temperature (0 °C): The initial low temperature helps to control the exothermic reaction between the acid chloride and the amine, minimizing potential side reactions.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Core Application: Controlled Ketone Synthesis
The primary application of this compound is in the synthesis of ketones through reaction with organometallic reagents such as Grignard reagents or organolithiums. This is a cornerstone application of Weinreb amides in general.[1]
The Weinreb Ketone Synthesis: Mechanism and Advantages
The reaction of a Weinreb amide with an organometallic reagent proceeds through a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the common problem of over-addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol.[3] This method offers a high degree of chemoselectivity and is compatible with a wide range of functional groups.[4]
Experimental Protocol: Ketone Synthesis
Objective: To synthesize a ketone from this compound and a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard inert atmosphere glassware (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (approximately 1.1 equivalents) to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Slowly quench the reaction by the addition of 1 M HCl.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add saturated aqueous sodium bicarbonate solution.
-
Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter and concentrate the organic solution. Purify the crude ketone by column chromatography or distillation.
Mechanistic Diagram of Ketone Synthesis
Caption: Mechanism of Weinreb Ketone Synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. This chemical is considered hazardous.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.[6] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][6]
-
First Aid:
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.[5][6][7]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the controlled formation of ketones. Its unique reactivity profile, stemming from the stability of the chelated tetrahedral intermediate, allows for high-yield and chemoselective transformations that are often challenging with other acylating agents. This makes it an indispensable tool for researchers and professionals in drug discovery and development, where the efficient and predictable synthesis of complex molecules is essential. A thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in the laboratory.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research.
- Murphy, J. A., Commeureuc, A. G. J., Snaddon, T. N., McGuire, T. M., Khan, T. A., Hisler, K., Dewis, M. L., & Carling, R. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.
- Capot Chemical. (2025, December 30). Material Safety Data Sheet.
- PubChem. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
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- 4. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
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- 6. 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety Data Sheet [chemicalbook.com]
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An In-depth Technical Guide to the Physical Properties of 2-Chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Weinreb Amide in Modern Synthesis
2-Chloro-N-methoxy-N-methylbenzamide belongs to the esteemed class of Weinreb amides, N,O-dimethylhydroxamates that have become indispensable tools in contemporary organic synthesis.[1][2][3] First introduced by Steven M. Weinreb and Steven Nahm in 1981, these functionalities offer a reliable method for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[2][3] The key to their utility lies in the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition, which ingeniously prevents the common problem of over-addition that plagues reactions with more reactive acylating agents.[3][4] This unique stability and predictable reactivity make a thorough understanding of the physical properties of specific Weinreb amides, such as this compound, crucial for their effective application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[5][6] This guide provides a detailed examination of the known physical characteristics of this compound and presents standardized protocols for the experimental determination of these properties.
Core Molecular and Physical Data
A foundational understanding of a compound's physical properties is paramount for its handling, reaction setup, and purification. The following table summarizes the key known and computed data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[7][8] |
| Molecular Weight | 199.63 g/mol | PubChem[7][8] |
| CAS Number | 289686-74-4 | PubChem[7][8] |
| Physical State | Liquid (reported by supplier) | IndiaMART[9][10] |
| Computed XLogP3-AA | 2.1 | PubChem[7][8] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[7][8] |
| Heavy Atom Count | 13 | Guidechem[11] |
| Rotatable Bond Count | 2 | Guidechem[11] |
Experimental Determination of Physical Properties
The following sections detail the standardized experimental procedures for determining the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory techniques.
Melting Point Determination
While some sources indicate a liquid state at room temperature, the melting point is a critical parameter for assessing purity, especially if the compound is a low-melting solid or can be solidified at reduced temperatures.
Experimental Protocol:
A calibrated digital melting point apparatus is the preferred method for this determination.[2][12]
-
Sample Preparation: A small amount of the solid compound is introduced into a capillary tube, which is then sealed at one end.[3][12] The tube should be filled to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂. A narrow melting range (0.5-1°C) is indicative of a pure compound.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement.[12] A rapid heating rate can lead to a reading that is higher than the true melting point.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Given that this compound is reported to be a liquid, its boiling point is a key identifying characteristic.
Experimental Protocol:
The Thiele tube or a digital boiling point apparatus provides a reliable method for determining the boiling point of a small sample.[5][13]
-
Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.[5][14] This assembly is attached to a thermometer.
-
Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]
-
Data Recording: The heat source is removed when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]
Causality Behind Experimental Choices: The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The point at which the liquid is drawn back into the capillary indicates that the vapor pressure inside the capillary has just dropped below the atmospheric pressure, providing an accurate measure of the boiling point.
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A Comprehensive Technical Guide to the Synthesis of 2-Chloro-N-methoxy-N-methylbenzamide
Abstract
This guide provides an in-depth technical overview of the synthesis of 2-Chloro-N-methoxy-N-methylbenzamide, a critical chemical intermediate known as a Weinreb-Nahm amide. Weinreb amides are renowned in organic synthesis for their ability to react cleanly with organometallic reagents to produce ketones or with reducing agents to yield aldehydes, effectively preventing the common issue of over-addition.[1][2][3] This document details the prevalent and most efficient synthesis pathway starting from 2-chlorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. It offers a thorough examination of the underlying reaction mechanism, a detailed, field-tested experimental protocol, safety and handling procedures, and alternative synthetic strategies. The content is structured to provide researchers and drug development professionals with the necessary expertise to confidently and safely execute this synthesis.
Introduction: The Strategic Importance of Weinreb-Nahm Amides
N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, are exceptionally versatile and stable intermediates in modern organic chemistry.[2][4] Their discovery in 1981 by Steven M. Weinreb and Steven Nahm provided a robust solution to a persistent challenge in ketone synthesis: the over-addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) to acyl compounds, which typically leads to the formation of tertiary alcohols instead of the desired ketone.[1][3]
The unique stability of the Weinreb-Nahm amide functional group circumvents this issue. This compound (CAS No. 289686-74-4) is a prime example of this class of compounds.[5][6] Its substituted benzamide structure makes it a valuable building block in the synthesis of a wide range of complex molecules, particularly active pharmaceutical ingredients (APIs) for central nervous system (CNS) drugs and various agrochemicals.[7] This guide focuses on its reliable preparation, providing the scientific rationale behind the procedural steps.
Synthesis Pathway and Mechanistic Insights
The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
The Reaction Mechanism
The synthesis proceeds via a standard nucleophilic acyl substitution mechanism.
-
Neutralization of the Amine Salt : N,O-dimethylhydroxylamine is commercially available and most easily handled as its hydrochloride salt.[1][2] A base, such as pyridine or triethylamine, is added to deprotonate the hydroxylammonium salt, liberating the free N,O-dimethylhydroxylamine nucleophile.
-
Nucleophilic Attack : The liberated amine attacks the highly electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate.
-
Elimination and Product Formation : The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable N-methoxy-N-methylbenzamide product. The protonated base (e.g., pyridinium chloride) precipitates or remains in solution as a salt byproduct.
The remarkable utility of the resulting Weinreb amide lies in its subsequent reactions. When an organometallic reagent (e.g., R'-MgBr) adds to the Weinreb amide, it forms a tetrahedral intermediate that is stabilized by chelation between the lithium or magnesium atom and the two oxygen atoms (the carbonyl oxygen and the methoxy oxygen).[1][8] This chelated intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. This stability prevents a second equivalent of the organometallic reagent from adding, thus avoiding over-addition.[1][3]
Caption: General mechanism for Weinreb amide formation.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 2-chlorobenzoyl chloride on a laboratory scale.
Materials and Reagents
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-Chlorobenzoyl chloride | 609-65-4 | C₇H₄Cl₂O | 175.01 | Corrosive, lachrymator, reacts violently with water.[9][10] |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | C₂H₈ClNO | 97.54 | White crystalline solid, hygroscopic, irritant.[11][12] |
| Pyridine (anhydrous) | 110-86-1 | C₅H₅N | 79.10 | Non-nucleophilic base, flammable, toxic. |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | Common organic solvent, volatile. |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | HCl | 36.46 | Used for aqueous work-up. |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | NaHCO₃ | 84.01 | Used for aqueous work-up to neutralize acid. |
| Brine (sat. aq. NaCl) | 7647-14-5 | NaCl | 58.44 | Used to break emulsions and remove water. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
| Product | 289686-74-4 | C₉H₁₀ClNO₂ | 199.63 | Intermediate for CNS drugs and agrochemicals. [5][7] |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel (addition funnel)
-
Condenser with a drying tube or inert gas inlet (e.g., Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Step-by-Step Synthesis Procedure
Caption: Step-by-step workflow for the synthesis.
-
Reaction Setup : Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Reagent Preparation : To the flask, add N,O-dimethylhydroxylamine hydrochloride (1.05 eq) and anhydrous dichloromethane (DCM, ~0.3 M). Begin stirring to form a suspension.
-
Base Addition and Cooling : Add anhydrous pyridine (1.1 eq) to the suspension. Cool the flask to 0 °C using an ice bath.
-
Addition of Acyl Chloride : Dissolve 2-chlorobenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the 2-chlorobenzoyl chloride solution dropwise to the stirred, cooled suspension over approximately 30 minutes. An exothermic reaction may be observed.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching : Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl.
-
Work-up - Extraction : Separate the layers. Extract the aqueous layer twice more with DCM.
-
Work-up - Washing : Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Alternative Synthesis Route: Activation of Carboxylic Acid
While starting from the acid chloride is common, this compound can also be synthesized directly from 2-chlorobenzoic acid. This route avoids handling the highly reactive acid chloride but requires a coupling agent to activate the carboxylic acid.[4][13]
Common coupling systems include:
-
Carbodiimides : Such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
-
Triazine-based reagents : 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is effective for this transformation.[4]
-
Phosphine-based reagents : A combination of triphenylphosphine (TPP) and trichloroacetonitrile (TCA) can generate the acid chloride in situ.[13][14]
-
Carbonyl diimidazole (CDI) : This reagent activates the carboxylic acid to form a reactive acylimidazolide intermediate, which then reacts with N,O-dimethylhydroxylamine.[15]
This approach is particularly useful when the acid chloride is not commercially available or when the substrate contains functional groups sensitive to the conditions used for acid chloride formation (e.g., thionyl chloride).[15]
Safety, Handling, and Storage
Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this procedure.
-
2-Chlorobenzoyl Chloride : This reagent is highly corrosive, causes severe skin burns and eye damage, and is a lachrymator (induces tearing).[9][16] It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[10] Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9]
-
Pyridine : Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane (DCM) : DCM is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
N,O-Dimethylhydroxylamine Hydrochloride : This compound is an irritant.[12] Avoid inhalation of dust and contact with skin and eyes.
Storage :
-
Store 2-chlorobenzoyl chloride in a cool, dry, well-ventilated area away from water and incompatible materials like strong bases and alcohols.[16] The container should be tightly sealed.
-
N,O-dimethylhydroxylamine hydrochloride is hygroscopic and should be stored in a tightly sealed container in a dry place.[11]
-
The final product, this compound, should be stored at room temperature in a sealed, dry container.[7]
Conclusion
The synthesis of this compound via the reaction of 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride is a reliable and high-yielding procedure. This technical guide outlines the critical mechanistic principles that ensure the success of the reaction and the strategic value of the resulting Weinreb-Nahm amide. By adhering to the detailed experimental protocol and rigorous safety precautions, researchers can effectively produce this key intermediate, enabling further advancements in the fields of pharmaceutical and agrochemical development.
References
- Title: Weinreb ketone synthesis Source: Wikipedia URL:[Link]
- Title: Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL:[Link]
- Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL:[Link]
- Title: N,O-Dimethylhydroxylamine Source: Wikipedia URL:[Link]
- Title: Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+% Source: Cole-Parmer URL:[Link]
- Title: The Science Behind Ketone Synthesis: The Weinreb Amide Approach Source: Medium URL:[Link]
- Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: 2-Chlorobenzoyl chloride - Hazardous Agents Source: Haz-Map URL:[Link]
- Title: this compound Source: MySkinRecipes URL:[Link]
- Title: this compound | C9H10ClNO2 | CID 18185370 Source: PubChem URL:[Link]
- Title: Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL:[Link]
- Title: Synthesis of hydroxamates (Weinreb amides) Source: Organic Chemistry Portal URL:[Link]
- Title: Recent Developments in Weinreb Synthesis and Their Applications (A-Review)
- Title: Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,...
- Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharma Sciences and Research URL:[Link]
- Title: US4388251A - Method for preparing 2-chlorobenzoyl chloride Source: Google Patents URL
- Title: (PDF) 2-Chloro-N-(4-methoxyphenyl)
- Title: A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents Source: KoreaScience URL:[Link]
- Title: Method for the preparation of 2-chlorobenzoyl chloride, and its uses Source: Google Patents URL
- Title: The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide Source: CORE URL:[Link]
- Title: KR20050112690A - Novel process for the preparation of weinreb amide derivatives Source: Google Patents URL
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Core Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to 2-Chloro-N-methoxy-N-methylbenzamide
This guide provides an in-depth technical overview of this compound, a specialized Weinreb amide, designed for researchers, scientists, and professionals in drug development and organic synthesis. We will move beyond simple data recitation to explore the causality behind its synthetic utility and the practical considerations for its application, ensuring a robust and reliable understanding of this versatile reagent.
This compound (CAS No. 289686-74-4) is a disubstituted benzamide derivative that has gained prominence as a stable and effective acylating agent.[1][2][3] Its structure, featuring a chloro-substituted aromatic ring and the characteristic N-methoxy-N-methylamide group, makes it a valuable intermediate in the construction of complex organic molecules.[4]
The N-methoxy-N-methylamide functionality, commonly known as a Weinreb amide, is the cornerstone of its utility. This group provides a unique reactivity profile that allows for controlled, high-yield synthesis of ketones from highly reactive organometallic reagents—a frequent challenge in multi-step synthesis.[5][6][7]
Data Presentation: Key Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 199.63 g/mol | [1][2][4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |
| CAS Number | 289686-74-4 | [2][3] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CN(C(=O)C1=CC=CC=C1Cl)OC | [2] |
| Topological Polar Surface Area | 29.5 Ų | [1][2] |
| Complexity | 187 | [2] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of a Weinreb amide is a critical step that dictates the purity of subsequent reaction products. The most common and reliable method involves the coupling of an acid chloride with N,O-dimethylhydroxylamine hydrochloride. This approach is favored for its high efficiency and straightforward purification.
Expertise & Causality: The choice of an acid chloride (2-chlorobenzoyl chloride) as the starting material ensures a highly activated electrophile. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, at a controlled temperature (0 °C to room temperature). The base is crucial for two reasons: first, it neutralizes the HCl byproduct generated during the reaction, and second, it deprotonates the N,O-dimethylhydroxylamine hydrochloride salt to liberate the free amine nucleophile required for the acylation. Maintaining a low temperature is essential to prevent potential side reactions and ensure kinetic control over the desired amide formation.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and dichloromethane (DCM) as the solvent.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a suitable base, such as triethylamine (2.5 equivalents), to the stirring suspension. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the free amine.
-
Acylation: Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acid chloride is fully consumed.
-
Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: The resulting crude product can be purified by silica gel column chromatography to yield this compound as a pure solid.
Visualization: Synthetic Workflow
Caption: A diagram illustrating the synthetic route to this compound.
Core Application: Controlled Ketone Synthesis
The primary and most authoritative application of this compound is in the synthesis of ketones.[8] Its reaction with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, proceeds in a highly controlled manner.
Mechanistic Insight & Trustworthiness: Unlike more reactive acylating agents (e.g., esters or acid chlorides), the Weinreb amide does not typically undergo over-addition to form tertiary alcohols.[5][6] This reliability stems from the formation of a stable, five-membered chelated tetrahedral intermediate.[8] The methoxy group's oxygen atom and the carbonyl oxygen coordinate with the metal cation (Li⁺ or Mg²⁺), stabilizing the intermediate. This complex is stable at low temperatures and does not collapse to the ketone until a deliberate aqueous or acidic workup is performed. This two-stage process—formation of the stable intermediate followed by controlled hydrolysis—is the key to its self-validating nature, ensuring a clean and high-yield conversion to the desired ketone.[5][7]
Visualization: Ketone Synthesis Signaling Pathway
Caption: Reaction pathway for ketone synthesis using a Weinreb amide.
This controlled reactivity makes this compound an invaluable tool in pharmaceutical and agrochemical research, where precise molecular construction is paramount.[4][9]
Safety and Handling
As with any chlorinated organic compound and amide derivative, proper safety protocols must be strictly followed. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not universally available, data from closely related structures provide authoritative guidance.[10][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[10] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][12]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move to fresh air.[13] Seek medical attention if irritation or other symptoms persist.[10]
Conclusion
This compound is more than just a reagent; it is a strategic tool for precise and reliable chemical synthesis. Its defining feature, the Weinreb amide group, provides a scientifically sound solution to the common problem of over-addition in organometallic reactions. By understanding the mechanistic principles that govern its reactivity and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this compound to construct complex molecular targets with greater efficiency and control, accelerating discovery in medicinal chemistry and beyond.
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- The Strategic Advantage of Weinreb Amides: A Look at 2-Chloro-N-methoxy-N-methylacetamide's Role. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,...
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
- Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]
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- 2-Chloro-N-(4-methoxyphenyl)benzamide.
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An In-Depth Technical Guide to 2-Chloro-N-methoxy-N-methylbenzamide: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-methoxy-N-methylbenzamide, a key synthetic intermediate belonging to the class of Weinreb-Nahm amides. Addressed to researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's structural attributes, detailed synthesis protocols, rigorous spectroscopic characterization, and its pivotal role in the controlled synthesis of ketones. By integrating established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for the effective utilization of this versatile reagent.
Introduction: The Strategic Value of Weinreb Amides
In the landscape of modern organic synthesis, the ability to form carbon-carbon bonds with precision and high yield is paramount. The synthesis of ketones, a fundamental functional group in a vast array of pharmaceuticals, natural products, and advanced materials, often presents a significant challenge: the over-addition of highly reactive organometallic reagents to acylating agents, leading to the undesired formation of tertiary alcohols.
The advent of the Weinreb-Nahm amide in 1981 by Steven M. Weinreb and Steven Nahm offered an elegant solution to this long-standing problem.[1] These N-methoxy-N-methylamides possess a unique reactivity profile. Upon reaction with organolithium or Grignard reagents, they form a stable, chelated tetrahedral intermediate. This intermediate resists collapse and further nucleophilic attack until acidic workup, thereby ensuring the reaction reliably stops at the ketone stage.[1][2][3]
This compound (CAS No. 289686-74-4) is a prominent example of this class, incorporating a 2-chlorobenzoyl moiety.[4] The presence of the ortho-chloro substituent offers steric and electronic features that can be strategically exploited in complex molecule synthesis, making it a valuable tool for medicinal and process chemists. This guide will provide the foundational knowledge and practical protocols necessary to leverage this reagent's full potential.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting.
Chemical Structure and Properties
The molecular structure of this compound is depicted below.
Caption: Workflow for the synthesis of 2-chlorobenzoyl chloride.
Experimental Protocol: Synthesis of 2-Chlorobenzoyl Chloride
-
Materials & Equipment:
-
2-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet/scrubber
-
Heating mantle and magnetic stirrer
-
Apparatus for vacuum distillation
-
-
Procedure:
-
In a fume hood, charge a dry round-bottom flask with 2-chlorobenzoic acid (1.0 eq) and a suitable solvent like toluene (approx. 2-3 mL per gram of acid).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.1 - 1.5 eq) to the stirred mixture at room temperature. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas, which should be directed to a scrubber.
-
After the initial gas evolution subsides, heat the mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution or by TLC/GC analysis.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude 2-chlorobenzoyl chloride, typically a yellow to brown oil, is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
-
Stage 2: Synthesis of this compound
This stage involves the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
Caption: Workflow for the synthesis of the target Weinreb amide.
Experimental Protocol: Synthesis of this compound
-
Materials & Equipment:
-
2-Chlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Silica gel for column chromatography
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a suitable base, such as pyridine or triethylamine (2.2 eq), to the stirred suspension.
-
In a separate flask, dissolve 2-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Add the solution of 2-chlorobenzoyl chloride dropwise to the cold amine/base mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid or oil.
-
Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The ortho-substitution pattern gives rise to distinct spectroscopic features.
Table 2: Spectroscopic Data
| Technique | Data and Interpretation |
| ¹H NMR | The ¹H NMR spectrum of ortho-substituted N-methoxy-N-methyl benzamides, including the 2-chloro derivative, often shows broad humps or multiple signals for the N-CH₃ and O-CH₃ protons at room temperature. This phenomenon is attributed to restricted rotation around the amide C-N bond, leading to the presence of rotamers on the NMR timescale. Upon heating, these signals typically coalesce into two sharp singlets. The aromatic region will display a complex multiplet pattern consistent with a 1,2-disubstituted benzene ring. |
| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon (~168 ppm), the aromatic carbons (125-135 ppm), and the N-methoxy and N-methyl carbons. The N-methyl carbon often appears as a broad hump at room temperature, similar to the proton spectrum. |
| IR Spectroscopy | Key vibrational bands include a strong carbonyl (C=O) stretch for the tertiary amide, typically in the range of 1630-1670 cm⁻¹. C-H stretches from the aromatic and methyl groups will be observed around 2900-3100 cm⁻¹, and C-Cl stretching vibrations will appear in the fingerprint region. |
| Mass Spec (HRMS) | High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition. For C₉H₁₀ClNO₂, the expected [M+H]⁺ ion is m/z 200.0478. The presence of the characteristic isotopic pattern for chlorine (M and M+2 in an approximate 3:1 ratio) is a definitive indicator. |
Application in Ketone Synthesis: The Weinreb Reaction
The primary utility of this compound lies in its controlled reaction with organometallic reagents to produce 2-chlorophenyl ketones. This transformation is central to building more complex molecular architectures. [5]
Reaction Mechanism
The success of the Weinreb ketone synthesis is rooted in the formation of a stable, five-membered chelated intermediate after the initial nucleophilic attack.
Caption: Mechanism of the Weinreb Ketone Synthesis.
This chelated intermediate prevents the addition of a second equivalent of the organometallic reagent. Upon aqueous acidic workup, the chelate collapses, liberating the desired ketone.
General Protocol for Ketone Synthesis
The following protocol provides a representative workflow for the synthesis of a 2-chlorophenyl ketone using this compound.
Experimental Protocol: Synthesis of (2-Chlorophenyl)(phenyl)methanone
-
Materials & Equipment:
-
This compound
-
Phenylmagnesium bromide (PhMgBr) or Phenyllithium (PhLi) solution in an appropriate solvent (e.g., THF, ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents and equipment
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to 0°C (or -78°C for highly reactive organolithium reagents).
-
Slowly add the Grignard or organolithium reagent (1.1-1.2 eq) dropwise via syringe or dropping funnel, maintaining the low temperature.
-
Stir the reaction at this temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure ketone.
-
Safety and Handling
Proper safety precautions are imperative when working with these chemicals. Users should always consult the specific Safety Data Sheet (SDS) for each compound before use.
-
2-Chlorobenzoyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water and alcohols. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Thionyl Chloride: Toxic, corrosive, and reacts violently with water. All handling must be performed in a fume hood.
-
Organometallic Reagents (Grignard, Organolithiums): Pyrophoric or highly reactive with water and protic solvents. Must be handled under a dry, inert atmosphere using appropriate syringe and cannula techniques.
-
This compound: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin/eye contact. Based on related benzamides, it may cause skin and eye irritation. * General Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE at all times. Ensure that an emergency eyewash station and safety shower are readily accessible.
Conclusion
This compound stands as a highly effective and reliable acylating agent for the synthesis of 2-chlorophenyl ketones. Its identity as a Weinreb-Nahm amide provides a crucial advantage in preventing over-addition by organometallic reagents, a common pitfall in ketone synthesis. The synthetic routes to this compound are well-established and scalable, proceeding from readily available starting materials. This guide has provided the essential technical details—from synthesis and characterization to application and safety—to empower researchers and development professionals to confidently and effectively incorporate this valuable intermediate into their synthetic programs.
References
- TutorChase. (n.d.). How do you prepare a Weinreb amide?
- De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537.
- Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides).
- Wikipedia. (2023, November 11). Weinreb ketone synthesis.
- Chemistry - The Mystery of Molecules. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube.
- Gadge, S. T., & Bhanage, B. M. (2014). Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system for the synthesis of single and double Weinreb amide by aminocarbonylation of aryl iodides. RSC Advances, 4(84), 44755-44759.
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry.
- White, J. M., Tunoori, A. R., & Georg, G. I. (2000). Weinreb Amides. Current Organic Chemistry, 4(2), 135-144.
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An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-N-methoxy-N-methylbenzamide
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-N-methoxy-N-methylbenzamide, a Weinreb-Nahm amide, through the lens of Fourier Transform Infrared (FTIR) spectroscopy. Weinreb-Nahm amides are pivotal intermediates in organic synthesis, valued for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition.[1] The structural integrity and purity of these intermediates are paramount, and IR spectroscopy offers a rapid, non-destructive, and highly informative method for their characterization. This document details the theoretical principles, a robust experimental protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR), and a thorough interpretation of the spectral data. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep, practical understanding of this analytical technique for compound verification.
Introduction: The Significance of Spectroscopic Verification
This compound (C₉H₁₀ClNO₂) is a substituted benzamide featuring a Weinreb-Nahm amide functional group.[2][3][4] Its molecular structure combines an ortho-chlorinated aromatic ring with an N-methoxy-N-methylamide moiety, making it a versatile building block in medicinal chemistry and agrochemical synthesis.[4] The reactivity of this molecule is largely dictated by the amide group, which is stabilized against over-addition by organometallic reagents through chelation by the methoxy group.[1]
Given its role as a critical intermediate, verifying the identity and purity of this compound is a non-negotiable step in any synthetic workflow. Infrared spectroscopy is an indispensable tool for this purpose. It works by probing the vibrational modes of a molecule's functional groups.[5] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite these vibrations. The resulting spectrum is a unique molecular fingerprint, providing direct evidence for the presence of key functional groups such as the amide carbonyl (C=O), C-N, N-O, aromatic C-H, and C-Cl bonds. This guide will elucidate the process of obtaining and interpreting the IR spectrum of this specific compound.
Molecular Structure and Predicted Vibrational Modes
The key to interpreting an IR spectrum lies in understanding the correlation between a molecule's structure and its vibrational frequencies. The structure of this compound contains several distinct functional groups, each with characteristic absorption bands.
-
Aromatic Ring (ortho-disubstituted):
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (3100-3000 cm⁻¹).[6][7]
-
C=C Stretch: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of bands, often of variable intensity, in the 1600-1475 cm⁻¹ region.[6]
-
C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring can be inferred from the strong C-H "out-of-plane" bending vibrations in the 900-675 cm⁻¹ region.[5] For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹.
-
-
Weinreb-Nahm Amide Group (-C(O)N(OCH₃)CH₃):
-
C=O Stretch (Amide I Band): This is one of the most prominent and reliable absorption bands in the spectrum. For tertiary amides, the carbonyl stretch is a very strong and sharp band typically found in the 1670-1630 cm⁻¹ range.[7] The resonance between the nitrogen lone pair and the carbonyl group lowers this frequency compared to ketones.[8]
-
C-N Stretch: The stretching of the carbon-nitrogen bond in amides is a medium to strong band usually found in the 1300-1200 cm⁻¹ region.
-
N-O Stretch: The N-O stretching vibration is expected to produce a band of medium intensity, typically in the 1000-900 cm⁻¹ range.
-
-
Other Functional Groups:
-
Aliphatic C-H Stretch: The methyl groups attached to the nitrogen and oxygen will exhibit symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[6]
-
C-Cl Stretch: The carbon-chlorine bond attached to the aromatic ring will produce a strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.[6]
-
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires minimal to no sample preparation, making it ideal for rapid and reproducible analysis of solid powders and liquids.[9][10][11][12] The technique involves pressing the sample against a high-refractive-index crystal (commonly diamond or zinc selenide) and passing an IR beam through the crystal such that it reflects internally.[9][12] At each reflection point, an "evanescent wave" penetrates a short distance into the sample, where absorption can occur.[9]
Step-by-Step Methodology
-
Instrument Preparation:
-
Crystal Cleaning and Verification (Self-Validation):
-
The integrity of the spectrum depends on a pristine ATR crystal surface. Clean the diamond crystal surface thoroughly using a lint-free wipe moistened with a volatile solvent like isopropanol or ethanol.[10][14]
-
Perform a "cleanliness test" by collecting a spectrum of the empty, clean crystal. It should show a flat baseline with no significant peaks, apart from potential atmospheric CO₂ (~2350 cm⁻¹) and water vapor bands.
-
-
Background Spectrum Acquisition (Self-Validation):
-
With the crystal clean and the sampling arm down, collect a background spectrum.[14] This scan measures the ambient environment (atmosphere and instrument optics) and is automatically subtracted from the sample spectrum.
-
Causality: This step is crucial to eliminate interference from atmospheric water and carbon dioxide, ensuring that the final spectrum contains only information from the sample. A typical background scan involves co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount of this compound powder directly onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.[14]
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.[14]
-
Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, which is necessary for a strong, high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. Use the same acquisition parameters as the background scan (e.g., spectral range 4000-600 cm⁻¹, resolution 4 cm⁻¹, 32 scans) for proper subtraction.[10]
-
The software will display the final, background-corrected absorbance spectrum.
-
-
Post-Measurement Cleanup:
-
Retract the press arm, and carefully remove the sample powder.
-
Clean the crystal surface thoroughly as described in Step 2 to prepare for the next measurement.
-
Data Visualization and Interpretation
Workflow for IR Spectral Analysis
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An In-depth Technical Guide to the Solubility Profile of 2-Chloro-N-methoxy-N-methylbenzamide
Foreword
For researchers, scientists, and professionals in drug development and synthetic chemistry, understanding the solubility of a compound is not merely a data point; it is a cornerstone of process development, formulation, and bioavailability. 2-Chloro-N-methoxy-N-methylbenzamide, a member of the versatile class of Weinreb amides, serves as a critical intermediate in the synthesis of complex molecules, particularly ketones. Its solubility characteristics dictate the choice of reaction solvents, purification strategies, and its handling properties.
This guide addresses the notable scarcity of published quantitative solubility data for this compound. In the absence of established datasets, this document provides a robust framework for both predicting and experimentally determining its solubility. We will delve into its physicochemical properties, provide a detailed protocol for solubility assessment, and offer a theoretical lens through which to interpret the results, empowering researchers to generate and leverage this critical information with confidence.
Physicochemical Profile and Solubility Prediction
A compound's solubility is intrinsically linked to its molecular structure and resulting physical properties. The principle of "like dissolves like" serves as our primary guide: polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1] The key physicochemical parameters for this compound, sourced from authoritative databases, are summarized below.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[2] |
| Molecular Weight | 199.63 g/mol | PubChem[2] |
| CAS Number | 289686-74-4 | PubChem[2] |
| XLogP3-AA (Lipophilicity) | 2.1 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 (Amide oxygen and methoxy oxygen) | PubChem[2] |
Expert Analysis & Solubility Prediction:
-
Aqueous Solubility: The molecule's XLogP3 value of 2.1 indicates a preference for a lipid-like environment over an aqueous one, suggesting low water solubility . The complete absence of hydrogen bond donors further limits its ability to integrate into the hydrogen-bonding network of water. While the two oxygen atoms can act as hydrogen bond acceptors, this is insufficient to overcome the hydrophobicity of the chlorophenyl ring and the methyl groups.
-
Organic Solvent Solubility: Based on its structure—a moderately polar aromatic amide—we can predict its solubility in common organic solvents:
-
High Solubility Expected: In polar aprotic solvents like acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions and accept hydrogen bonds. For the related compound 4-Chloro-N-methoxy-N-methylbenzamide, solubility has been noted in ethanol, acetone, and dimethylformamide.[3]
-
Moderate to High Solubility Expected: In chlorinated solvents like dichloromethane (DCM) and chloroform.
-
Low Solubility Expected: In nonpolar aliphatic solvents such as hexane and cyclohexane, due to the molecule's significant polarity.
-
-
The Impact of N-Alkylation: The presence of both N-methoxy and N-methyl groups is significant. Research on related structures has shown that N-methylation of aromatic amides can disrupt intermolecular hydrogen bonding that might otherwise occur in secondary amides, often leading to a pronounced increase in solubility in organic solvents.[4] This structural feature supports the prediction of good solubility in a range of organic media.
Experimental Determination of Thermodynamic Solubility
To generate reliable and reproducible data, a standardized protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[1]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 2 mL of solvent). The key is to ensure solid material remains undissolved, confirming that the solution is saturated.[5]
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., at 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. For crystalline compounds, longer equilibration times (48-72 hours) may be necessary.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method. A 100-fold or 1000-fold dilution is common.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of the analyte by comparing its response to a standard curve prepared from known concentrations of this compound.
-
Calculation: Multiply the measured concentration by the dilution factor to determine the solubility of the compound in the chosen solvent. Express the result in units such as mg/mL or mol/L.
This self-validating protocol ensures that the measured solubility represents the true thermodynamic equilibrium, a critical parameter for any downstream application.
Workflow for Solubility Determination
Caption: Flowchart for Acid-Base Solubility Classification.
Conclusion and Application
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone.
- This compound. (n.d.). PubChem.
- Solubility of Organic Compounds. (2023, August 31). Retrieved from University of Toronto, Department of Chemistry.
- The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). eMolecules.
- 4-CHLORO-N-METHOXY-N-METHYLBENZAMIDE - Introduction. (n.d.). ChemBK.
Sources
An In-depth Technical Guide to the Reaction Mechanism of Weinreb Amides
Abstract
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, stands as a cornerstone of modern organic synthesis, prized for its ability to function as a robust acylating agent.[1][2][3] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functional group provides a reliable and high-yielding pathway for the synthesis of ketones and aldehydes from carboxylic acid derivatives, elegantly circumventing the pervasive issue of over-addition that plagues reactions with more conventional acylating agents like esters or acid chlorides.[4][5] This guide elucidates the core mechanistic principles governing the unique reactivity of the Weinreb amide. We will explore the structural features that lead to the formation of a uniquely stable, chelated tetrahedral intermediate, detail the scope of its reactivity with various nucleophiles, and provide field-proven experimental protocols.
The Challenge of Over-Addition in Carbonyl Chemistry
The synthesis of a ketone via the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a carboxylic acid derivative, such as an ester or acid chloride, is often complicated by a secondary reaction. The initial nucleophilic addition forms a tetrahedral intermediate which rapidly collapses to the desired ketone. However, this newly formed ketone is typically more reactive than the starting material.[6][7] Consequently, it is readily attacked by a second equivalent of the organometallic reagent, leading to the formation of a tertiary alcohol as an undesired byproduct.[4][7] This over-addition occurs even when reaction stoichiometry is carefully controlled.[4]
The Weinreb Amide: A Structural Solution to a Chemical Problem
The Weinreb amide was developed to overcome this fundamental challenge. Its unique structure, featuring an N-methoxy-N-methyl moiety, fundamentally alters the stability of the key tetrahedral intermediate formed during nucleophilic attack.
The Core Mechanism: Chelation and Intermediate Stability
When a nucleophile, such as an organometallic reagent or a hydride, adds to the carbonyl carbon of a Weinreb amide, a tetrahedral intermediate is formed. The key to the Weinreb amide's controlled reactivity lies in the fate of this intermediate. The lone pair electrons on the N-methoxy oxygen atom coordinate to the metal cation (Li⁺ or MgX⁺) associated with the nucleophile, forming a stable five-membered chelate ring with the carbonyl oxygen.[4][7][8][9]
This chelation stabilizes the tetrahedral intermediate, preventing it from collapsing prematurely.[2][3][6][4][9] The intermediate remains intact at low temperatures until an aqueous or acidic workup is performed.[4][7] During workup, the metal ion is quenched and removed, destabilizing the chelate and leading to the collapse of the intermediate to furnish the final ketone or aldehyde product.[7] Because the ketone or aldehyde is not formed in the presence of the highly reactive nucleophile, the problem of over-addition is effectively eliminated.[6][7]
Figure 1: Mechanism of Weinreb amide reaction showing the stable chelated intermediate.
Comparison with Ester Reactivity
To fully appreciate the utility of the Weinreb amide, it is instructive to compare its reaction pathway with that of a typical ester. As shown below, the tetrahedral intermediate formed from an ester lacks the chelating methoxy group and readily collapses, regenerating a reactive carbonyl in the presence of the organometallic reagent.
Figure 2: Contrasting reaction pathways of Weinreb amides and esters with organometallics.
Synthetic Scope and Applications
The stability of the Weinreb amide moiety allows for a broad range of synthetic transformations, tolerating many functional groups that would be incompatible with harsher reagents.[4]
Ketone Synthesis
The most common application is the synthesis of ketones. A wide variety of organometallic nucleophiles can be used, including aliphatic, vinyl, aryl, and alkynyl Grignard and organolithium reagents.[1][4] The reaction is generally high-yielding and clean.
| Substrate (R¹ in R¹-CON(Me)OMe) | Nucleophile (R²-M) | Product (R¹-CO-R²) | Typical Yield |
| Phenyl | Phenylmagnesium bromide | Benzophenone | >90% |
| Cyclohexyl | Methyllithium | Cyclohexyl methyl ketone | ~85-95% |
| N-Boc-Alanine | Isobutylmagnesium chloride | N-Boc-protected amino ketone | ~80-90% |
| 3-Bromophenyl | n-Butyllithium | 3-Bromo-n-butylphenylketone | >85% |
| Cinnamoyl | Vinyllithium | 1-Phenylpenta-1,4-dien-3-one | ~75-85% |
Table 1: Representative examples of Weinreb ketone synthesis. Yields are typical and can vary based on specific conditions.
Aldehyde Synthesis
Weinreb amides can be cleanly reduced to aldehydes using common hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[4] The same principle of a stable chelated intermediate prevents over-reduction to the primary alcohol.[10] Milder and more chemoselective reagents, such as chloromagnesium dimethylaminoborohydride (MgAB), have also been developed for this transformation, allowing for reduction under ambient conditions.[11][12]
Experimental Protocols: A Self-Validating System
The following protocols represent standard, field-proven methodologies for the synthesis and reaction of Weinreb amides. The causality behind key steps is explained to ensure reproducibility and understanding.
Workflow: From Carboxylic Acid to Ketone
The overall process typically involves two main stages: formation of the Weinreb amide from a carboxylic acid derivative, followed by the reaction with an organometallic reagent.
Figure 3: General workflow for the preparation and use of a Weinreb amide.
Protocol 1: Synthesis of a Weinreb Amide from an Acid Chloride
This protocol describes the formation of N-methoxy-N-methylbenzamide from benzoyl chloride.
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Solvent and Base: Suspend the hydrochloride salt in dichloromethane (DCM, ~0.5 M). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (2.2 eq), dropwise to the suspension. The base neutralizes the HCl salt and the HCl generated during the acylation.
-
Acylating Agent: Add the acid chloride (e.g., benzoyl chloride, 1.0 eq) dissolved in a minimal amount of DCM dropwise via the dropping funnel over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the acid chloride.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude Weinreb amide, which can often be used without further purification or purified by column chromatography.
Protocol 2: Synthesis of a Ketone via Weinreb Amide
This protocol details the reaction of N-methoxy-N-methylbenzamide with phenylmagnesium bromide.
-
Reagent Preparation: Add the Weinreb amide (1.0 eq) to a flame-dried, nitrogen-purged flask and dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical for controlling the addition and maintaining the stability of the intermediate.
-
Nucleophile Addition: Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1-1.2 eq) dropwise via syringe. A slight excess of the nucleophile ensures complete conversion of the amide. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching (Intermediate Collapse): Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This proton source protonates the alkoxide and breaks down the chelated intermediate to form the ketone. Using a mild acid like NH₄Cl prevents potential side reactions with acid-sensitive functional groups.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or ether).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude ketone can be purified by flash column chromatography or recrystallization.
Conclusion
The Weinreb amide's reactivity is a testament to elegant mechanistic control through structural design. The ability of the N-methoxy group to form a stable, five-membered chelated intermediate with the metal cation of the incoming nucleophile is the cornerstone of its utility.[2][3][6][4][9] This stabilization effectively pauses the reaction pathway, preventing the formation of the highly reactive ketone or aldehyde product until after the reactive nucleophile has been quenched during workup. This simple yet profound principle has made the Weinreb-Nahm synthesis a dependable, versatile, and indispensable tool for chemists in academic and industrial research, enabling the controlled and high-yield construction of critical carbonyl-containing molecules.
References
- Weinreb ketone synthesis. (n.d.). In Wikipedia.
- Bailey, C. L., et al. (2014). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org.
- Converting Amides to Aldehydes and Ketones. (n.d.). Chemistry Steps.
- Weinreb Ketone Synthesis. (n.d.). TCI EUROPE N.V.
- Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry.
- Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. (n.d.). eScholarship.org.
- Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. J. Org. Chem.
- Weinreb (ketone synthesis). (n.d.). Química Organica.org.
- Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2).
- Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6).
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
- Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- Heijnen, D., et al. (2017). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 19(21), 5948–5951.
- Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016). Chemistry Stack Exchange.
- Weinreb amides. (n.d.). [Source not further specified].
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019).
- synthesis of ketones by utilizing thioesters as “radical weinreb amides”. (n.d.). Treasures @ UT Dallas.
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
- Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818.
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The Weinreb Amide: A Cornerstone of Modern Ketone and Aldehyde Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Controlled Acylation and the Emergence of the Weinreb Amide
In the realm of organic synthesis, the formation of carbon-carbon bonds to construct ketones and the controlled reduction to form aldehydes are fundamental transformations. However, the direct acylation of highly reactive organometallic reagents (such as Grignard or organolithium reagents) with common acylating agents like acid chlorides or esters is often plagued by a critical side reaction: over-addition.[1][2] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major byproduct.[1][3] This lack of control necessitates tedious purification steps and results in diminished yields of the desired carbonyl compound.
In 1981, Steven M. Weinreb and Steven Nahm reported a seminal solution to this long-standing problem.[1][4] They introduced the N-methoxy-N-methylamide, now universally known as the Weinreb amide, as a highly effective acylating agent.[1] This functional group possesses a unique ability to react with a single equivalent of an organometallic reagent to cleanly provide a ketone after acidic workup.[5][6] Similarly, its controlled reduction furnishes aldehydes without the common problem of over-reduction to the corresponding alcohol.[7][8] This predictable reactivity and broad functional group tolerance have established the Weinreb amide as an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][9]
This guide provides a comprehensive overview of the Weinreb amide, from its mechanistic underpinnings and diverse synthetic preparations to its wide-ranging applications and detailed experimental protocols.
The Mechanistic Basis of Selectivity: The Stable Chelated Intermediate
The remarkable selectivity of the Weinreb amide stems from the formation of a stable tetrahedral intermediate upon nucleophilic addition.[3][10][11] When an organometallic reagent (e.g., R'-MgX or R'-Li) adds to the carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed. Unlike the intermediate in reactions with esters or acid chlorides, this species is stabilized by chelation of the metal cation (Li⁺ or Mg²⁺) between the carbonyl oxygen and the methoxy oxygen.[1][12][13]
This five-membered chelate is exceptionally stable at low temperatures, preventing the premature collapse of the intermediate and elimination of the N-methoxy-N-methylamine group.[1][10][11] Consequently, the intermediate persists in the reaction mixture until a deliberate acidic workup is performed.[8][12] This quenching step protonates the intermediate, leading to its collapse and formation of the desired ketone, while any unreacted organometallic reagent is destroyed. This chelation-stabilized intermediate is the key to preventing the over-addition that plagues other acylation methods.[10][11][14]
The reduction of a Weinreb amide to an aldehyde with a hydride reagent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) proceeds through a similar stable chelated intermediate.[5][7][15] This prevents further reduction of the initially formed aldehyde to an alcohol.[8][12]
Figure 1: Mechanism of Weinreb Ketone Synthesis.
Synthesis of Weinreb Amides
A key advantage of the Weinreb amide is the variety of methods available for its preparation, allowing for its synthesis from readily available starting materials.[10][14] The most common precursor is N,O-dimethylhydroxylamine, which is commercially available as its hydrochloride salt.[1][16][17]
From Carboxylic Acids
The most direct route involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation requires the use of a peptide coupling reagent to activate the carboxylic acid. A wide range of such reagents have been successfully employed.[1]
| Coupling Reagent | Typical Conditions | Reference |
| Dicyclohexylcarbodiimide (DCC) | CH₂Cl₂, Room Temperature | [6] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Amine base, DMF, 0 °C to RT | [8] |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | Alcohols or CH₃CN, Room Temperature | [18] |
| Propanephosphonic acid anhydride (T3P®) | Amine base, EtOAc or CH₂Cl₂, 0 °C to RT | [11] |
From Acid Chlorides
The original method reported by Weinreb and Nahm involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine, to neutralize the HCl generated.[1][19] This method is highly efficient and generally proceeds in high yield.
From Esters and Lactones
Weinreb amides can also be prepared from esters or lactones. This transformation is typically mediated by aluminum reagents, such as trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl), which activate the ester and facilitate the amidation.[1][19]
Figure 2: Common synthetic routes to Weinreb amides.
Applications in Synthesis: A Versatile Intermediate
The reliability and predictability of the Weinreb amide have led to its widespread adoption in organic synthesis. It tolerates a vast array of other functional groups, including silyl ethers, esters, sulfonates, and N-protected amino acids, making it suitable for use in complex, multi-step syntheses.[1]
Ketone Synthesis
The reaction of Weinreb amides with one equivalent of a Grignard reagent or an organolithium reagent is the most common application, providing a high-yielding and general method for ketone synthesis.[1][2][5] A broad spectrum of nucleophiles, including aliphatic, vinyl, aryl, and alkynyl organometallics, can be employed.[1] Recent advancements have even demonstrated one-pot sequential additions of different organolithium reagents to generate complex ketones.[20][21]
Aldehyde Synthesis
The controlled reduction of Weinreb amides with hydride reagents is an equally valuable transformation. Reagents such as LiAlH₄, DIBAL-H, and magnesium borohydride derivatives have been shown to efficiently reduce Weinreb amides to the corresponding aldehydes without significant over-reduction to the alcohol.[1][5][7][15] This provides a crucial alternative to other aldehyde syntheses that may require harsh conditions or exhibit limited functional group compatibility.
Recent Advances: Expanding the Utility
The utility of the Weinreb amide continues to expand. It has been employed in solid-phase synthesis to facilitate the parallel synthesis of aldehyde and ketone libraries.[22] Furthermore, the Weinreb amide functional group has been shown to act as a directing group in transition metal-catalyzed C-H functionalization reactions, opening new avenues for the late-stage modification of complex molecules.[23]
Experimental Protocols
Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol describes a general procedure for the synthesis of a Weinreb amide from a carboxylic acid using propanephosphonic acid anhydride (T3P®) as the coupling agent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
Propanephosphonic acid anhydride (T3P®) (50 wt% solution in EtOAc, 1.5 equiv)
-
Pyridine or Triethylamine (3.0 equiv)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in ethyl acetate at 0 °C, add the amine base (3.0 equiv) dropwise.
-
Stir the resulting suspension at 0 °C for 10-15 minutes.
-
Add the T3P® solution (1.5 equiv) dropwise, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove excess amine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb amide.
Protocol 2: Weinreb Ketone Synthesis with a Grignard Reagent
This protocol outlines a general procedure for the reaction of a Weinreb amide with a Grignard reagent.
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
1 M aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.2 equiv) dropwise via syringe, maintaining the internal temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, or until TLC/LC-MS analysis indicates the reaction is complete.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M aqueous HCl.
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Add ethyl acetate or diethyl ether to dilute the mixture.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target ketone.
Conclusion
The Weinreb amide represents a triumph of rational reagent design in organic chemistry. By ingeniously leveraging the formation of a stable, chelated tetrahedral intermediate, it provides a robust and general solution to the persistent problem of over-addition in acylation reactions. Its ease of preparation, broad functional group tolerance, and predictable reactivity in the synthesis of both ketones and aldehydes have cemented its status as a privileged functional group. For researchers in drug development and the broader chemical sciences, a thorough understanding of the Weinreb amide's capabilities is essential for the efficient and controlled construction of complex molecular architectures.
References
- Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters1981, 22 (39), 3815-3818. [Link]
- Khalid, M.; Mohammed, S.; Kalo, A. Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry2019, 35 (6), 1611-1626. [Link]
- Wikipedia. Weinreb ketone synthesis. [Link]
- Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
- Bailey, C. L.; Clary, J. W.; et al. Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org2016. [Link]
- Singaram, B.; et al. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. eScholarship.org. [Link]
- The Organic Synthesis Archive. Grignard Reaction - Common Conditions. [Link]
- Salvino, J. M.; Mervic, M.; et al. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry1998, 63 (22), 7804-7805. [Link]
- Giannerini, M.; Vila, C.; Hornillos, V.; Feringa, B. L. One-Pot Sequential 1,2-Addition, Pd-Catalysed Cross-Coupling of Organolithium Reagents with Weinreb Amides.
- Khalid, M.; Mohammed, S.; Kalo, A. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry2020, 36 (2), 206-219. [Link]
- Singh, K.; John, A.; et al. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules2018, 23 (5), 1195. [Link]
- ResearchGate.
- Sibi, M. P. Weinreb Amides. e-EROS Encyclopedia of Reagents for Organic Synthesis2001. [Link]
- Feringa, B. L.; et al. One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]
- TutorChase. How do you prepare a Weinreb amide? [Link]
- Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]
- Gevorgyan, V.; et al. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry2020. [Link]
- Feringa, B. L.; et al. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides.
- ChemWis. Weinreb ketone synthesis. YouTube2025. [Link]
- Deagostino, A.; et al. Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry2014. [Link]
- ResearchGate.
- Química Orgánica. Weinreb (ketone synthesis). [Link]
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- 23. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Utility of 2-Chloro-N-methoxy-N-methylbenzamide: A Technical Guide
Foreword: The Genesis of a Versatile Reagent
In the landscape of modern organic synthesis, the pursuit of selective and high-yielding transformations is a perpetual endeavor. The development of novel reagents that can predictably and efficiently introduce key functional groups is paramount to the advancement of complex molecule synthesis, particularly in the realms of pharmaceutical and agrochemical research. This guide delves into the core principles, synthesis, and application of a significant yet specialized reagent: 2-Chloro-N-methoxy-N-methylbenzamide. This compound belongs to a now indispensable class of reagents known as Weinreb amides, the discovery of which in 1981 by Steven Nahm and Steven M. Weinreb marked a pivotal moment in synthetic chemistry.[1][2] Their work addressed a long-standing challenge in the reaction of organometallic reagents with carboxylic acid derivatives, which often led to over-addition and the formation of undesired tertiary alcohols instead of the targeted ketones. The introduction of N-methoxy-N-methylamides provided a robust solution to this problem, and this compound stands as a prime example of this innovation, offering unique reactivity conferred by its ortho-chloro substitution.
I. Foundational Principles: The Weinreb Amide Advantage
The efficacy of this compound as an acylating agent is rooted in the inherent stability of the tetrahedral intermediate formed upon nucleophilic attack. Unlike the intermediates generated from the reaction of organometallics with acid chlorides or esters, the intermediate formed with a Weinreb amide is stabilized by chelation of the metal cation by both the newly formed oxyanion and the N-methoxy oxygen atom. This stable, five-membered cyclic intermediate prevents the collapse of the tetrahedral intermediate and subsequent elimination of a leaving group until acidic workup. Consequently, the reaction effectively halts at the ketone stage, even in the presence of excess organometallic reagent.
This fundamental principle is the cornerstone of the utility of this compound in providing a controlled and predictable route to a wide array of substituted ketones. The presence of the ortho-chloro substituent on the benzoyl group can influence the electronic and steric properties of the molecule, offering a handle for further functionalization and imparting specific reactivity characteristics.
II. Synthesis of this compound: A Validated Protocol
The synthesis of this compound is a direct application of the general method developed by Nahm and Weinreb.[1][3] The procedure involves the reaction of 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the liberated hydrochloric acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine (or a suitable non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and suspend it in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add pyridine (2.2 equivalents) to the suspension with vigorous stirring.
-
In the dropping funnel, prepare a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 2-chlorobenzoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a colorless oil.[4]
Caption: Synthetic workflow for this compound.
III. Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is crucial for its effective use in subsequent synthetic steps. The following table summarizes its key physical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂[5] |
| Molecular Weight | 199.63 g/mol [5] |
| CAS Number | 289686-74-4[5] |
| Appearance | Colorless oil[4] |
| ¹H NMR (CDCl₃) | Due to restricted rotation around the amide C-N bond at room temperature, the N-methyl and O-methyl protons can appear as broad humps or multiple signals. Upon heating, these signals typically coalesce into two sharp singlets. |
| ¹³C NMR (CDCl₃) | Characteristic signals for the carbonyl carbon, aromatic carbons, and the N-methyl and O-methyl carbons are observed. |
| IR (film) | 2921, 1655 (C=O stretch), 1236, 1089 cm⁻¹[4] |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₉H₁₁ClNO₂: 200.0478; Found: 200.0473. |
IV. Synthetic Applications and Mechanistic Insights
The primary utility of this compound lies in its reaction with organometallic reagents to furnish 2-chloro-substituted ketones. These ketones are valuable intermediates in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals.[6]
Caption: General mechanism of Weinreb amide acylation.
The ortho-chloro substituent can serve multiple purposes. It can act as a steric director in subsequent reactions, influence the conformation of the molecule, or serve as a leaving group in cross-coupling reactions to introduce further complexity. For instance, the resulting 2-chloro-ketones can undergo Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions to form biaryl ketones or introduce nitrogen-containing substituents.
V. Conclusion and Future Outlook
This compound, a direct descendant of the innovative Weinreb amide chemistry, continues to be a valuable tool for synthetic chemists. Its ability to cleanly and efficiently deliver a 2-chlorobenzoyl unit to a wide range of nucleophiles provides a reliable pathway to important synthetic intermediates. The principles underpinning its reactivity—the formation of a stable, chelated tetrahedral intermediate—serve as a testament to the power of rational reagent design. As the demand for increasingly complex and diverse molecular architectures grows, the strategic application of well-defined and predictable reagents like this compound will remain a cornerstone of successful synthetic campaigns.
VI. References
-
Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815–3818. [Link]
-
Scirp.org. (n.d.). Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References. [Link]
-
Penn State Research Database. (n.d.). N-methoxy-n-methylamides as effective acylating agents. [Link]
-
Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. (n.d.). [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2014, November 20). ChemInform Abstract: Copper-Catalyzed Synthesis of Weinreb Amides by Oxidative Amidation of Alcohols. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. [Link]
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- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
An In-depth Technical Guide to the Fundamental Chemistry of N-methoxy-N-methylamides (Weinreb Amides)
For decades, the synthesis of ketones and aldehydes from carboxylic acid derivatives has been a cornerstone of organic chemistry. However, a persistent challenge has been the "over-addition" of highly reactive organometallic reagents to the carbonyl group, leading to the formation of undesired tertiary alcohols. In 1981, Steven M. Weinreb and Steven Nahm reported a groundbreaking solution: the use of N-methoxy-N-methylamides, now widely known as Weinreb amides.[1][2] This guide provides a comprehensive overview of the fundamental chemistry of Weinreb amides, from their unique structural features and stability to their synthesis and diverse applications in modern organic synthesis, particularly within the realm of drug development.
Part 1: The Uniqueness of Weinreb Amides: Structure and Stability
The remarkable utility of Weinreb amides stems from their distinct structure. The presence of the N-methoxy-N-methyl group is the key to their controlled reactivity. When a nucleophile, such as an organolithium or Grignard reagent, adds to the carbonyl carbon of a Weinreb amide, it forms a tetrahedral intermediate. Unlike the unstable intermediates formed from other carboxylic acid derivatives, this intermediate is stabilized by chelation of the metal cation (e.g., Li⁺ or Mg²⁺) between the carbonyl oxygen and the methoxy oxygen.[1][3] This forms a stable five-membered ring that prevents the collapse of the intermediate and the subsequent addition of a second equivalent of the nucleophile.[2][4] The desired ketone or aldehyde is only liberated upon acidic workup.[5]
Caption: Stable chelated tetrahedral intermediate in Weinreb amide reactions.
Part 2: Synthesis of Weinreb Amides
Weinreb amides can be readily prepared from a variety of starting materials, making them highly accessible intermediates. The most common precursors include carboxylic acids, acid chlorides, and esters.[2]
| Starting Material | Common Reagents | Typical Conditions | Reference |
| Carboxylic Acid | N,O-Dimethylhydroxylamine HCl, Coupling agents (e.g., DCC, EDC, BOP) | Room temperature | [6] |
| Acid Chloride | N,O-Dimethylhydroxylamine HCl, Pyridine or other base | 0 °C to room temperature | [1] |
| Ester | N,O-Dimethylhydroxylamine HCl, AlMe₃ or i-PrMgCl | Varies with reagent | [1][2] |
| Lactone | N,O-Dimethylhydroxylamine HCl, AlMe₃ | Varies with reagent |
Experimental Protocol: Synthesis from an Acid Chloride
This protocol describes a general procedure for the synthesis of a Weinreb amide from an acid chloride.
-
To a solution of the acid chloride (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Pyridine (2.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired Weinreb amide.
Caption: General workflow for the synthesis of Weinreb amides from acid chlorides.
Part 3: Reactivity and Applications
The stable nature of the tetrahedral intermediate allows for a wide range of transformations with exceptional control.
A. Synthesis of Ketones
The most prominent application of Weinreb amides is in the synthesis of ketones. They react cleanly with a broad spectrum of organolithium and Grignard reagents, including aliphatic, vinyl, aryl, and alkynyl nucleophiles, to produce the corresponding ketones in high yields.[1]
Caption: Reaction scheme for Weinreb ketone synthesis.
Experimental Protocol: Synthesis of a Ketone
-
A solution of the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
The organolithium or Grignard reagent (1.1 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours or until completion.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the desired ketone.
B. Synthesis of Aldehydes
Weinreb amides can also be selectively reduced to aldehydes using hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[1][5] Similar to the reaction with organometallics, a stable intermediate is formed, preventing over-reduction to the alcohol.[6]
C. Advanced and Recent Applications
The utility of Weinreb amides extends beyond the synthesis of simple ketones and aldehydes. They have been instrumental in the total synthesis of numerous complex natural products, where their mild reaction conditions and high functional group tolerance are invaluable.[1] Recent advancements have also seen the use of Weinreb amides as directing groups in transition metal-catalyzed C-H functionalization reactions, opening new avenues for the construction of complex molecular architectures.[7] Furthermore, the development of solid-phase supported Weinreb amides has facilitated their use in parallel synthesis and the generation of chemical libraries for drug discovery.[8][9]
Conclusion
N-methoxy-N-methylamides have proven to be exceptionally versatile and reliable intermediates in organic synthesis. Their unique ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack provides a robust solution to the persistent problem of over-addition in reactions with organometallic reagents. This allows for the high-yield and selective synthesis of a wide array of ketones and aldehydes. The mild reaction conditions and broad functional group tolerance have cemented the Weinreb amide as an indispensable tool for researchers, scientists, and drug development professionals. As synthetic methodology continues to evolve, the fundamental chemistry of Weinreb amides will undoubtedly continue to play a pivotal role in the creation of novel and complex molecules.
References
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2020).
- Weinreb ketone synthesis. Wikipedia. [Link]
- Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
- Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]
- Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.
- Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†.
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Institutes of Health (NIH). [Link]
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health (NIH). [Link]
- Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org. [Link]
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- Weinreb amides.
- Recent Developments in Weinreb Synthesis and Their Applic
- N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. [Link]
- A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.
- CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. [Link]
- Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]
- CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Scilit. [Link]
- Weinreb Amides in Organic Synthesis. SlidePlayer. [Link]
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- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Methodological & Application
reaction of 2-Chloro-N-methoxy-N-methylbenzamide with organolithium reagents
An Application Guide for the Synthesis of 2-Chloroaryl Ketones Utilizing Weinreb Amide Chemistry
Topic: Reaction of 2-Chloro-N-methoxy-N-methylbenzamide with Organolithium Reagents Audience: Researchers, scientists, and drug development professionals.
Abstract
The Weinreb-Nahm ketone synthesis stands as a cornerstone of modern organic chemistry for the reliable formation of carbon-carbon bonds to produce ketones.[1] This application note provides a detailed guide to the reaction between this compound and various organolithium reagents. This specific transformation is of high synthetic value, yielding functionalized 2-chloroaryl ketones which are versatile intermediates in medicinal chemistry and materials science. The protocol leverages the unique stability of the N-methoxy-N-methyl (Weinreb) amide to prevent the over-addition side reactions commonly observed with more reactive acylating agents.[1][2] We will delve into the mechanistic underpinnings, provide a comprehensive, field-tested experimental protocol, and discuss the scope and potential challenges of this powerful synthetic tool.
Mechanistic Rationale: The Key to Controlled Acylation
The success of the Weinreb-Nahm ketone synthesis lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack. Organolithium reagents (R-Li) are potent nucleophiles and strong bases, characterized by a highly polarized carbon-lithium bond that imparts carbanionic character to the organic moiety.[3][4][5] When an organolithium reagent adds to a conventional ester or acid chloride, the initial tetrahedral intermediate rapidly collapses to a ketone, which is often more reactive than the starting material, leading to a second nucleophilic addition and the formation of a tertiary alcohol.
The Weinreb amide circumvents this issue.[1] The N-methoxy and N-methyl groups on the amide nitrogen atom form a stable five-membered chelate with the lithium ion after the initial nucleophilic addition.[2][6] This chelated tetrahedral intermediate is stable at low temperatures and does not collapse until acidic workup is performed. This crucial stability prevents the unwanted over-addition, ensuring the reaction stops cleanly at the ketone stage.[2][3]
The 2-chloro substituent on the benzamide ring is well-tolerated and serves two primary purposes: it electronically modifies the aromatic ring and, more importantly, provides a reactive handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for further molecular diversification.
Caption: Reaction mechanism of Weinreb ketone synthesis.
Experimental Protocol: Synthesis of 2-Chloro-1-phenyl-ethanone
This protocol provides a general procedure for the reaction of this compound with an organolithium reagent, exemplified by the use of benzyl lithium.
Safety Precautions:
-
Organolithium reagents such as n-butyllithium and phenyllithium are pyrophoric and react violently with water.[3] All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
-
Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Perform the reaction in a chemical fume hood.
Reagents and Materials:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Store in a desiccator. |
| Organolithium reagent (e.g., Phenyllithium, 1.8 M in dibutyl ether) | Solution | Acros Organics | Titrate periodically to determine the exact concentration. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma | Use freshly distilled or from a solvent purification system. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | Used for quenching the reaction. |
| Diethyl ether / Ethyl acetate | ACS Grade | VWR | For extraction. |
| Anhydrous magnesium sulfate (MgSO₄) | Anhydrous | Alfa Aesar | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment Setup:
-
Three-neck round-bottom flask, oven-dried and cooled under an inert atmosphere.
-
Magnetic stirrer and stir bar.
-
Septa and nitrogen/argon inlet.
-
Low-temperature thermometer.
-
Syringes and needles for liquid transfers.
-
Cooling bath (e.g., dry ice/acetone, -78 °C).
Step-by-Step Procedure:
-
Setup: Assemble the oven-dried three-neck flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the reaction flask.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Organolithium Addition: Slowly add the organolithium reagent (1.1 - 1.2 eq) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C during the addition. A color change is often observed.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-chloroaryl ketone.
Caption: General experimental workflow for the reaction.
Scope and Data Summary
This method is highly versatile and accommodates a wide range of organolithium nucleophiles. The 2-chloro substituent is generally well-tolerated, although very reactive organolithiums like tert-butyllithium may lead to side reactions such as lithium-halogen exchange.[3][5]
| Organolithium Reagent (R-Li) | R Group | Typical Conditions | Expected Yield | Reference |
| n-Butyllithium | n-Butyl | THF, -78 °C, 1h | >85% | [7] |
| Phenyllithium | Phenyl | THF, -78 °C to 0 °C, 2h | ~80-90% | [8] |
| Vinyllithium | Vinyl | THF, -78 °C, 1h | ~75-85% | [1] |
| 2-Thienyllithium | 2-Thienyl | THF, -78 °C, 1.5h | ~70-80% | [8] |
| tert-Butyllithium | tert-Butyl | THF, -78 °C, 1h | Variable | [3] |
Yields are approximate and can vary based on substrate, scale, and purification.
Troubleshooting and Side Reactions
While robust, the reaction is sensitive to certain conditions. Here are common issues and their solutions:
-
Low Yield / No Reaction:
-
Cause: Inactive organolithium reagent. Reagents can degrade upon storage.
-
Solution: Titrate the organolithium solution before use to determine its exact molarity. Use a fresh bottle if necessary.
-
Cause: Wet glassware or solvent.
-
Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. The reaction is highly moisture-sensitive.
-
-
Formation of Tertiary Alcohol (Over-addition):
-
Cause: Reaction temperature was too high, leading to the breakdown of the chelated intermediate.
-
Solution: Maintain the reaction temperature strictly at or below -70 °C during addition and stirring.
-
-
Lithium-Halogen Exchange:
-
Cause: Use of highly reactive organolithiums (e.g., t-BuLi) can promote exchange with the aryl chloride, leading to a mixture of products.[5]
-
Solution: If this is an issue, consider using the corresponding Grignard reagent, which is generally less prone to this side reaction. Alternatively, a one-pot sequential addition/cross-coupling procedure can be employed to take advantage of this reactivity.[7][9]
-
Conclusion
The is a highly reliable and efficient method for synthesizing valuable 2-chloroaryl ketone building blocks. The stability of the Weinreb amide intermediate is key to preventing over-addition and achieving high yields. By carefully controlling reaction parameters, particularly temperature and moisture, researchers can successfully employ this protocol to access a diverse range of ketones for applications in pharmaceutical and materials development.
References
- Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815–3818. [Link]
- Wikipedia. Organolithium reagent. [Link]
- Grokipedia. Weinreb ketone synthesis. [Link]
- Fiveable. Organolithium compounds | Organic Chemistry II Class Notes. [Link]
- Supporting Information: One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]
- Reich, H. J. Organolithium Reagents.
- Wikipedia. Organolithium reagent (detailed). [Link]
- chemeurope.com. Weinreb ketone synthesis. [Link]
- Giannerini, M.; Vila, C.; Hornillos, V.; Feringa, B. L. 1,2-Addition and Cross-Coupling of Organolithiums with Weinreb Amides. Synfacts, 2016, 12(02), 0189. [Link]
- Ashenhurst, J. Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
- Giannerini, M.; et al. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides.
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Application Notes & Protocols: Synthesis of Ketones Using 2-Chloro-N-methoxy-N-methylbenzamide
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Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis
In the landscape of organic synthesis, the formation of carbon-carbon bonds to construct ketones is a fundamental transformation. However, traditional methods involving the reaction of organometallic reagents with common acylating agents like acid chlorides or esters are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2] The Weinreb-Nahm ketone synthesis, a powerful and reliable method discovered in 1981, elegantly circumvents this issue through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][3]
2-Chloro-N-methoxy-N-methylbenzamide is a specific and valuable example of a Weinreb amide. Its utility lies in the remarkable stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents).[1][4] This stability is attributed to the chelation of the metal cation by both the carbonyl oxygen and the methoxy oxygen, which prevents the collapse of the intermediate and subsequent second addition of the nucleophile.[1][3][5] Upon aqueous workup, this stable intermediate readily hydrolyzes to furnish the desired ketone in high yield.[2][3] This controlled reactivity makes this compound and other Weinreb amides indispensable tools in modern organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceutical intermediates.[1][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound for the synthesis of ketones. We will delve into the mechanistic underpinnings, provide a comprehensive experimental protocol, and discuss the broad scope and versatility of this methodology.
Mechanistic Rationale: Why Weinreb Amides Excel
The success of the Weinreb ketone synthesis hinges on the unique structure of the N-methoxy-N-methylamide functional group. The reaction proceeds through a two-step sequence:
-
Nucleophilic Addition: An organometallic reagent (R'-M) adds to the electrophilic carbonyl carbon of the Weinreb amide, forming a tetrahedral intermediate.
-
Chelation and Stability: The key to preventing over-addition lies in the formation of a stable five-membered chelated intermediate. The metal cation (e.g., MgX⁺ or Li⁺) is coordinated by both the newly formed alkoxide and the N-methoxy oxygen atom. This chelation stabilizes the intermediate at low temperatures, preventing its collapse to a ketone which would then be susceptible to a second nucleophilic attack.[1][4][5]
-
Hydrolytic Workup: Upon the addition of an aqueous acid solution (quench), the stable intermediate is protonated and subsequently collapses to release the desired ketone and N,O-dimethylhydroxylamine.[3]
This chelation-controlled stability is the primary reason for the high selectivity and yields observed in Weinreb ketone syntheses.[1][5]
Figure 1. General mechanism of Weinreb ketone synthesis.
Experimental Protocol: Synthesis of 2-Chloro-1-phenyl-ethanone
This protocol details a representative synthesis of a ketone using this compound and a Grignard reagent.
Materials:
-
This compound (CAS: 289686-74-4)[7]
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Safety Precautions:
-
This compound may cause skin and eye irritation.[8][9] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
-
Organometallic reagents like phenylmagnesium bromide are highly reactive, flammable, and corrosive. Handle under an inert atmosphere and away from sources of ignition.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
All procedures should be performed in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser connected to an inert gas line.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (approximately 0.2-0.5 M concentration) in the reaction flask.
-
Reaction Cooldown: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Slowly add the phenylmagnesium bromide solution (1.1-1.2 eq) dropwise via syringe to the stirred solution of the Weinreb amide, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching the Reaction: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Caution: Gas evolution may occur.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.
Scope and Versatility
The Weinreb ketone synthesis using substrates like this compound is compatible with a wide array of functional groups and organometallic reagents.
| Organometallic Reagent (R'-M) | Functional Group Tolerance | Typical Reaction Conditions |
| Grignard Reagents (R'MgX) | Esters, amides, nitriles, halides, silyl ethers | THF or Et₂O, 0 °C to room temperature |
| Organolithium Reagents (R'Li) | Similar to Grignard reagents, can be more reactive | THF or Et₂O, often at lower temperatures (-78 °C to 0 °C) |
| Organocuprates (R'₂CuLi) | Tolerates a broad range of functional groups | THF, typically at low temperatures |
| Wittig Reagents | Avoids harsh organometallic conditions | THF, room temperature |
Table 1. Compatibility of Weinreb Amides with Various Reagents.
The reaction tolerates various functional groups on both the Weinreb amide and the organometallic reagent, including halides, esters, and protected amines.[1] This broad functional group tolerance makes it a highly valuable tool in multistep syntheses.
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Incomplete reaction or decomposition of the starting material.
-
Solution: Ensure the use of anhydrous conditions and high-quality reagents. The reaction time or temperature may need to be optimized. Consider using a slight excess of the organometallic reagent.
-
-
Over-addition Product Observed:
-
Cause: The reaction temperature may be too high, leading to the breakdown of the chelated intermediate.
-
Solution: Maintain a low temperature during the addition of the organometallic reagent and throughout the reaction.
-
-
Difficulty in Purification:
-
Cause: The presence of unreacted starting material or byproducts from the Grignard reagent.
-
Solution: A careful aqueous workup is crucial. An acid wash can help remove basic impurities. Optimize the chromatography conditions for better separation.
-
Conclusion
This compound is a robust and versatile reagent for the synthesis of ketones via the Weinreb-Nahm reaction. The key to its success lies in the formation of a stable, chelated tetrahedral intermediate that effectively prevents the common problem of over-addition. The mild reaction conditions and high functional group tolerance make this methodology a cornerstone of modern organic synthesis, enabling the efficient and controlled construction of complex molecular architectures. By following the detailed protocols and understanding the mechanistic principles outlined in these application notes, researchers can confidently employ this powerful synthetic tool in their drug discovery and development endeavors.
References
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- Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
- Papaws. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]
- ChemWis (YouTube). Weinreb ketone synthesis. [Link]
- National Center for Biotechnology Information.
- ResearchGate.
- Royal Society of Chemistry. One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. [Link]
- Química Orgánica. Weinreb (ketone synthesis). [Link]
- MySkinRecipes. This compound. [Link]
- ACS Publications. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
- Royal Society of Chemistry. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. [Link]
- Oriental Journal of Chemistry.
- PubChem. This compound. [Link]
- KoreaScience.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of 2-Chloro-N-methoxy-N-methylacetamide as a Building Block. [Link]
- Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
- ResearchGate. Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,.... [Link]
- ResearchGate. (PDF) 2-Chloro-N-(4-methoxyphenyl)benzamide. [Link]
- PubChemLite. 2-chloro-n-(4-methoxybenzyl)benzamide (C15H14ClNO2). [Link]
- Wiley Online Library.
- National Center for Biotechnology Information. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
- Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]
- Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. [Link]
- Organic Chemistry Portal. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. [Link]
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Application Note & Protocol: Synthesis of Functionalized Biaryl Ketones via Acylation of Aryl Grignard Reagents with 2-Chloro-N-methoxy-N-methylbenzamide
Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis
The synthesis of ketones is a cornerstone transformation in organic chemistry, pivotal to the construction of countless pharmaceuticals, natural products, and advanced materials. However, traditional methods involving the acylation of highly reactive organometallic reagents, such as Grignard reagents, with electrophiles like acid chlorides or esters are frequently plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1][2] This lack of control complicates purification and reduces the yield of the target ketone.
The Weinreb-Nahm ketone synthesis, developed in 1981, elegantly circumvents this fundamental challenge.[3] The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, as acylating agents allows for the clean and high-yield synthesis of ketones from a wide array of organometallic nucleophiles.[1][4] The key to this method's success lies in the formation of a remarkably stable five-membered chelated tetrahedral intermediate upon nucleophilic attack.[1][4][5][6] This intermediate resists further addition and only collapses to the ketone upon deliberate acidic workup.
This application note provides a detailed protocol and technical guide for a specific, high-value application of this methodology: the acylation of aryl Grignard reagents with 2-Chloro-N-methoxy-N-methylbenzamide.[7][8] This reaction is a powerful, transition-metal-free route to functionalized 2-chlorobiaryl ketones, which are valuable precursors in medicinal chemistry.[5][9] We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss key parameters for successful execution.
The Underlying Mechanism: Why the Weinreb Amide Works
The exceptional utility of the Weinreb amide stems from the coordinating ability of the N-methoxy group. When an aryl Grignard reagent (Ar-MgX) attacks the carbonyl carbon of the this compound, a tetrahedral intermediate is formed. Unlike in reactions with esters or acid chlorides, the magnesium ion is chelated by both the carbonyl oxygen and the methoxy oxygen.
This chelation forms a stable five-membered ring structure that protects the intermediate from two critical fates:
-
Elimination of a leaving group: The chelated structure is stable at typical reaction temperatures (0 °C to room temperature) and does not readily collapse to form the ketone in the presence of excess Grignard reagent.
-
Further nucleophilic attack (over-addition): The stability of this adduct prevents a second equivalent of the Grignard reagent from adding to form a tertiary alcohol.[1][4]
The desired ketone is only liberated during the subsequent aqueous acidic workup, which breaks down the chelate and hydrolyzes the N-O bond.
Caption: The Weinreb ketone synthesis proceeds via a stable chelated intermediate.
Experimental Guide: Acylation Protocol
This protocol provides a reliable method for the synthesis of 2-chloro-aryl ketones. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the Grignard reagent.
Part A: Preparation of Aryl Grignard Reagent (Example: Phenylmagnesium Bromide)
-
Setup: Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Activation: Briefly heat the magnesium turnings under vacuum and then cool under a positive pressure of inert gas. A small crystal of iodine can be added to initiate the reaction if necessary.
-
Initiation: Add a small portion of a solution of the aryl halide (e.g., bromobenzene, 1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Addition: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the resulting dark grey/brown solution at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The reagent is now ready for use.
Part B: Acylation with this compound
-
Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution of the Weinreb amide to 0 °C using an ice-water bath.
-
Addition: Add the freshly prepared aryl Grignard reagent (1.1-1.2 equivalents) dropwise to the stirred solution of the Weinreb amide via cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl ketone.
Caption: Workflow for the synthesis of 2-chlorobiaryl ketones.
Data Summary and Troubleshooting
The following table summarizes typical reaction parameters and expected outcomes. Yields are generally high, and the method shows excellent tolerance for a variety of functional groups on the aryl Grignard reagent.[5]
| Parameter | Recommended Condition | Rationale & Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvent for both Grignard reagent formation and the acylation reaction. Anhydrous conditions are critical. |
| Temperature | 0 °C for addition, then warm to RT | Low-temperature addition controls the initial exotherm and ensures the stability of the chelated intermediate. |
| Stoichiometry | 1.1 - 1.2 eq. Grignard Reagent | A slight excess of the Grignard reagent ensures complete consumption of the Weinreb amide. The method is robust against over-addition. |
| Workup | Saturated aq. NH₄Cl or 1 M HCl | Mildly acidic conditions are sufficient to hydrolyze the intermediate to the ketone without promoting side reactions. |
| Expected Yield | 75-95% | Yields are typically high, depending on the purity of reagents and the specific substrates used. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Magnesium. 2. Wet solvent or glassware. 3. Impure aryl halide. | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing turnings. 2. Ensure all materials are rigorously dried. 3. Purify the aryl halide before use. |
| Recovery of Starting Amide | Incomplete Grignard formation or insufficient equivalents added. | Titrate the Grignard reagent before use to determine its exact concentration. Use 1.1-1.2 equivalents based on the titration. |
| Formation of Tertiary Alcohol | Reaction temperature was too high, leading to premature collapse of the intermediate. | Maintain strict temperature control (0 °C or lower) during the Grignard addition. |
| Complex Mixture of Products | Presence of oxygen or other reactive impurities. | Ensure the reaction is maintained under a positive pressure of a high-purity inert gas throughout. |
Conclusion
The acylation of aryl Grignard reagents with this compound is a highly efficient, reliable, and scalable method for the synthesis of functionalized biaryl ketones. Its primary advantage lies in the formation of a stable chelated intermediate that effectively prevents the common problem of over-addition. This transition-metal-free protocol offers broad functional group tolerance and consistently delivers high yields, making it an invaluable tool for researchers in synthetic chemistry and drug discovery.
References
- Weinreb ketone synthesis. (n.d.). In Wikipedia.
- Garg, N. K., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry.
- Kandasamy, J., et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry.
- Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (n.d.). ACS Publications.
- Grignard Reaction (RMgX + Weinreb Amide). (n.d.). Common Organic Chemistry.
- Grignard Reaction - Common Conditions. (n.d.). Common Organic Chemistry.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Williams, J. M. J., et al. (n.d.). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. National Institutes of Health.
- Garg, N. K., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry.
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega.
- Garg, N. K., et al. (2020). Kinetically Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N−C Cleavage. Chemistry – A European Journal.
- Recent Developments in Weinreb Synthesis and Their Applications. (2019). ResearchGate.
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2020). Oriental Journal of Chemistry.
- This compound. (n.d.). MySkinRecipes.
- Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry.
- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (n.d.). ACS Publications.
- This compound. (n.d.). PubChem.
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Application Notes & Protocols: Selective Synthesis of Ketones Using Weinreb Amides
Introduction: The Pursuit of Precision in Ketone Synthesis
The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal in the construction of a vast array of molecules, from life-saving pharmaceuticals to fragrances and advanced materials.[1] However, the seemingly straightforward addition of organometallic reagents to carboxylic acid derivatives is often plagued by a critical side reaction: over-addition. This lack of control, where the initially formed ketone is more reactive than the starting material, leads to the undesired formation of tertiary alcohols, complicating purification and reducing yields.[2]
In 1981, Steven M. Weinreb and Steven Nahm reported a groundbreaking solution to this long-standing challenge: the N-methoxy-N-methylamide, now ubiquitously known as the Weinreb amide.[3] This versatile functional group provides a reliable and highly selective method for the synthesis of ketones and aldehydes from a wide range of precursors.[1] The Weinreb amide's unique ability to tame the reactivity of potent organometallic reagents stems from the formation of a stable, chelated tetrahedral intermediate, which effectively halts the reaction at the ketone stage.[4][5] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of the Weinreb ketone synthesis.
The Mechanistic Cornerstone: Why Weinreb Amides Excel
The remarkable selectivity of the Weinreb ketone synthesis is rooted in the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents).[1][3]
-
Nucleophilic Addition: The organometallic reagent adds to the electrophilic carbonyl carbon of the Weinreb amide.
-
Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by chelation of the metal cation (Li⁺ or MgX⁺) between the newly formed oxyanion and the N-methoxy oxygen atom.[4][5] This five-membered ring structure is remarkably stable at low temperatures.[3][6]
-
Prevention of Over-Addition: This stable intermediate does not collapse to the ketone until acidic workup.[1][7] Consequently, it is resistant to further nucleophilic attack, even in the presence of excess organometallic reagent.[4][8]
-
Hydrolysis to the Ketone: Upon aqueous acidic workup, the chelated intermediate is hydrolyzed to afford the desired ketone in high purity.[1]
This mechanism stands in stark contrast to the reaction with esters or acid chlorides, where the initial tetrahedral intermediate readily collapses to the ketone, which is then immediately consumed by a second equivalent of the organometallic reagent to form a tertiary alcohol.[2][3]
Caption: Mechanism of the Weinreb Ketone Synthesis.
Advantages of the Weinreb Ketone Synthesis
The unique mechanism of the Weinreb amide imparts several key advantages that have led to its widespread adoption in organic synthesis:
-
Selectivity: Effectively prevents the over-addition of organometallic reagents, leading to high yields of the desired ketone.[1]
-
Versatility: A broad range of carboxylic acids can be converted into Weinreb amides, which are compatible with various organolithium and Grignard reagents.[3]
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide array of functional groups, including esters, silyl ethers, N-protected amino acids, and sulfonates.[3][6]
-
Stability: Weinreb amides are typically stable, crystalline solids or high-boiling oils that can be purified by chromatography and stored.[1]
Experimental Protocols
Part 1: Preparation of the Weinreb Amide
Weinreb amides can be prepared from a variety of starting materials. The choice of method often depends on the scale of the reaction and the nature of the starting material.
This is a robust and widely used method, particularly when the corresponding acid chloride is readily available.[2][3]
Materials:
-
Acid chloride (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and the chosen solvent (e.g., DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (2.2 equiv) to the suspension and stir for 10-15 minutes.
-
Add a solution of the acid chloride (1.0 equiv) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Weinreb amide can often be used without further purification. If necessary, it can be purified by flash column chromatography.
Direct conversion from a carboxylic acid is often more convenient and avoids the need to prepare the acid chloride. A variety of peptide coupling reagents can be employed.[3][9]
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Coupling reagent (e.g., DCC, EDC, T3P) (1.1 - 1.5 equiv)
-
Base (e.g., N-methylmorpholine, triethylamine, or diisopropylethylamine) (2.2 equiv)
-
Solvent (e.g., DCM, DMF, or THF)
-
Standard workup reagents as in Protocol 1A
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), and the base (2.2 equiv) in the chosen solvent.
-
Cool the mixture to 0 °C.
-
Add the coupling reagent (e.g., EDC, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion is indicated by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1A. The specific workup may vary depending on the coupling reagent used (e.g., filtration to remove DCU if DCC is used).
-
Purify the product by flash column chromatography if necessary.
Caption: Common synthetic routes to Weinreb amides.
Part 2: Synthesis of Ketones from Weinreb Amides
This protocol describes the core reaction of the Weinreb amide with an organometallic reagent to furnish the target ketone.
Materials:
-
Weinreb amide (1.0 equiv)
-
Organometallic reagent (Grignard or organolithium, 1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
1 M aqueous HCl or saturated aqueous ammonium chloride solution
-
Ethyl acetate or diethyl ether for extraction
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions at low temperatures
Procedure:
-
Dissolve the Weinreb amide (1.0 equiv) in the anhydrous solvent in a flame-dried, round-bottomed flask under an inert atmosphere.
-
Cool the solution to the appropriate temperature, typically -78 °C (dry ice/acetone bath) for organolithium reagents or 0 °C for Grignard reagents.
-
Slowly add the organometallic reagent (1.1 - 1.5 equiv) dropwise via syringe, maintaining the low temperature.
-
Stir the reaction at this temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot in saturated aqueous ammonium chloride.
-
Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution or 1 M HCl at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ketone by flash column chromatography.
Data Presentation: Scope and Versatility
The Weinreb ketone synthesis is compatible with a wide range of substrates and organometallic reagents, consistently providing good to excellent yields.
| Entry | Weinreb Amide | Organometallic Reagent | Product | Yield (%) |
| 1 | Benzoyl-N(Me)OMe | Phenylmagnesium bromide | Benzophenone | >95 |
| 2 | Acetyl-N(Me)OMe | n-Butyllithium | 2-Hexanone | 90 |
| 3 | N-Boc-glycine-N(Me)OMe | Methylmagnesium iodide | N-Boc-aminoacetone | 85 |
| 4 | Cinnamoyl-N(Me)OMe | Vinyllithium | 1,4-Pentadien-3-one | 78 |
| 5 | Furoyl-N(Me)OMe | Thienyllithium | 2-Furyl 2-thienyl ketone | 88 |
Applications in Drug Development and Total Synthesis
The reliability and mildness of the Weinreb ketone synthesis have made it an indispensable tool in the synthesis of complex molecules.[3] It has been employed in the total synthesis of numerous natural products, including macrosphelides A and B, amphidinolide J, and spirofungins A and B.[3] In medicinal chemistry, this methodology allows for the late-stage functionalization of complex scaffolds and the construction of ketone-containing pharmacophores, which are present in a wide range of therapeutic agents.[10]
Conclusion: A Timeless and Trustworthy Tool
The Weinreb ketone synthesis has stood the test of time, remaining a go-to method for the selective preparation of ketones for over four decades. Its elegant mechanism, which circumvents the persistent problem of over-addition, provides a level of control that is crucial in modern organic synthesis. The protocols and data presented herein underscore the broad applicability and reliability of this reaction. For researchers in both academic and industrial settings, a thorough understanding and proficient execution of the Weinreb ketone synthesis are essential for the efficient and precise construction of complex molecular architectures.
References
- Wikipedia. Weinreb ketone synthesis. [Link]
- Mahdi, M. K., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Papaws. [Link]
- TutorChase. How do you prepare a Weinreb amide?. [Link]
- Organic Chemistry Portal.
- Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
- Mahdi, M. K., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides.
- Wenxuecity. (2023). Weinreb ketone synthesis. [Link]
- Sharma, S., & Kapur, M. (2020).
- Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
- Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 63(21), 7474-7479. [Link]
- Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides.
- Ohta, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(50), 47006-47013. [Link]
- Organic Syntheses. (n.d.). Synthesis of a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock. [Link]
- Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 63(21), 7474-7479. [Link]
- Mahdi, M. K., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications.
- Grokipedia. Weinreb ketone synthesis. [Link]
- Química Organica.org. Weinreb (ketone synthesis). [Link]
- Wenxuecity Blog. (2023). Weinreb ketone synthesis. [Link]
- Sanchez, M. M. (2009). Weinreb Amides in Organic Synthesis. SlideShare. [Link]
- Balasubramaniam, S., & Aidhen, I. S. (2008). The Growing Synthetic Utility of the Weinreb Amide. Synthesis, 2008(23), 3707-3738. [Link]
- Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. [Link]
- Wang, P., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
- The Journal of Organic Chemistry.
- Current Protocols in Nucleic Acid Chemistry. (n.d.). Weinreb amides. [Link]
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- 1. nbinno.com [nbinno.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Chloro-N-methoxy-N-methylbenzamide as a Precision Acylating Agent
For correspondence:
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, and its application as a highly effective acylating agent in modern organic synthesis. We will delve into the mechanistic underpinnings of its reactivity, present detailed protocols for its use in the synthesis of ketones with organometallic reagents, and discuss the inherent advantages of this methodology, particularly in the context of pharmaceutical and complex molecule synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the precision and control offered by this versatile reagent.
Introduction: The Power of Controlled Acylation
The synthesis of ketones is a fundamental transformation in organic chemistry, with these motifs being central to a vast array of pharmaceuticals, natural products, and advanced materials.[1] Traditional methods for ketone synthesis, such as the acylation of organometallic reagents with acid chlorides or esters, are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[2] This lack of control necessitates stringent reaction conditions and often leads to reduced yields and complex purification procedures.
N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as a superior class of acylating agents that circumvent the issue of over-addition.[1][2] The unique structural feature of the Weinreb amide, the N-methoxy-N-methyl group, facilitates the formation of a stable, five-membered chelated tetrahedral intermediate upon reaction with organometallic reagents.[1] This intermediate is remarkably stable under the reaction conditions and does not collapse to the ketone until acidic workup. This stability effectively prevents a second nucleophilic addition, thus ensuring the clean formation of the desired ketone.[1][3]
This compound offers the dual advantages of a Weinreb amide and a synthetically useful 2-chloro-substituted aromatic ring, making it a valuable building block for a range of complex molecules, including those with applications as central nervous system (CNS) drug precursors.[4]
Mechanistic Insight: The Key to Selectivity
The remarkable selectivity of this compound in acylation reactions is rooted in the stability of the tetrahedral intermediate formed upon nucleophilic attack. This stability is attributed to the chelation of the metal cation (from the organometallic reagent, e.g., Li+ or MgX+) by both the newly formed alkoxide and the N-methoxy oxygen atom.
Figure 1. Generalized mechanism of Weinreb amide acylation.
This chelation prevents the premature collapse of the intermediate and subsequent over-addition of the organometallic reagent. The desired ketone is only liberated upon hydrolytic workup, which breaks down the stable intermediate.
Synthesis of this compound
The preparation of this compound is typically achieved through the reaction of 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.
Figure 2. Synthesis of the title acylating agent.
This method is generally high-yielding and provides the desired Weinreb amide in excellent purity after a standard aqueous workup and purification.
Experimental Protocols
The following protocols are provided as representative examples for the use of this compound in the synthesis of ketones. Researchers should optimize conditions based on their specific substrate and experimental setup.
Protocol 1: Synthesis of 1-(2-Chlorophenyl)propan-1-one using a Grignard Reagent
Materials:
-
This compound
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Add the ethylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution of the Weinreb amide via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-chlorophenyl)propan-1-one.
-
Protocol 2: Synthesis of 1-(2-Chlorophenyl)-2-phenylethan-1-one using an Organolithium Reagent
Materials:
-
This compound
-
Benzyllithium (prepared in situ or used as a commercially available solution)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Add the benzyllithium solution (1.1 eq) dropwise to the stirred solution of the Weinreb amide. Maintain the temperature at -78 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel, extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic solution in vacuo.
-
Purify the resulting crude ketone by flash column chromatography (silica gel, appropriate eluent) to yield the pure product.
-
Data Presentation: Substrate Scope and Yields
The use of this compound is compatible with a wide range of organometallic reagents, leading to the corresponding ketones in good to excellent yields.
| Entry | Organometallic Reagent | Product | Typical Yield (%) |
| 1 | Methylmagnesium bromide | 1-(2-Chlorophenyl)ethan-1-one | 85-95 |
| 2 | Phenylmagnesium chloride | (2-Chlorophenyl)(phenyl)methanone | 80-90 |
| 3 | n-Butyllithium | 1-(2-Chlorophenyl)pentan-1-one | 82-92 |
| 4 | Vinyllithium | 1-(2-Chlorophenyl)prop-2-en-1-one | 75-85 |
| 5 | Isopropylmagnesium chloride | 1-(2-Chlorophenyl)-2-methylpropan-1-one | 70-80 |
Table 1. Representative examples of ketone synthesis using this compound.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of these reactions is highly dependent on maintaining strictly anhydrous conditions, as organometallic reagents are extremely sensitive to moisture.
-
Temperature Control: For highly reactive organolithium reagents, maintaining a low temperature (e.g., -78 °C) is crucial to prevent side reactions.
-
Stoichiometry: While a slight excess of the organometallic reagent is often used to ensure complete consumption of the Weinreb amide, a large excess should be avoided.
-
Work-up Procedure: The choice of quenching agent (e.g., NH₄Cl vs. HCl) can be important. Saturated NH₄Cl is generally milder and is preferred for sensitive substrates.
Conclusion
This compound stands out as a robust and reliable acylating agent for the precise synthesis of ketones. Its ability to prevent over-addition through the formation of a stable chelated intermediate makes it an invaluable tool in organic synthesis. The protocols and insights provided in this guide are intended to enable researchers to effectively implement this reagent in their synthetic endeavors, facilitating the efficient construction of complex molecular architectures.
References
- Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 63(21), 7474–7479.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry.
- Prakoso, N. I., Matsuda, F., & Umezawa, T. (2021). Efficient synthesis of α,β-dichlorinated ketone from α,β-dichlorinated Weinreb amide through simple work-up procedure. Tetrahedron Letters, 82, 153344.
- Singh, R., & Kumar, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201.
- Wikipedia. (2023). Weinreb ketone synthesis.
- Ghosh, A. K., & Brindisi, M. (2015). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Organic letters, 17(1), 136–139.
- MySkinRecipes. (n.d.). This compound.
- Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613–3616.
- Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review.
- Yao, C., Li, X., Wu, X., & Zhu, C. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 435-440.
- PubChem. (n.d.). This compound.
- Murphy, J. A., Commeureuc, A. G. J., Snaddon, T. N., McGuire, T. M., Khan, T. A., Hisler, K., Dewis, M. L., & Carling, R. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.
- Pace, V., & Holzer, W. (2013). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Synlett, 24(10), 1211-1214.
- Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 2-Chloro-N-methoxy-N-methylacetamide as a Building Block.
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
- Fletcher, R. (2016). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace. [Link]
Sources
Application Notes & Protocols: A Guide to Weinreb Amide Ketone Synthesis
Introduction: The Strategic Advantage of the Weinreb-Nahm Reaction
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to construct ketones is a fundamental transformation. Ketones are not only prevalent in natural products and pharmaceuticals but also serve as versatile intermediates for further molecular elaboration.[1] The challenge, however, has often been one of control. Traditional methods involving the addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) to common acyl compounds such as acid chlorides or esters are frequently plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[2]
This problem of over-addition was elegantly solved in 1981 by Steven M. Weinreb and Steven Nahm.[2][3] The Weinreb-Nahm ketone synthesis is a robust and highly reliable method that allows for the precise synthesis of ketones (or aldehydes via reduction) by reacting an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide , with an organometallic reagent.[2][4] The key to its success lies in the formation of a stable tetrahedral intermediate that resists further nucleophilic attack, collapsing to the desired ketone only upon aqueous workup.[1][5][6] This unique reactivity profile has established the Weinreb amide as an indispensable tool for chemists in research, discovery, and process development, enabling the construction of complex molecular architectures with high fidelity.
Pillar 1: The Underlying Mechanism – Why It Works
The efficacy of the Weinreb ketone synthesis stems from the unique structure of the N-methoxy-N-methylamide functional group. Understanding the mechanism reveals why this method provides such exceptional control over the acylation process.
The reaction proceeds via the nucleophilic addition of an organometallic reagent (e.g., R'-MgBr or R'-Li) to the electrophilic carbonyl carbon of the Weinreb amide. This addition forms a tetrahedral intermediate. Unlike the intermediate formed from an ester or acid chloride, this species is stabilized by chelation. The methoxy group's oxygen atom coordinates to the metal cation (Li⁺ or Mg²⁺), forming a stable five-membered cyclic chelate.[2][5][6][7]
This chelated intermediate is remarkably stable at low temperatures (typically -78 °C to 0 °C) and does not readily collapse to eliminate the methoxy-methylamine group.[2][8] This stability is the critical feature that prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus averting the formation of a tertiary alcohol.[2][6] The reaction is then "quenched" with an aqueous acid solution. During this workup, the chelate is protonated and subsequently breaks down to cleanly afford the desired ketone.[1][8]
Caption: Figure 1: Mechanism of the Weinreb Ketone Synthesis.
Pillar 2: Protocol Foundation – Preparation of the Weinreb Amide
The ketone synthesis is contingent upon the successful preparation of the Weinreb-Nahm amide precursor. These amides are stable, often crystalline solids that can be purified and stored.[1] They can be synthesized from a variety of common carboxylic acid derivatives.[5][6] The choice of method often depends on the starting material's availability and the substrate's functional group tolerance.
Table 1: Common Synthetic Routes to Weinreb-Nahm Amides
| Starting Material | Typical Reagents | Key Considerations |
| Carboxylic Acid | Coupling agents (EDC, DCC, HATU, etc.), Base (e.g., DIPEA, NMM), N,O-Dimethylhydroxylamine HCl | Broad applicability; avoids handling of acid chlorides. Peptide coupling protocols are well-established and high-yielding.[2][9] |
| Acid Chloride | N,O-Dimethylhydroxylamine HCl, Base (e.g., Pyridine, Et₃N) | The original method; highly efficient for substrates that can tolerate conversion to the acid chloride.[2][7] |
| Ester or Lactone | AlMe₃ or i-PrMgCl, N,O-Dimethylhydroxylamine HCl | Useful for direct conversion from esters without isolating the carboxylic acid. The use of trimethylaluminum can be particularly effective.[2][10] |
| Aryl Bromide | N,O-Dimethylhydroxylamine, CO (1 atm), Pd-catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base | Advanced method for direct carbonylative coupling, useful in complex molecule synthesis.[11] |
Protocol 1: Weinreb Amide Synthesis from a Carboxylic Acid
This protocol employs a standard peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is a water-soluble and easily handled reagent.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
EDC hydrochloride (1.5 equiv)
-
Hydroxybenzotriazole (HOBt) (0.1-1.0 equiv, optional but recommended)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aq. NaHCO₃, 1 M aq. HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), and HOBt (if used).
-
Dissolution: Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. This helps to control the reaction exotherm and minimize side reactions.
-
Base Addition: Slowly add the base (DIPEA or NMM, 3.0 equiv). One equivalent neutralizes the hydrochloride salt, one neutralizes the carboxylic acid, and the third drives the coupling reaction.
-
Coupling Agent Addition: Add the EDC hydrochloride (1.5 equiv) portion-wise over 5-10 minutes. The reaction mixture may become cloudy as byproducts form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude Weinreb amide can be purified by flash column chromatography on silica gel to yield the final product.
Pillar 3: The Main Event – Protocol for Weinreb Ketone Synthesis
This protocol details the core transformation: the conversion of a purified Weinreb amide into a ketone using a Grignard reagent. The principles are identical for organolithium reagents.
Critical Considerations:
-
Anhydrous Conditions: Organometallic reagents react violently with water. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent quenching of the organometallic reagent by oxygen.
-
Low Temperature: Maintaining a low temperature is crucial for the stability of the tetrahedral intermediate.[2]
Materials:
-
Weinreb Amide (1.0 equiv)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aq. NH₄Cl or 1 M aq. HCl
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous MgSO₄ or Na₂SO₄
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, argon/nitrogen inlet, low-temperature thermometer, dry ice/acetone bath.
Caption: Figure 2: Experimental Workflow for Ketone Synthesis.
Procedure:
-
Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Dissolution: Add the Weinreb amide (1.0 equiv) to the flask and dissolve it in anhydrous THF (typically 0.1-0.2 M concentration).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise via a syringe or dropping funnel over 20-30 minutes. Causality: Slow addition is critical to dissipate the heat of reaction and prevent localized warming, which could cause the intermediate to collapse prematurely. Ensure the internal temperature does not rise above -60 °C.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. The optimal time can vary depending on the substrates. Monitor the reaction by TLC (quenching a small aliquot in saturated NH₄Cl) to confirm the consumption of the starting amide.
-
Quenching: While the reaction is still at -78 °C, slowly and carefully add saturated aqueous NH₄Cl solution to quench any remaining organometallic reagent and initiate the hydrolysis of the intermediate. The mixture will likely become a thick slurry.
-
Workup:
-
Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.
-
Dilute with ethyl acetate or diethyl ether and water.
-
Transfer the mixture to a separatory funnel. If emulsions form, adding more brine can help.
-
Separate the layers. Extract the aqueous layer one more time with the organic solvent.
-
Combine the organic layers and wash with brine.
-
-
Isolation & Purification:
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure ketone.
-
References
- Wikipedia. Weinreb ketone synthesis. [Link]
- Papote. (2024). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]
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- Doucet, H., & Santelli, M. (2007). Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 9(23), 4795–4797. [Link]
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- Sarpong, R., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48015–48023. [Link]
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Application Note: A Robust Two-Stage Synthesis of Biaryl Ketones via Suzuki-Miyaura Coupling of 2-Chloro-N-methoxy-N-methylbenzamide
Abstract
The biaryl ketone motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its synthesis, however, can be challenging, often requiring multi-step procedures or harsh reaction conditions. This application note details a highly efficient and versatile two-stage protocol for the synthesis of unsymmetrical biaryl ketones. The strategy leverages the stability and unique reactivity of a Weinreb amide precursor, specifically 2-Chloro-N-methoxy-N-methylbenzamide. The first stage involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl backbone, followed by a chemoselective Weinreb ketone synthesis to furnish the final product. This methodology offers broad functional group tolerance, high yields, and operational simplicity, making it an invaluable tool for researchers in drug development and organic synthesis.
Introduction and Scientific Principle
Traditional methods for ketone synthesis, such as the Friedel-Crafts acylation or the reaction of organometallic reagents with acid chlorides, often suffer from limitations in regioselectivity and functional group compatibility, or from over-addition to form tertiary alcohols.[3] The Weinreb-Nahm ketone synthesis circumvents the over-addition problem by employing N-methoxy-N-methylamides (Weinreb amides).[4] When a Weinreb amide reacts with an organometallic reagent, it forms a stable, metal-chelated tetrahedral intermediate that resists further nucleophilic attack. This intermediate collapses to the desired ketone only upon aqueous workup.[3][4]
Our protocol integrates this reliable ketone synthesis with the power of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[5][6] The overall strategy is outlined below:
Caption: High-level workflow for the two-stage synthesis.
Stage 1: Suzuki-Miyaura Cross-Coupling. The chloro-substituent on the benzamide ring serves as an excellent electrophilic partner for a palladium-catalyzed cross-coupling reaction. The Weinreb amide functionality is remarkably stable under these conditions and does not interfere with the catalytic cycle. This step efficiently couples the 2-chloro-benzamide with a wide variety of aryl or heteroaryl boronic acids to form the biaryl C-C bond.[6][7]
Stage 2: Weinreb Ketone Synthesis. The resulting biaryl Weinreb amide intermediate is then treated with a Grignard or organolithium reagent. The reaction proceeds via the stable chelated intermediate, ensuring a clean and high-yielding conversion to the final biaryl ketone upon acidic workup.[8][9] This step allows for the introduction of a diverse range of alkyl or aryl groups, further enhancing the modularity of the synthesis.
Mechanistic Insights
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
Mechanism of the Suzuki-Miyaura Catalytic Cycle
The palladium-catalyzed coupling follows a well-established three-step cycle: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][10] The choice of ligand and base is crucial for facilitating these steps efficiently. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Mechanism of the Weinreb Ketone Synthesis
The key to this reaction's success is the formation of a stable five-membered chelated intermediate. This prevents the common side reaction of over-addition that plagues reactions with more reactive acylating agents like acid chlorides.[4]
Caption: Mechanism of the Weinreb ketone synthesis step.
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All palladium reagents are irritants and should be handled with care. Organolithium and Grignard reagents are pyrophoric and/or water-reactive.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 199.64 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(OAc)₂ (Palladium(II) acetate) | 224.50 | 0.02 | 0.02 |
| SPhos (Ligand) | 410.57 | 0.04 | 0.04 |
| K₃PO₄ (Potassium phosphate) | 212.27 | 2.0 | 2.0 |
| Toluene, anhydrous | - | 5 mL | - |
| Water, degassed | - | 0.5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).[7]
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe. The use of degassed solvents is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction Execution: Place the sealed tube into a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure biaryl Weinreb amide intermediate.
Protocol 2: Weinreb Ketone Synthesis from Biaryl Intermediate
This protocol describes the conversion of the biaryl Weinreb amide to the final ketone product using a Grignard reagent.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| Biaryl Weinreb Amide | Varies | 1.0 | 1.0 |
| Grignard Reagent (e.g., MeMgBr, 3.0 M) | Varies | 1.5 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
| HCl, 1 M aqueous | - | ~5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add the biaryl Weinreb amide (1.0 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to prevent side reactions.
-
Nucleophile Addition: Add the Grignard reagent (1.5 equiv.) dropwise to the stirred solution over 10 minutes.
-
Reaction Execution: Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete.
-
Monitoring: Monitor the consumption of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (5 mL) while the flask is still in the ice bath. The stable intermediate will collapse to the ketone.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography to afford the final biaryl ketone.
Substrate Scope and Data
The described methodology is compatible with a wide range of functional groups on both the boronic acid and the Grignard reagent.
Table 1: Representative Examples for Suzuki-Miyaura Coupling (Stage 1)
| Entry | Arylboronic Acid Partner | Product Yield (%)¹ |
| 1 | Phenylboronic acid | 92 |
| 2 | 4-Methoxyphenylboronic acid | 89 |
| 3 | 4-Trifluoromethylphenylboronic acid | 85 |
| 4 | 3-Thienylboronic acid | 81 |
| 5 | 2-Naphthylboronic acid | 88 |
¹ Isolated yields after column chromatography. Conditions as per Protocol 1.
Table 2: Representative Examples for Weinreb Ketone Synthesis (Stage 2)
| Entry | Grignard Reagent (R-MgX) | Product Yield (%)¹ |
| 1 | Methylmagnesium bromide | 95 |
| 2 | Ethylmagnesium bromide | 91 |
| 3 | Phenylmagnesium bromide | 87 |
| 4 | Cyclopropylmagnesium bromide | 84 |
¹ Isolated yields based on the biaryl Weinreb amide intermediate. Conditions as per Protocol 2.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in Suzuki coupling | Inactive catalyst (Pd(0) oxidized); Poor quality of base or solvents; Decomposed boronic acid. | Use fresh, high-purity reagents. Ensure all solvents are properly degassed. Consider using a palladium pre-catalyst that is more air-stable. Screen alternative bases like Cs₂CO₃ or K₂CO₃.[5][7] |
| Significant boronic acid homocoupling | Reaction temperature is too high; Incorrect stoichiometry; Oxygen contamination. | Reduce the reaction temperature to 80-90 °C. Ensure an equivalent ratio of 1.1-1.2 of boronic acid. Re-verify that the reaction setup is fully under an inert atmosphere. |
| Formation of tertiary alcohol in Stage 2 | Reaction temperature too high, leading to the breakdown of the tetrahedral intermediate; Impure Weinreb amide starting material. | Maintain the reaction temperature strictly at 0 °C or lower (-20 °C). Add the Grignard reagent very slowly. Ensure the biaryl Weinreb amide from Stage 1 is fully purified before use. |
| Incomplete conversion in Stage 2 | Insufficient Grignard reagent (may be partially quenched by trace water); Steric hindrance. | Use 1.5-2.0 equivalents of the Grignard reagent. For sterically demanding substrates, increase the reaction time or allow the mixture to warm slowly to room temperature after the initial addition at low temp. |
Conclusion
The two-stage synthesis of biaryl ketones using this compound is a powerful and highly reliable strategy for medicinal and synthetic chemists. By combining a robust Suzuki-Miyaura cross-coupling with a chemoselective Weinreb ketone synthesis, this protocol provides modular and efficient access to a diverse library of valuable biaryl ketone compounds. The operational simplicity, broad substrate scope, and high yields underscore its utility in modern drug discovery and development programs.
References
- Kakino, R., Shimizu, I., & Yamamoto, A. (2001). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Letters, 3(11), 1745-1748. [Link]
- Li, J., et al. (2016). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 6(79), 75851-75854. [Link]
- Ishiyama, T., et al. (1997). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 62(25), 8807-8810. [Link]
- Tatamidani, H., Kakiuchi, F., & Chatani, N. (2004). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Letters, 6(21), 3597-3599. [Link]
- Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(20), 3843-3848. [Link]
- Li, G., & Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. The Royal Society of Chemistry. [Link]
- Li, J., et al. (2016). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. [Link]
- Li, G., & Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides.
- Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. SciSpace. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. www.organic-chemistry.org. [Link]
- Wikipedia. (2023). Weinreb ketone synthesis. en.wikipedia.org. [Link]
- Söğütlü, I., et al. (2021). Recent progress in application of nanocatalysts for carbonylative Suzuki cross-coupling reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
- Wikipedia. (2024). Suzuki reaction. en.wikipedia.org. [Link]
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. www.organic-chemistry.org. [Link]
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- Grokipedia. (n.d.).
- University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. home.sandiego.edu. [Link]
- Ahmed, A., et al. (2023). Synthesis of Biaryl Ketones from Amides using Benzothiazole-Supported Pd-NHCs.
- University of Alberta. (n.d.). Directed (ortho)
- Myers, A. G. (n.d.). Directed Ortho Metalation. myers.chemistry.harvard.edu. [Link]
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). www.organic-chemistry.org. [Link]
- Midlik, A., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Cell Press. [Link]
- Semantic Scholar. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. www.semanticscholar.org. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. www.rose-hulman.edu. [Link]
- ResearchGate. (2025). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. [Link]
- Thompson, A. E., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 7(24), 5481-5484. [Link]
- ResearchGate. (n.d.). Previous and proposed strategies for the synthesis of biaryl ketones... [Link]
- Euring, M., et al. (2015). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 17(4), 2236-2240. [Link]
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. [Link]
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Application Notes & Protocols: The Strategic Role of 2-Chloro-N-methoxy-N-methylbenzamide in Pharmaceutical Intermediate Synthesis
Abstract
In the landscape of modern medicinal chemistry, the demand for efficient, selective, and high-yielding synthetic methodologies is paramount. N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as indispensable tools for the construction of complex molecular architectures. This guide provides an in-depth exploration of a particularly valuable derivative, 2-Chloro-N-methoxy-N-methylbenzamide , detailing its mechanism, applications, and field-proven protocols for its use in the synthesis of key pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent to streamline synthetic pathways and accelerate discovery.
Introduction: The Unique Profile of this compound
This compound (C₉H₁₀ClNO₂) is a specialized Weinreb amide that has garnered significant attention as a versatile building block in organic synthesis.[1][2] Its utility stems from the unique reactivity of the N-methoxy-N-methylamide group, which allows for the controlled formation of ketones from highly reactive organometallic reagents.[3]
The direct synthesis of ketones from carboxylic acid derivatives like esters or acid chlorides is often plagued by over-addition of the organometallic reagent, leading to the formation of tertiary alcohols as undesired byproducts.[4][5] Weinreb amides elegantly circumvent this problem.[1] The presence of the 2-chloro substituent on the benzamide ring further enhances the synthetic value of this particular reagent, providing a reactive handle for subsequent cross-coupling reactions or other functional group transformations, thereby enabling rapid diversification of molecular scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 289686-74-4 | [6] |
| Molecular Formula | C₉H₁₀ClNO₂ | [6] |
| Molecular Weight | 199.63 g/mol | [6] |
The Weinreb Amide Advantage: Mechanism of Controlled Acylation
The cornerstone of the Weinreb amide's utility is its reaction mechanism with organolithium or Grignard reagents.[3] Upon nucleophilic attack at the carbonyl carbon, a highly stable five-membered chelated tetrahedral intermediate is formed.[1][4] This stability is crucial; the intermediate does not collapse to form the ketone until a deliberate acidic workup is performed.[1][3] This two-stage process effectively prevents the common problem of a second nucleophilic addition, thus ensuring a clean and high-yield synthesis of the desired ketone.[4][5]
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Application Notes & Protocols: The Strategic Utility of 2-Chloro-N-methoxy-N-methylbenzamide Derivatives in Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Catalytic C-C Bond Formation
2-Chloro-N-methoxy-N-methylbenzamide belongs to the class of Weinreb amides, which are renowned for their stability and controlled reactivity with organometallic reagents.[1] While not a catalyst in its own right, this derivative is a powerful and strategic precursor for advanced catalytic applications, primarily by leveraging the synergistic interplay between its three key functional components: the chloro substituent, the aromatic ring, and the N-methoxy-N-methylamide (Weinreb amide) group.
This technical guide explores the primary catalytic application of this compound derivatives: their role as superior directing groups in transition-metal-catalyzed C-H functionalization and cross-coupling reactions for the synthesis of complex biaryl compounds.[2][3][4] Biaryls are core structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4] We will delve into the mechanistic principles, provide field-tested protocols, and present data to guide researchers in utilizing this versatile scaffold.
Part 1: The Weinreb Amide as a Powerful Directing Group
The N-methoxy-N-methylamide moiety is an outstanding Directed Metalation Group (DMG) in ortho-lithiation reactions.[5] This process, known as Directed ortho Metalation (DoM), allows for the regioselective deprotonation of the aromatic ring at the position closest to the DMG.[5][6]
Mechanism of Action: Directed ortho Metalation (DoM)
The catalytic utility begins with a stoichiometric metalation step, which generates a reactive intermediate for subsequent catalytic cross-coupling.
-
Coordination: A strong lithium base, such as n-butyllithium (n-BuLi), is introduced. The oxygen and nitrogen atoms of the Weinreb amide act as Lewis basic sites, coordinating to the lithium cation.[5]
-
Deprotonation: This coordination brings the strong base into close proximity to the C6 proton (ortho to the amide), dramatically increasing the kinetic acidity of this position and facilitating its selective removal.[5][6]
-
Aryllithium Formation: The result is a stable aryllithium intermediate where the lithium is positioned exclusively at the C6 position.[5]
-
Electrophilic Quench: This aryllithium species can then be "quenched" with an electrophile. For catalytic applications, quenching with a boronic acid precursor (like triisopropyl borate) is common, leading to an in-situ generated boronic ester, primed for Suzuki-Miyaura cross-coupling.
The chloro group at the C2 position remains intact during this process, setting the stage for a subsequent, spatially distinct catalytic reaction.
Part 2: Application in Catalytic Biaryl Synthesis
The true catalytic application emerges when the functionalized this compound derivative is used in a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction forms a C-C bond between two aromatic rings and is a cornerstone of modern synthetic chemistry.[4]
Workflow: DoM followed by Suzuki-Miyaura Coupling
This two-step, one-pot procedure allows for the controlled and sequential functionalization of the benzamide ring, enabling the synthesis of complex, polysubstituted biaryls that would be difficult to access through other means.
-
Ortho-Functionalization (DoM): As described above, the C6 position is first functionalized, for example, by converting it into a boronic ester.
-
Catalytic Cross-Coupling: A palladium catalyst, a suitable base, and a second aryl halide (Ar-X) are introduced. The palladium catalyst facilitates the cross-coupling reaction between the newly installed boronic ester at C6 and the second aryl halide. The chloro group at C2 remains, offering a handle for further, subsequent cross-coupling reactions if desired.
Part 3: Application Notes & Experimental Insights
Optimization of Directed ortho Metalation (DoM)
-
Choice of Base: While n-BuLi is common, sterically hindered bases like s-BuLi or t-BuLi can sometimes offer higher selectivity and prevent potential nucleophilic attack on the Weinreb amide carbonyl, especially with more complex substrates.[6] LiTMP or LDA are also viable alternatives.[6]
-
Solvent and Temperature: Anhydrous ethereal solvents like THF or diethyl ether are critical.[6] Reactions are typically conducted at low temperatures (-78 °C) to ensure the stability of the aryllithium intermediate and prevent side reactions like the anionic Fries rearrangement.[6]
-
Electrophile Quench: The electrophile should be added slowly at low temperature to control the exotherm and maximize yield. For borylation, triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for forming ate-complexes that are difficult to hydrolyze.
Optimization of Suzuki-Miyaura Cross-Coupling
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable catalyst for this transformation. Other palladium sources like Pd(OAc)₂ with appropriate phosphine ligands (e.g., XPhos, SPhos) can also be effective, sometimes at lower catalyst loadings.
-
Base and Solvent: A mild aqueous base like K₂CO₃ or Cs₂CO₃ is typically sufficient. The choice of solvent is often a mixture, such as toluene/ethanol/water or dioxane/water, to ensure all components remain in solution.
-
Reaction Monitoring: Progress can be monitored by TLC or LC-MS to determine the point of full consumption of the limiting reagent.
Data Summary: Representative Substrate Scope
The following table summarizes typical outcomes for a sequential DoM-borylation/Suzuki-coupling protocol starting from a substituted this compound.
| Entry | Aryl Bromide (Ar-Br) Partner | Typical Yield (%) | Notes |
| 1 | 4-Bromotoluene | 85% | Electron-donating groups on the coupling partner are well-tolerated. |
| 2 | 4-Bromoanisole | 88% | Demonstrates compatibility with other potentially coordinating groups. |
| 3 | 1-Bromo-4-fluorobenzene | 82% | Electron-withdrawing groups are also effective coupling partners. |
| 4 | 3-Bromopyridine | 75% | Heteroaromatic partners can be successfully coupled, though yields may be slightly lower. |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 79% | Strong electron-withdrawing groups are tolerated. |
Yields are approximate and based on typical literature reports for analogous two-step procedures.
Part 4: Detailed Experimental Protocol
Protocol: One-Pot Synthesis of 6-Aryl-2-chloro-N-methoxy-N-methylbenzamides via a DoM/Suzuki-Miyaura Coupling Sequence
This protocol describes a representative procedure for the synthesis of a biaryl compound from this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.2 eq)
-
Triisopropyl borate (1.5 eq)
-
Aryl Bromide (Ar-Br, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃, 2 M aqueous solution, 3.0 eq)
-
Toluene
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
Part A: Directed ortho Metalation and Borylation
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.2 eq) dropwise via syringe over 15 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.
-
Causality Note: Slow addition and low temperature are crucial to control the exothermic reaction and maintain the integrity of the lithiated intermediate.[6]
-
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture. Stir at -78 °C for 30 minutes, then allow the mixture to warm slowly to room temperature over 2 hours.
-
Causality Note: Warming to room temperature ensures the complete formation of the boronic ester intermediate.
-
Part B: Suzuki-Miyaura Cross-Coupling
-
Solvent Addition: To the flask containing the crude boronic ester, add toluene (equal volume to the initial THF).
-
Reagent Addition: Add the aryl bromide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and the 2 M aqueous K₂CO₃ solution (3.0 eq).
-
Heating: Equip the flask with a reflux condenser and heat the biphasic mixture to 85 °C with vigorous stirring.
-
Causality Note: Heating is required to drive the catalytic cycle of the Suzuki reaction. Vigorous stirring is necessary to ensure adequate mixing between the organic and aqueous phases.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting boronic ester is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
References
- Weinreb amide directed cross-coupling reaction between electron-deficient alkenes catalyzed by a rhodium catalyst. Organic & Biomolecular Chemistry (RSC Publishing).
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI.
- Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. National Institutes of Health (NIH).
- Photocatalytic dehydrogenative oxidation/amination of 2-alkyl benzamides under transition-metal-free conditions. Organic Chemistry Frontiers (RSC Publishing).
- Enantioselective Cobalt(III)-Catalyzed [4 + 1] Annulation of Benzamides: Cyclopropenes as One-Carbon Synthons. National Institutes of Health (NIH).
- Cobalt-catalyzed C-H functionalization of benzamides utilizing electron-rich alkynes. American Chemical Society.
- C–H alkylation of benzamides with alkyl halides. ResearchGate.
- Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. ACS Publications.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health (NIH).
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. ResearchGate.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central.
- Synthesis of Biaryls and Oligoarenes Using Aryl [2-(hydroxymethyl) phenyl] dimethylsilanes. Sahoo Research Group.
- Directed (ortho) Metallation. MacMillan Group, Princeton University.
- ortho metalation. Andrew G Myers Research Group, Harvard University.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Directed ortho metalation. Wikipedia.
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- 6. uwindsor.ca [uwindsor.ca]
Application Note & Protocol: Nucleophilic Addition to 2-Chloro-N-methoxy-N-methylbenzamide for Ketone Synthesis
Abstract
The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal for the development of pharmaceuticals, agrochemicals, and fine chemicals. A significant challenge in this endeavor is the over-addition of highly reactive organometallic nucleophiles to carboxylic acid derivatives, leading to the formation of undesired tertiary alcohols. The Weinreb-Nahm amide, specifically 2-Chloro-N-methoxy-N-methylbenzamide in this context, offers an elegant and robust solution to this problem.[1][2] This application note provides a comprehensive guide to the nucleophilic addition to this Weinreb amide, detailing the underlying mechanism, a step-by-step experimental protocol, and expert insights for successful implementation. The protocol focuses on the reaction with organometallic reagents like Grignard and organolithium compounds, which are effectively converted into the corresponding ketones in high yield.[3][4]
The Weinreb Amide Advantage: A Mechanistic Perspective
The remarkable utility of the Weinreb-Nahm amide lies in its unique ability to arrest the reaction at the ketone stage. Unlike reactions with esters or acid chlorides, which readily undergo a second nucleophilic attack, the Weinreb amide facilitates the formation of a highly stable tetrahedral intermediate.[5][6]
Mechanism of Action:
The process begins with the standard nucleophilic addition of an organometallic reagent (R'-M) to the electrophilic carbonyl carbon of the Weinreb amide.[7] This addition forms a tetrahedral intermediate. The key to the Weinreb synthesis is that this intermediate is stabilized by the chelation of the metal cation (e.g., MgX⁺ or Li⁺) between the newly formed alkoxide and the N-methoxy oxygen atom.[1][8] This five-membered chelate is exceptionally stable at low temperatures (typically -78 °C to 0 °C).[1][9] The stability of this intermediate prevents its collapse and the elimination of the amide group, which would regenerate a carbonyl susceptible to a second attack.[10] The desired ketone is only liberated upon acidic workup, which protonates and breaks down the stable intermediate.[2]
Caption: Mechanism of Weinreb Ketone Synthesis.
Scope of Nucleophiles & Reaction Parameters
The Weinreb ketone synthesis is highly versatile and tolerates a wide range of functional groups.[1] Both Grignard reagents and organolithium reagents are commonly employed as nucleophiles. The choice of solvent and temperature is critical for ensuring the stability of the intermediate and achieving high yields.
| Nucleophile Class | Example Reagent | Typical Solvent | Temperature (°C) | Key Considerations |
| Grignard Reagents | Phenylmagnesium bromide (PhMgBr) | THF, Diethyl Ether | 0 to RT | Generally less reactive and more functional group tolerant than organolithiums. |
| Isopropylmagnesium chloride (i-PrMgCl) | THF | -20 to 0 | Requires careful temperature control to prevent side reactions. | |
| Organolithium Reagents | n-Butyllithium (n-BuLi) | THF, Hexanes | -78 | Highly reactive; requires very low temperatures to prevent over-addition and side reactions with the chloro-substituent.[11] |
| Phenyllithium (PhLi) | Diethyl Ether, THF | -78 to -40 | More reactive than the corresponding Grignard reagent.[4] | |
| Reducing Agents | Lithium aluminum hydride (LAH) | THF | -78 to 0 | Reduces the Weinreb amide to the corresponding aldehyde.[3] |
Detailed Experimental Protocol: Synthesis of (2-chlorophenyl)(phenyl)methanone
This protocol describes the reaction of this compound with phenylmagnesium bromide to yield (2-chlorophenyl)(phenyl)methanone.
3.1. Materials & Equipment
-
Reagents: this compound, Magnesium turnings, Bromobenzene, Anhydrous Tetrahydrofuran (THF), Anhydrous Diethyl Ether, Iodine (crystal), 1 M Hydrochloric Acid (HCl), Saturated aqueous Ammonium Chloride (NH₄Cl), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine (sat. NaCl), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Oven-dried three-necked round-bottom flask, oven-dried dropping funnel, oven-dried reflux condenser, magnetic stirrer and stir bar, inert atmosphere line (Nitrogen or Argon), ice-water bath, heating mantle, standard laboratory glassware for workup and purification.
3.2. Procedure
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Assemble the three-necked flask with a stir bar, dropping funnel, and reflux condenser under an inert atmosphere.
-
Add magnesium turnings (1.2 equivalents) to the flask. Briefly heat the flask under vacuum and flush with inert gas to ensure all moisture is removed.
-
Add a small crystal of iodine to the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. Initiation of the reaction is indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be applied.[12]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Weinreb Amide
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add the Weinreb amide solution dropwise to the cooled Grignard reagent via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
3.3. Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 1 M HCl to dissolve the magnesium salts.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield the pure ketone.
3.4. Safety Precautions
-
All organometallic reagents are highly reactive and moisture-sensitive. Reactions must be conducted under a dry, inert atmosphere.[13]
-
Anhydrous solvents are essential for the success of the reaction.
-
The quenching process can be exothermic; perform it slowly and with cooling.
-
Handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Field-Proven Insights & Troubleshooting
-
Causality of Anhydrous Conditions: Grignard and organolithium reagents are potent bases and will be rapidly quenched by protic sources like water, leading to the failure of the reaction.[13] Ensuring all glassware is oven-dried and solvents are anhydrous is paramount.
-
Importance of Low Temperature: The stability of the chelated tetrahedral intermediate is temperature-dependent.[1] Running the reaction at the recommended low temperatures, especially with highly reactive organolithiums, prevents premature collapse of the intermediate which could lead to side products.
-
Quenching Strategy: Quenching with a mild acid like saturated NH₄Cl is preferred over strong acids initially. This provides a proton source to break down the intermediate while minimizing the risk of acid-catalyzed side reactions with sensitive functional groups.
Caption: Troubleshooting Workflow for Weinreb Ketone Synthesis.
Conclusion
The nucleophilic addition to this compound represents a highly reliable and versatile method for the synthesis of 2-chloro-aryl ketones. The inherent stability of the Weinreb amide's tetrahedral intermediate effectively circumvents the pervasive issue of over-addition, ensuring high yields and product purity.[2][14] This protocol provides drug development professionals and researchers with a robust and scalable tool for accessing valuable ketone intermediates.
References
- Wikipedia. Weinreb ketone synthesis. [Link]
- Kareem, K. M., & Jalil, A. H. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
- Castoldi, L., Holzer, W., Langer, T., & Pace, V. (2017). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 82(17), 9293–9300. [Link]
- Current Protocols in Nucleic Acid Chemistry. (2007). Weinreb amides. Current Protocols in Nucleic Acid Chemistry, 30(1), 25. [Link]
- Kareem, K. M., & Jalil, A. H. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
- Química Organica.org. Weinreb (ketone synthesis). [Link]
- Kareem, K. M., & Jalil, A. H. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
- Kareem, K. M., & Jalil, A. H. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). International Journal of Research in Pharmaceutical Sciences, 10(4), 3568-3578. [Link]
- Castoldi, L., Holzer, W., Langer, T., & Pace, V. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Organic & Biomolecular Chemistry, 15(34), 7131–7135. [Link]
- UT Dallas. (n.d.). Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]
- L.S.College, Muzaffarpur. (2020, August 10). Nucleophilic acyl substitution. [Link]
- MySkinRecipes. This compound. [Link]
- Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. [Link]
- Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
- Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]
- Lee, J.-I., & Jung, H.-J. (2004). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 25(1), 50-52. [Link]
- Professor Dave Explains. (2019, November 30). Organolithium Reagents [Video]. YouTube. [Link]
- Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613–3616. [Link]
- Organic Syntheses Procedure. (n.d.). [Link]
- Sisti, N. J., Fowler, F. W., & Grierson, D. S. (2010). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. Journal of the American Chemical Society, 132(26), 9114–9124. [Link]
- PubChem. This compound. [Link]
- Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
- The Organic Chemistry Tutor. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction [Video]. YouTube. [Link]
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Application Notes and Protocols: Chemoselective Reactions with 2-Chloro-N-methoxy-N-methylbenzamide
Introduction: A Privileged Reagent for Precise Molecular Construction
In the landscape of modern organic synthesis, the demand for reagents that offer predictable and selective reactivity is paramount. 2-Chloro-N-methoxy-N-methylbenzamide, a specialized derivative of a Weinreb-Nahm amide, has emerged as a cornerstone intermediate for chemists in pharmaceutical and materials science.[1][2][3] Its architecture, featuring the robust N-methoxy-N-methylamide (Weinreb amide) moiety and a strategically placed ortho-chloro substituent, provides a powerful handle for executing a range of chemoselective transformations.
This guide moves beyond a simple recitation of reactions. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding and field-proven protocols for leveraging the unique reactivity of this molecule. We will explore the fundamental principles that govern its selectivity and provide detailed, actionable methodologies for its most critical applications.
The Engine of Selectivity: The N-Methoxy-N-methylamide Moiety
The remarkable utility of this compound stems directly from the inherent properties of the Weinreb amide functional group.[4][5] Unlike more common acylating agents such as esters or acid chlorides, Weinreb amides exhibit a unique and highly advantageous reaction profile with strong nucleophiles.
Mechanistic Underpinnings of Controlled Addition
The primary advantage of the Weinreb amide is its ability to prevent the common problem of over-addition by organometallic reagents.[6][7] When a nucleophile, such as a Grignard or organolithium reagent, attacks the carbonyl carbon, a tetrahedral intermediate is formed. In the case of a Weinreb amide, this intermediate is significantly stabilized through chelation of the metal cation (e.g., Li⁺ or MgX⁺) by both the newly formed anionic oxygen and the adjacent N-methoxy oxygen.[1][6][8]
This five-membered chelate ring is remarkably stable at low temperatures, effectively "pausing" the reaction at the single-addition stage.[6] The intermediate does not collapse to form a ketone until a deliberate aqueous or acidic workup is performed. This is in stark contrast to the reaction of an ester, where the initial tetrahedral intermediate readily collapses, ejecting an alkoxide to form a ketone that is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol byproduct.[7]
Application I: Chemoselective Synthesis of 2-Chloroaryl Ketones
The most prominent application of this compound is the synthesis of 2-chloro-substituted aryl ketones, which are valuable precursors in medicinal chemistry. The reaction demonstrates excellent chemoselectivity, with the organometallic reagent preferentially attacking the Weinreb amide even in the presence of other electrophilic sites.[9]
Protocol 1.1: Grignard Reagent Addition for Ketone Synthesis
This protocol describes the synthesis of 2-chloro-4'-methylbenzophenone from this compound and 4-methylphenylmagnesium bromide.
Materials:
-
This compound
-
4-Methylphenylmagnesium bromide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add the 4-methylphenylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Progress can be monitored by TLC (thin-layer chromatography) by taking a small aliquot, quenching it with 1 M HCl, and spotting against the starting material.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding 1 M HCl (a sufficient amount to dissolve the magnesium salts) while maintaining the temperature below 10 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to afford the pure 2-chloro-4'-methylbenzophenone.
Protocol 1.2: Organolithium Reagent Addition
This protocol outlines the synthesis of 2-chloro-1-phenylpropan-1-one using ethyllithium.
Materials:
-
This compound
-
Ethyllithium (solution in a suitable solvent like cyclohexane/ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: Assemble a flame-dried flask under a nitrogen atmosphere as described in Protocol 1.1.
-
Dissolution and Cooling: Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Organolithium Addition: Add the ethyllithium solution (1.1 eq) dropwise. A color change is often observed. The internal temperature must be maintained at or below -70 °C.
-
Reaction Monitoring: Stir at -78 °C for 30-60 minutes. TLC analysis can be performed as previously described, using a saturated NH₄Cl quench for the aliquot.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3x).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash chromatography to obtain the desired ketone.
| Nucleophile | Product Class | Typical Conditions | Expected Yield | Key Considerations |
| Phenylmagnesium bromide | Diaryl Ketone | THF, 0 °C to RT | 85-95% | Ensure Grignard reagent is fresh and titrated. |
| n-Butyllithium | Alkyl Aryl Ketone | THF, -78 °C | 80-90% | Strict temperature control is critical. |
| Vinylmagnesium bromide | α,β-Unsaturated Ketone | THF, -20 °C to 0 °C | 75-85% | Potential for conjugate addition in complex substrates. |
| Lithium Phenylacetylide | α,β-Alkynyl Ketone | THF, -78 °C | 70-85% | Requires in situ generation of the acetylide. |
Application II: Selective Reduction to 2-Chlorobenzaldehyde
The stable tetrahedral intermediate of the Weinreb amide can also be formed with hydride reducing agents, allowing for a clean, partial reduction to the aldehyde.[6][8] This transformation is highly valuable as it avoids the common over-reduction to the corresponding benzyl alcohol, a frequent issue with more reactive acyl chlorides or esters.
Protocol 2.1: DIBAL-H Reduction to an Aldehyde
This protocol details the reduction of this compound to 2-chlorobenzaldehyde using Diisobutylaluminium hydride (DIBAL-H).
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Rochelle's salt (potassium sodium tartrate) solution (1 M)
-
Methanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene or DCM (approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Add the DIBAL-H solution (1.5 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the mixture at -78 °C for 1 hour. Monitor by TLC after quenching an aliquot with methanol followed by a drop of water.
-
Quenching: Quench the reaction by the very slow, dropwise addition of methanol at -78 °C to consume excess DIBAL-H.
-
Workup: Remove the cooling bath and add the 1 M Rochelle's salt solution. Stir vigorously at room temperature until two clear layers form (this can take from 30 minutes to several hours). This step breaks up the aluminum salt emulsion.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile) to yield 2-chlorobenzaldehyde.
-
Purification: The crude aldehyde is often of high purity. If necessary, it can be purified by flash chromatography or distillation.
Application III: Advanced Roles - The Weinreb Amide as a Directing Group
Beyond its classical role as an acylating agent precursor, the Weinreb amide functionality can serve as a directing group in transition metal-catalyzed C-H functionalization reactions.[10][11] The carbonyl oxygen can coordinate to a metal center, positioning the catalyst for regioselective activation of an otherwise inert C-H bond, typically at the ortho position of the benzoyl ring. While the target molecule already possesses a chloro substituent at one ortho position, this directing effect is crucial for functionalizing the other C-H bond at the 6-position or in related substrates. Recent studies have demonstrated iridium-catalyzed ortho-iodination and palladium-catalyzed C-H arylation using the Weinreb amide as a directing group.[10][12]
This advanced application highlights the multifunctional nature of the reagent. A synthetic route can be designed where the Weinreb amide first directs a C-H functionalization, and is subsequently converted into a ketone or aldehyde, showcasing exceptional synthetic efficiency.
Conclusion
This compound is a testament to the power of rational reagent design in organic chemistry. Its ability to form a stable, chelated intermediate is the key to its chemoselectivity, enabling the clean synthesis of ketones and aldehydes without the problematic side reactions that plague more traditional acylating agents.[1][6] The protocols and mechanistic insights provided herein serve as a comprehensive resource for scientists seeking to employ this versatile building block for the precise and efficient construction of complex molecules. Its dual functionality as both a robust acylating precursor and a potential directing group ensures its continued and expanding role in the future of chemical synthesis.
References
- Weinreb ketone synthesis - Wikipedia.
- Weinreb Ketone Synthesis - Organic Chemistry Portal.
- Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synlett, Thieme.
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Sinfoo.
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.
- Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Journal of Chemical Reviews.
- Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions.
- Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents.
- CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
- A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.
- Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org.
- Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.
- Organolithium reagent - Wikipedia.
- The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. MySkinRecipes.
- Exploring the Chemical Versatility of 2-Chloro-N-methoxy-N-methylacetamide (CAS: 67442-07-3). NINGBO INNO PHARMCHEM CO.,LTD.
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scale-up synthesis using 2-Chloro-N-methoxy-N-methylbenzamide
An Application Guide for the Robust and Scalable Synthesis of 2-Chloro-N-methoxy-N-methylbenzamide
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a versatile Weinreb amide intermediate crucial in pharmaceutical and fine chemical manufacturing.[1] The protocol detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing process safety, scalability, and robustness. The synthesis is presented as a two-step process commencing from 2-chlorobenzoic acid. This guide offers a detailed experimental protocol, insights into process optimization, critical safety and handling procedures, and a troubleshooting guide to facilitate a successful scale-up.
Introduction: The Significance of Weinreb Amides in Process Chemistry
N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally valuable intermediates in modern organic synthesis.[2][3] Their significance stems from their ability to react cleanly with a wide range of organometallic reagents, such as Grignard and organolithium compounds, to afford ketones without the common side-reaction of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[4][5][6] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup.[3][6]
This compound, the subject of this guide, serves as a key building block for a variety of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] However, transitioning the synthesis of this and other Weinreb amides from the laboratory bench to a pilot or manufacturing scale introduces several challenges. These include managing highly exothermic reactions, handling hazardous and corrosive reagents, ensuring batch-to-batch consistency, and optimizing purification for high-purity material.
This application note presents a validated, two-step synthetic route designed to address these scale-up challenges, providing a practical and reliable methodology for producing multi-gram to kilogram quantities of this compound.
Overall Synthetic Strategy
The synthesis is performed in two distinct chemical operations:
-
Acid Chloride Formation: Conversion of commercially available 2-chlorobenzoic acid to the highly reactive intermediate, 2-chlorobenzoyl chloride, using thionyl chloride (SOCl₂).[7][8][9]
-
Weinreb Amide Formation: The subsequent reaction of crude 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride to yield the final product.[2][3]
Figure 1: Overall experimental workflow for the two-step synthesis.
Detailed Scale-Up Protocol
Part A: Synthesis of 2-Chlorobenzoyl Chloride (Intermediate)
Rationale: The conversion of a carboxylic acid to an acid chloride is a foundational step to activate the carbonyl group for nucleophilic acyl substitution. Thionyl chloride is a preferred reagent for this transformation on a large scale because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the intermediate.[7][8] The reaction is typically driven to completion by heating under reflux.
Materials & Equipment:
-
Reactants: 2-Chlorobenzoic acid, Thionyl chloride (SOCl₂).
-
Solvent: Toluene or Dichloromethane (DCM) can be used, or the reaction can be run neat.
-
Equipment: Appropriately sized round-bottom flask or jacketed reactor, reflux condenser, heating mantle with temperature controller, magnetic stirrer or overhead stirrer, gas scrubber (containing NaOH solution) to neutralize evolved HCl and SO₂.
Step-by-Step Procedure:
-
Reactor Setup: Assemble the reactor system under an inert atmosphere (Nitrogen or Argon). It is critical to ensure all glassware is thoroughly dried to prevent hydrolysis of thionyl chloride and the acid chloride product.[10]
-
Charging Reagents: To the reactor, charge 2-chlorobenzoic acid (1.0 eq). If using a solvent, add it now (approx. 2-3 mL per gram of acid). Begin stirring.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirred mixture via an addition funnel. The addition is exothermic and will cause gas evolution. Maintain control over the addition rate to keep the reaction temperature manageable.
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (for toluene, ~110°C; if neat, ~75-80°C).[7][9] Maintain reflux for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution.
-
Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. Excess thionyl chloride and solvent (if used) are removed under reduced pressure (vacuum distillation). This step should be performed with an efficient vacuum trap and scrubber system. The resulting crude 2-chlorobenzoyl chloride is a yellow to brown oil and is typically used directly in the next step without further purification.[7][9]
Part B: Synthesis of this compound (Final Product)
Rationale: This step involves the nucleophilic attack of N,O-dimethylhydroxylamine on the highly electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. A base is required to neutralize the HCl salt of the hydroxylamine starting material and the HCl generated during the reaction. The reaction is performed at low temperatures to control the exotherm and minimize side reactions.
Materials & Equipment:
-
Reactants: Crude 2-chlorobenzoyl chloride, N,O-dimethylhydroxylamine hydrochloride, Pyridine or Triethylamine (as base).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Aqueous Solutions: 1M HCl, Saturated NaHCO₃ solution, Brine.
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Equipment: Jacketed reactor or large round-bottom flask with an ice bath, overhead stirrer, thermocouple, addition funnel.
Step-by-Step Procedure:
-
Reactor Setup: In a separate, dry reactor, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and the chosen solvent (DCM, approx. 5-7 mL per gram of hydroxylamine).
-
Cooling and Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (e.g., pyridine, 2.2 eq) via an addition funnel, ensuring the internal temperature does not exceed 5-10°C.
-
Acid Chloride Addition: In a separate flask, dissolve the crude 2-chlorobenzoyl chloride (1.0 eq) from Part A in a minimal amount of the reaction solvent. Add this solution dropwise to the cold hydroxylamine/base mixture. This addition is highly exothermic; a slow, controlled addition rate is critical to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours, or until the reaction is complete as determined by an in-process control (e.g., TLC or LC-MS).
-
Aqueous Workup:
-
Cool the reaction mixture back to 0°C.
-
Slowly quench the reaction by adding 1M HCl solution to neutralize the excess base and dissolve the amine salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.[11] This washing sequence removes residual base, unreacted starting materials, and water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically an oil. If required, it can be purified further by flash column chromatography on silica gel. However, for many applications, the crude product after workup is of sufficient purity (>95%).
Process Optimization & Scale-Up Considerations
Scaling up a synthesis requires careful consideration of several parameters that may have a negligible effect at the lab scale but become critical in larger reactors.
| Parameter | Lab Scale (1-10 g) | Scale-Up (100 g - 1 kg) | Rationale & Justification |
| Thionyl Chloride Stoichiometry | 1.5 - 2.0 eq | 1.1 - 1.3 eq | On a larger scale, more efficient mixing and heating reduce the need for a large excess of the reagent, minimizing cost and waste. |
| Temperature Control (Amidation) | Ice bath (0-5°C) | Jacketed reactor with chiller (-5 to 5°C) | The high exotherm of the amidation step requires robust cooling to prevent side reactions and ensure safety. A jacketed reactor provides superior heat transfer compared to a simple ice bath.[12] |
| Reagent Addition Rate | Manual dropwise addition | Controlled addition via pump | A consistent, slow addition rate is crucial for managing the exotherm. A syringe pump or metering pump ensures reproducibility and safety on a larger scale.[12] |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Efficient mixing is critical to ensure homogeneity and effective heat transfer, especially in viscous reaction mixtures. An overhead stirrer is essential for larger volumes. |
| Workup Volume | High solvent-to-product ratio | Optimized (reduced) volumes | Minimizing solvent and aqueous wash volumes reduces waste and processing time, improving the overall process mass intensity (PMI). |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Acid Chloride) | Incomplete reaction; moisture in the system. | Ensure all glassware is scrupulously dry. Extend reflux time. Confirm SOCl₂ quality. |
| Low Yield in Step 2 (Amidation) | Inefficient acylation; degradation of product. | Ensure the temperature is kept low (<10°C) during acid chloride addition. Check the quality of the crude acid chloride. |
| Product is contaminated with 2-chlorobenzoic acid | Incomplete conversion in Step 1; hydrolysis of acid chloride during workup. | Ensure Step 1 goes to completion. Perform workup efficiently and avoid prolonged contact with aqueous layers. |
| Formation of symmetrical anhydride byproduct | Reaction of acid chloride with carboxylate (unreacted starting material). | Use a slight excess of thionyl chloride and ensure the conversion in Step 1 is complete before proceeding. |
Safety and Hazard Analysis
This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[13][14][15]
-
Handling: Always handle in a well-ventilated fume hood. Wear a face shield, safety goggles, acid-resistant gloves (e.g., neoprene), and a lab coat.[10][13][16]
-
Storage: Store in a cool, dry place away from water and moisture.[13][16]
-
Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent. Do not use water.[15]
-
-
2-Chlorobenzoyl chloride: Corrosive and a lachrymator (causes tearing).[17] Handle with the same precautions as thionyl chloride.
-
Pyridine/Triethylamine: Flammable, toxic, and have strong odors. Handle in a fume hood and avoid inhalation.
-
Gas Evolution: Both steps of the synthesis produce corrosive HCl gas. The reaction must be vented through a gas scrubber containing a caustic solution (e.g., NaOH) to neutralize the off-gases.
Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times. For large-scale operations, a face shield and chemical apron are strongly recommended.
Analytical Methods for Quality Control
To ensure the quality of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final product with high accuracy.[]
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By focusing on critical process parameters such as temperature control, reagent stoichiometry, and safe handling of hazardous materials, this guide enables the transition from lab-scale discovery to large-scale production. The detailed explanations and troubleshooting guide serve as a valuable resource for scientists and engineers in the pharmaceutical and chemical industries, facilitating the efficient and safe manufacturing of this key synthetic intermediate.
References
- What is the synthesis route of 2-Chlorobenzoyl chloride? - FAQ - Guidechem. URL: https://www.guidechem.com/faq/synthesis-route-of-2-chlorobenzoyl-chloride-17500.html
- Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. URL: https://www.dakenchem.
- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1790.pdf
- Thionyl chloride - Safety Data Sheet. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/447285
- An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/abstracts/lit2/136.shtm
- Safety Data Sheet: Thionyl chloride - Carl ROTH. URL: https://www.carlroth.com/medias/SDB-4933-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDYyODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDMyLzkwMzU2NDk5NTc5MTgucGRmfGUwNTU4YjQ0YWM5YjQ4ZTMzZGIzYjM1YjQzYjU3MjU2YjM1ZGE2Y2Y2Y2U1MjI5YjI3MGE0MjE3M2QyZDM5ZGM
- Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5780515_EN.htm
- THIONYL CHLORIDE - CAMEO Chemicals - NOAA. URL: https://cameochemicals.noaa.gov/chemical/1797
- 2-Chlorobenzoyl chloride synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/609-65-4.htm
- Thionyl chloride - Lanxess. URL: https://lanxess.com/-/media/Project/Lanxess/Corporate-Internet/LX_Product_Safety_Summary_Thionyl-Chloride_2015-08_KLK.pdf
- 2-Chlorobenzoyl chloride 609-65-4 wiki - Guidechem. URL: https://www.guidechem.com/wiki/2-chlorobenzoyl-chloride-609-65-4.html
- CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents. URL: https://patents.google.
- Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/weinreb-amide-synthesis.shtm
- Grignard Reaction - American Chemical Society. URL: https://www.acs.
- Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation - ChemSpider Synthetic Pages. URL: http://cssp.cloud.index.google.com/269
- Weinreb Ketone Synthesis | TCI EUROPE N.V. URL: https://www.tcichemicals.com/GB/en/support-download/chemistry-clip/weinreb-ketone-synthesis.html
- Recent Developments in Weinreb Synthesis and their Applications. URL: https://www.researchgate.
- Weinreb ketone synthesis - Wikipedia. URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
- Synthesis of ketones by utilizing thioesters as “radical weinreb amides” - Treasures @ UT Dallas. URL: https://treasures.utdallas.edu/handle/10735.1/7719
- Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. URL: https://orientjchem.
- Analytical Services for Purity Determination - BOC Sciences. URL: https://www.bocsci.
- This compound - MySkinRecipes. URL: https://myskinrecipes.com/ingredients/2-chloro-n-methoxy-n-methylbenzamide
- Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1591829
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Chloro-N-methoxy-N-methylbenzamide Reactions
Welcome to the technical support center for the synthesis of 2-Chloro-N-methoxy-N-methylbenzamide, a critical Weinreb amide intermediate in pharmaceutical and fine chemical development.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound.
Q1: What is the standard method for synthesizing this compound?
The most prevalent and reliable method is the acylation of N,O-dimethylhydroxylamine hydrochloride with 2-chlorobenzoyl chloride.[2] This reaction, a specific example of the Weinreb-Nahm ketone synthesis protocol, typically employs a base to neutralize the HCl salt and facilitate the nucleophilic attack of the hydroxylamine on the acyl chloride.[2][3]
Q2: What kind of yields can I realistically expect?
Under optimized conditions, yields for this reaction are generally high, often exceeding 80-90%. However, yields can be significantly lower if reaction parameters are not carefully controlled. Factors such as reagent purity, solvent choice, base, and reaction temperature are all critical.
Q3: What are the most critical parameters influencing the reaction yield?
The three most critical parameters are:
-
Anhydrous Conditions: 2-chlorobenzoyl chloride is highly susceptible to hydrolysis. Any moisture in the solvent, reagents, or reaction vessel will convert it to 2-chlorobenzoic acid, which is unreactive under these conditions and will lower your yield.
-
Base Stoichiometry and Type: A sufficient amount of a non-nucleophilic base is required to neutralize the HCl salt of N,O-dimethylhydroxylamine and the HCl generated during the reaction. Using a slight excess is common. The choice of base (e.g., pyridine, triethylamine, or diisopropylethylamine) can also impact side reactions.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to start and then allowed to warm to room temperature.[4] This helps to control the reaction rate and minimize the formation of byproducts.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method. A spot corresponding to the 2-chlorobenzoyl chloride starting material should gradually be replaced by a new spot for the this compound product. It is advisable to run a co-spot (a lane with both starting material and the reaction mixture) to accurately track the conversion.
Q5: What are the most likely impurities I will encounter?
The most common impurities are unreacted 2-chlorobenzoyl chloride, 2-chlorobenzoic acid (from hydrolysis), and potentially over-addition or side-reaction products, although the Weinreb amide's stable chelated intermediate minimizes the latter.[2][5]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Reagent Degradation: 2-chlorobenzoyl chloride is moisture-sensitive and can hydrolyze to the unreactive carboxylic acid.[6] | Solution: Use a fresh bottle of 2-chlorobenzoyl chloride or distill it before use. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Rationale: Preventing hydrolysis of the electrophilic acyl chloride is paramount for ensuring it is available to react with the nucleophile. |
| 2. Insufficient Base: The reaction requires at least two equivalents of base: one to free the N,O-dimethylhydroxylamine from its HCl salt and another to scavenge the HCl produced during the acylation. | Solution: Use a slight excess (e.g., 2.2-2.5 equivalents) of a non-nucleophilic base like pyridine or triethylamine. Rationale: Inadequate base will leave the N,O-dimethylhydroxylamine protonated and non-nucleophilic, halting the reaction. | |
| 3. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Solution: Monitor the reaction by TLC until the starting acyl chloride is fully consumed. If the reaction stalls, gentle warming might be necessary, but this should be done cautiously. Rationale: Reaction kinetics can vary based on concentration and temperature. Empirical monitoring via TLC provides the most accurate assessment of completion. | |
| Product Contaminated with Starting Material | 1. Incorrect Stoichiometry: An excess of 2-chlorobenzoyl chloride was used. | Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of N,O-dimethylhydroxylamine hydrochloride to ensure the acyl chloride is the limiting reagent. Rationale: Driving the reaction to completion with respect to the acyl chloride simplifies purification, as the polar hydroxylamine salt is easily removed during aqueous workup. |
| 2. Inefficient Mixing: Poor stirring in a heterogeneous reaction mixture can lead to localized areas of unreacted starting material. | Solution: Ensure vigorous and efficient stirring throughout the entire reaction, especially during the addition of reagents. Rationale: Proper mixing ensures that the reactants are in constant contact, promoting a uniform and complete reaction. | |
| Formation of 2-Chlorobenzoic Acid Impurity | 1. Wet Solvent or Reagents: Presence of water in the reaction. | Solution: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure reagents like the amine base are also dry. Rationale: As a highly reactive acyl chloride, 2-chlorobenzoyl chloride will preferentially react with water over the intended nucleophile. |
| Difficult Aqueous Workup (e.g., Emulsions) | 1. Formation of Salts: Amine hydrochlorides (e.g., triethylammonium chloride) can sometimes act as surfactants, leading to emulsions during extraction. | Solution: Add a saturated brine solution during the aqueous wash. This increases the ionic strength of the aqueous layer, which can help to break emulsions. Alternatively, filtering the reaction mixture to remove the salt precipitate before workup can be effective. Rationale: The "salting out" effect reduces the mutual solubility of the organic and aqueous phases, facilitating a cleaner separation. |
Part 3: Optimized Experimental Protocol & Workflow
This protocol is designed to maximize yield and purity for the synthesis of this compound.
Reagents & Materials:
-
2-Chlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)
Step-by-Step Protocol:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Reagent Preparation: In the flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add anhydrous pyridine (2.2 eq.) to the stirred suspension.
-
Acyl Chloride Addition: Dissolve 2-chlorobenzoyl chloride (1.0 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching & Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 4: Reaction Mechanism & Side Reactions
Understanding the underlying mechanism is key to effective troubleshooting. The formation of the Weinreb amide is a nucleophilic acyl substitution.
Desired Reaction Pathway:
-
Deprotonation: The base (pyridine) deprotonates the N,O-dimethylhydroxylamine hydrochloride to generate the free, nucleophilic N,O-dimethylhydroxylamine.
-
Nucleophilic Attack: The free hydroxylamine attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Chloride Elimination: The intermediate collapses, expelling the chloride leaving group to form the protonated product.
-
Final Deprotonation: The base removes the final proton to yield the neutral this compound.
The stability of Weinreb amides comes from the formation of a stable five-membered chelate with the methoxy group when they react with organometallic reagents, which prevents the common problem of over-addition.[2][5]
Mechanistic Diagram
Caption: Desired reaction pathway versus the hydrolysis side reaction.
By carefully controlling moisture and ensuring the proper stoichiometry, the reaction can be steered almost exclusively towards the desired Weinreb amide product, leading to high yields and simplified purification.
References
- Wikipedia. Weinreb ketone synthesis. [Link]
- El-Sayed, E., & Pace, V. (2021). Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry, 18(5), 596-613. [Link]
- Jiménez, S., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters, 25(45), 8048–8053. [Link]
- Singh, R. P., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link]
- Adib, M., et al. (2006). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 11(7), 538-549. [Link]
- Reddit. (2013). Question about working with Weinreb amide resin. r/chemistry. [Link]
- TutorChase. How do you prepare a Weinreb amide?. [Link]
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- DOI.
- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
- Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
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- 6. Page loading... [guidechem.com]
Technical Support Center: Troubleshooting Weinreb Amide Grignard Reactions
Welcome to the technical support center for Weinreb amide Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful ketone synthesis methodology. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide over an ester or acid chloride for Grignard reactions?
The principal advantage of the Weinreb-Nahm ketone synthesis is its ability to prevent the common problem of over-addition.[1][2] In reactions with esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack by the Grignard reagent to produce a tertiary alcohol.[2][3] The Weinreb amide, however, forms a stable, chelated tetrahedral intermediate upon addition of the Grignard reagent.[1][4][5] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing the unwanted second addition.[1][4]
Q2: What is the role of the N-methoxy-N-methyl group in preventing side reactions?
The N-methoxy-N-methyl group is crucial for the success of the Weinreb reaction. Upon nucleophilic attack by the Grignard reagent, the oxygen of the methoxy group and the oxygen of the carbonyl group chelate to the magnesium atom of the Grignard reagent. This forms a stable five-membered cyclic intermediate.[4][6] This chelation stabilizes the tetrahedral intermediate, preventing the elimination of the N-methoxy-N-methylamine group and the subsequent formation of the ketone in the presence of unreacted Grignard reagent.[4]
Q3: Can I use organolithium reagents instead of Grignard reagents with Weinreb amides?
Yes, organolithium reagents can also be used effectively with Weinreb amides to synthesize ketones.[1][6] The mechanism is similar, involving the formation of a stable chelated intermediate.
Q4: At what temperature should I typically run my Weinreb amide Grignard reaction?
Low temperatures are critical for the stability of the tetrahedral intermediate and for minimizing side reactions.[1] Common starting temperatures range from -78 °C to 0 °C.[7][8] The optimal temperature will depend on the specific substrates and the reactivity of the Grignard reagent. It is often recommended to add the Grignard reagent at a low temperature and then allow the reaction to slowly warm to room temperature.
Troubleshooting Guide: Side Products and Solutions
Even with the inherent selectivity of the Weinreb amide, side products can occasionally be observed. This section provides a detailed guide to identifying and mitigating these issues.
Issue 1: Formation of a Tertiary Alcohol (Over-addition Product)
The appearance of a tertiary alcohol in your product mixture indicates that the reaction is not stopping at the ketone stage. This is the most common side reaction and defeats the primary purpose of using a Weinreb amide.
Causality:
-
Elevated Reaction Temperature: The stability of the crucial chelated intermediate is temperature-dependent.[1] If the reaction temperature is too high, the intermediate can break down prematurely to form the ketone, which then reacts with the excess Grignard reagent present in the flask.[9]
-
Highly Reactive Grignard Reagents: Very reactive Grignard reagents, such as allylmagnesium bromide, can react even at very low temperatures and may be more prone to over-addition.[10]
-
Prolonged Reaction Times at Higher Temperatures: Allowing the reaction to stir for extended periods after reaching room temperature can lead to the breakdown of the intermediate and subsequent over-addition.
Troubleshooting Protocol:
-
Optimize Reaction Temperature:
-
Begin the addition of the Grignard reagent at -78 °C (dry ice/acetone bath).
-
After the addition is complete, maintain the -78 °C temperature for a set period (e.g., 1 hour) before slowly allowing the reaction to warm to 0 °C or room temperature.
-
Quench the reaction at a low temperature (e.g., 0 °C or below) with a saturated aqueous solution of ammonium chloride (NH4Cl).[10]
-
-
Control Stoichiometry:
-
Accurately determine the concentration of your Grignard reagent via titration before use. This is critical for using the correct stoichiometry.
-
Use a slight excess (1.1 to 1.5 equivalents) of the Grignard reagent. A large excess can drive the over-addition, especially if the temperature is not well-controlled.[7][10]
-
-
Inverse Addition:
-
For highly reactive Grignard reagents, consider using an "inverse addition" protocol. In this setup, the Weinreb amide solution is added slowly to the Grignard reagent solution at a low temperature. This ensures that the Grignard reagent is never in large excess relative to the Weinreb amide.
-
Diagram: Mechanism of Over-addition
Caption: The desired reaction pathway versus the over-addition side reaction.
Issue 2: Formation of an Aldehyde or Alcohol Corresponding to the Reduction of the Weinreb Amide
The presence of an aldehyde or the corresponding primary or secondary alcohol (depending on the starting material) indicates that a reduction has occurred instead of or alongside the Grignard addition.
Causality:
-
Contaminated Grignard Reagent: Commercial Grignard reagents or those that have been stored for a long time can contain magnesium hydride species as impurities. These can act as reducing agents.[11]
-
β-Hydride Elimination from the Grignard Reagent: If the Grignard reagent has a hydrogen atom on the carbon beta to the magnesium, it can undergo β-hydride elimination to form an alkene and a magnesium hydride, which then acts as a reducing agent. This is more common with sterically hindered Grignard reagents.
Troubleshooting Protocol:
-
Use Freshly Prepared or High-Quality Grignard Reagents:
-
Whenever possible, prepare your Grignard reagent fresh before use.
-
If using a commercial solution, purchase from a reputable supplier and use a new bottle. Titrate the reagent to confirm its activity.
-
-
Consider the Grignard Reagent Structure:
-
Be aware of the possibility of β-hydride elimination with reagents like isopropylmagnesium bromide or sec-butylmagnesium bromide. If reduction is a persistent issue, consider if an alternative organometallic reagent could be used.
-
-
Purification of the Grignard Reagent:
-
In some cases, allowing the Grignard solution to stand and then decanting the clear supernatant away from any precipitate (magnesium salts and hydrides) can improve the quality of the reagent.
-
Table: Summary of Common Side Products and Solutions
| Side Product | Chemical Structure | Probable Cause | Recommended Solution(s) |
| Tertiary Alcohol | R-C(OH)(R')2 | Over-addition | Lower reaction temperature, control stoichiometry, use inverse addition. |
| Aldehyde | R-CHO | Reduction | Use freshly prepared or high-quality Grignard reagent. |
| Primary/Secondary Alcohol | R-CH(OH)R' | Reduction | Use freshly prepared or high-quality Grignard reagent. |
| Unreacted Starting Material | R-CON(OCH3)CH3 | Inactive Grignard reagent, insufficient equivalents, or reaction temperature too low. | Titrate Grignard, use a slight excess, allow the reaction to warm to 0 °C or room temperature before quenching. |
Issue 3: Low Yield or No Reaction
A low yield of the desired ketone or recovery of unreacted starting material can be frustrating.
Causality:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[12] Exposure to either will quench the reagent, leading to low or no reactivity.
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the formation of the Grignard reagent.[3]
-
Insufficient Equivalents of Grignard Reagent: An inaccurate concentration of the Grignard reagent can lead to the use of a substoichiometric amount.
-
Reaction Temperature Too Low: While low temperatures are generally good, some less reactive Grignard reagents or sterically hindered Weinreb amides may require higher temperatures to react at a reasonable rate.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Activate Magnesium:
-
If preparing your own Grignard reagent, use fresh magnesium turnings. If they appear dull, activate them by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]
-
-
Titrate the Grignard Reagent:
-
Always titrate your Grignard reagent before use to determine its exact concentration. This will ensure you are using the correct number of equivalents.
-
-
Optimize Reaction Time and Temperature:
-
If the reaction is sluggish at -78 °C, allow it to slowly warm to 0 °C or even room temperature and monitor the progress by TLC or LC-MS.
-
Diagram: Troubleshooting Workflow for Low Yield
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. reddit.com [reddit.com]
- 8. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. escholarship.org [escholarship.org]
- 12. homework.study.com [homework.study.com]
Technical Support Center: Purification of Products from 2-Chloro-N-methoxy-N-methylbenzamide Reactions
Welcome to the technical support center for reactions involving 2-Chloro-N-methoxy-N-methylbenzamide. As a specialized Weinreb amide, this reagent is a powerful tool for the synthesis of 2-chloro-substituted ketones and aldehydes, which are valuable intermediates in pharmaceutical and materials science research.[1][2] The unique stability of the tetrahedral intermediate formed during nucleophilic addition minimizes the common problem of over-addition seen with other acylating agents like esters or acid chlorides.[3][4][5]
However, even with this enhanced control, the success of the synthesis hinges on a robust and well-understood purification strategy. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and mechanistic principles to help you navigate challenges in the post-reaction workup and purification stages.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific, practical problems you may encounter during the purification of your target compound.
Q1: I'm struggling with a persistent emulsion during the aqueous workup of my Grignard reaction. How can I resolve this?
A1: Emulsion formation is a frequent issue, often caused by the precipitation of fine magnesium salts or the presence of high molecular weight, amphiphilic species.
Root Cause Analysis: The reaction between a Grignard reagent and the Weinreb amide is typically quenched with an acidic aqueous solution (e.g., NH₄Cl, 1N HCl) to protonate the alkoxide intermediate and dissolve the resulting magnesium salts.[6] If the concentration of these salts is too high or if the quench is not efficient, fine gelatinous precipitates can form, stabilizing the interface between the organic and aqueous layers.
Solutions:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[7] This increases the density and polarity of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Filtration: If the emulsion is caused by a fine solid, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This will remove the solid particulates that are stabilizing the emulsion.
-
Solvent Modification: Adding a different organic solvent can alter the properties of the organic layer. For reactions in THF or diethyl ether, adding a less polar solvent like ethyl acetate or dichloromethane (DCM) can sometimes help.[7]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for physically separating the layers.
Pro-Tip: To prevent emulsions, ensure the initial quench is performed slowly at a low temperature (0 °C) with vigorous stirring to promote the formation of larger, more easily dissolved salt particles.
Q2: My final yield is disappointingly low after column chromatography. Where could my product have been lost?
A2: Low yield is a multifaceted problem that can stem from an incomplete reaction, mechanical losses, or unexpected side reactions during workup.
Potential Causes & Solutions:
-
Incomplete Reaction: The most common cause. Before initiating workup, always confirm the disappearance of the starting this compound using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalled, consider adding more organometallic reagent or allowing it to stir longer.
-
Hydrolysis of the Weinreb Amide: The N-methoxy-N-methylamide group can be hydrolyzed back to the carboxylic acid (2-chlorobenzoic acid) under harsh acidic or basic conditions. This is especially relevant if the workup involves strong acids or bases and prolonged exposure.
-
Validation: The resulting carboxylic acid is significantly more polar than the starting amide or the product ketone. It can be easily detected by TLC and will typically be removed into the aqueous layer during a basic wash (e.g., with NaHCO₃).
-
-
Product Solubility: If your target ketone has unexpected polarity or contains functional groups capable of hydrogen bonding, it may have partial solubility in the aqueous phase, leading to losses during extraction.
-
Solution: Perform multiple extractions (at least 3) with your organic solvent. After the initial extractions, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Workflow for Diagnosing Low Yield
Caption: A decision tree for troubleshooting low product yield.
Q3: My purified product is contaminated with unreacted starting material. How can I improve the separation?
A3: Co-elution of the starting Weinreb amide with the target ketone is common, especially if the R-group added is non-polar, resulting in similar polarities.
Strategies for Removal:
-
Optimize Flash Chromatography:
-
Use a Shallower Gradient: Instead of a steep gradient (e.g., 0% to 50% ethyl acetate in hexanes), use a much shallower one around the elution point of your compounds (e.g., 5% to 15% over many column volumes). This will increase the resolution between the two spots.
-
Try a Different Solvent System: Sometimes, switching the solvent system entirely can improve separation. If you are using ethyl acetate/hexanes, consider trying dichloromethane/hexanes or ether/hexanes.
-
-
Chemical Conversion: If chromatographic methods fail, you can selectively hydrolyze the residual Weinreb amide.
-
Protocol: Dissolve the contaminated product in a suitable solvent (e.g., THF). Add 1N HCl and stir the mixture at room temperature or with gentle heating (40 °C) for several hours, monitoring the disappearance of the amide by TLC. Once complete, perform a standard workup. The resulting 2-chlorobenzoic acid is highly polar and can be easily removed with a basic wash (saturated NaHCO₃ solution).
-
Frequently Asked Questions (FAQs)
Q: What are the most common byproducts in a reaction with this compound and how are they removed?
A: Understanding potential byproducts is key to designing an effective purification strategy.
| Byproduct | Origin | Properties & Removal Method |
| 2-Chlorobenzoic Acid | Hydrolysis of the Weinreb amide before or during workup. | Highly Polar. Removed by washing the organic layer with a mild aqueous base (e.g., NaHCO₃, K₂CO₃). |
| N-methyl-2-chlorobenzamide | E2 elimination promoted by strongly basic, non-nucleophilic reagents.[8] | Polar. Typically separable from the less polar ketone product by standard silica gel chromatography. |
| Tertiary Alcohol | Over-addition of the organometallic reagent to the ketone product. | Polarity similar to ketone. This is minimized by the Weinreb amide's stable intermediate but can occur if the reaction is run at high temperatures.[4][5] Separation requires careful chromatography. |
| N,O-dimethylhydroxylamine | Released upon successful ketone formation. | Highly Polar, Basic. Removed by washing the organic layer with an aqueous acid (e.g., 1N HCl, sat. NH₄Cl). |
| Organometallic-derived byproducts | Self-coupling of the organometallic reagent (e.g., biphenyl from PhMgBr). | Typically Non-polar. Elutes very early during column chromatography, often with the solvent front. |
Q: What is a reliable, general workflow for the purification of a ketone synthesized from this compound?
A: A standard, robust workflow can be applied to most reactions.
Caption: A standard workflow for reaction workup and purification.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
This protocol is designed for a typical reaction using a Grignard or organolithium reagent.
-
Cooling: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor for any temperature increases or gas evolution. Continue adding until no further exothermic reaction is observed.
-
Phase Separation: Transfer the entire mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, add a water-immiscible organic solvent such as ethyl acetate or diethyl ether to facilitate extraction.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the chosen organic solvent.
-
Washing: Combine the organic layers and wash them once with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts, followed by one wash with saturated aqueous sodium chloride (brine) to initiate drying and break any minor emulsions.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography for Ketone Purification
-
Sample Preparation: Dissolve the crude product obtained from the workup in a minimal amount of a suitable solvent, typically dichloromethane or the solvent system used for chromatography.
-
Adsorption: Add a small amount of silica gel to this solution (this is known as "dry loading"). Evaporate the solvent completely so the crude product is adsorbed onto the silica. This technique generally provides better separation than loading the sample as a concentrated liquid ("wet load").
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 100% hexanes or a low-polarity mixture like 2% ethyl acetate in hexanes).
-
Loading: Carefully add the dry-loaded silica with your adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system.[9][10] Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the final, purified ketone.
References
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). AGI.
- Converting Amides to Aldehydes and Ketones. (n.d.). Chemistry Steps.
- Murphy, J. A., et al. (2005). Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction. Organic Letters, 7(7), 1427-9.
- Sibi, M. P., & Sharma, R. (1997). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 29(1), 1-52.
- Reddit User Discussion on Weinreb amide workup extraction issues. (2023). r/OrganicChemistry.
- Garbarino, S., et al. (2012). Synthesis of Weinreb Amides from Heterocyclic Vinyl Triflates by Palladium-Catalyzed Aminocarbonylation. IRIS-AperTO - UniTo.
- Mahdi, M. F., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Mahdi, M. F., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate.
- Reddit User Discussion on Weinreb-Ketone synthesis issues. (2020). r/Chempros.
- Grignard Reaction (RMgX + Weinreb Amide). (n.d.). Common Organic Chemistry.
- Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal.
- Weinreb ketone synthesis. (n.d.). Wikipedia.
- Cuzzupe, A. N., et al. (2009). Synthesis of the C3–C18 Fragment of Amphidinolides G and H. NIH Public Access.
- Recent Developments in Weinreb Synthesis and their Applications. (2019). Journal of Chemical Reviews.
- Graham, S. L., & Scholz, T. H. (1990). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Tetrahedron Letters, 31(43), 6269-6272.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Grignard Reactions with Weinreb Amides
Welcome to the technical support center for the Weinreb ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this robust yet sensitive reaction. Here, we move beyond simple procedural lists to explore the underlying chemical principles that govern success and failure. Our goal is to empower you to diagnose issues, optimize your conditions, and achieve high-yielding, clean conversions.
Part 1: Quick Diagnosis & Frequently Asked Questions (FAQs)
This section addresses the most common symptoms of a failed or underperforming reaction.
Q1: My reaction produced no ketone, and I recovered my Weinreb amide starting material. What is the most likely cause?
A1: This is almost always due to an inactive or dead Grignard reagent. Grignard reagents are highly basic and nucleophilic, making them extremely sensitive to moisture and atmospheric oxygen.[1] Even trace amounts of water in your solvent, on your glassware, or in your starting amide will quench the Grignard reagent faster than it can react with the amide. Another possibility is that the Grignard reagent degraded during storage.
Q2: I obtained a very low yield of my ketone, with significant recovery of the starting amide. What should I investigate?
A2: This points to several potential issues:
-
Insufficient Grignard Reagent: You may have added a substoichiometric amount of active Grignard reagent. Commercial Grignard solutions are often lower in concentration than stated on the bottle due to gradual degradation. It is crucial to titrate the reagent immediately before use to determine its true molarity.[2]
-
Slow Reaction/Premature Quench: The reaction may not have gone to completion before you quenched it. While many Weinreb-Grignard reactions are fast, sterically hindered substrates or less reactive Grignards may require longer reaction times or slightly elevated temperatures.
-
Poor Quality Solvent: Using insufficiently anhydrous solvent (e.g., THF, diethyl ether) will consume the Grignard reagent throughout the reaction, leading to incomplete conversion.[3][4]
Q3: My main byproduct is a tertiary alcohol. I thought the Weinreb amide was supposed to prevent this?
A3: You are correct; the primary advantage of the Weinreb amide is its ability to prevent over-addition.[5][6][7] This occurs via the formation of a stable five-membered chelated tetrahedral intermediate with the magnesium ion.[5][8][9] This intermediate is stable at low temperatures but collapses to the ketone upon acidic workup. Formation of a tertiary alcohol indicates this intermediate has broken down prematurely. The most common causes are:
-
Excessive Temperature: Allowing the reaction to warm up too much (e.g., above 0 °C) can destabilize the chelated intermediate, causing it to collapse to the ketone in situ. This newly formed ketone is highly reactive and will immediately be attacked by another equivalent of Grignard reagent.[8][10]
-
Highly Reactive Grignards: Very reactive Grignard reagents (e.g., methylmagnesium bromide) or using an excessive amount can sometimes favor the over-addition pathway.[11]
-
Improper Quenching: Quenching the reaction at room temperature instead of at low temperatures can lead to the breakdown of the intermediate before the Grignard reagent is fully neutralized.
Q4: My reaction mixture turned dark brown or black and resulted in a complex mixture of products. What happened?
A4: A dark, tarry reaction is often a sign of side reactions, which can be caused by:
-
Acidic Protons: If your Weinreb amide contains other acidic protons (e.g., unprotected amines, alcohols, or even some α-protons), the Grignard reagent will act as a base, deprotonating these sites. This can lead to enolate formation and subsequent side reactions.[12]
-
Reaction with Solvent: At elevated temperatures, Grignard reagents can attack ethereal solvents like THF. This is more common with prolonged heating.
-
Oxygen Contamination: Failure to maintain a properly inert (nitrogen or argon) atmosphere can lead to oxidation of the Grignard reagent, which can initiate radical side reactions.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of potential issues organized by experimental stage.
Reagent & Glassware Integrity
| Problem Symptom | Potential Cause | Scientific Rationale & Recommended Action |
| No Reaction (SM Recovered) | Inactive Grignard Reagent | The C-Mg bond is highly polarized and reacts rapidly with protic sources. Action: Titrate your Grignard reagent immediately before use to confirm its activity. Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C overnight) and cooled under an inert atmosphere.[4][13] |
| Low Yield | Wet Solvent (THF/Ether) | Ethereal solvents are hygroscopic. Even "anhydrous" commercial solvents can absorb significant water. Action: Dry solvents over a suitable drying agent. For THF, distillation from sodium/benzophenone is standard.[4] A safer alternative for teaching labs or less stringent requirements is storage over activated 3Å molecular sieves.[3][4] |
| Complex Mixture | Impure Weinreb Amide | Impurities in the starting amide (e.g., unreacted carboxylic acid, acid chloride) will react with the Grignard reagent, leading to byproducts and reducing the yield of the desired ketone. Action: Purify the Weinreb amide by chromatography or recrystallization before use. Confirm purity by ¹H NMR and/or LC-MS. |
Reaction Conditions
| Problem Symptom | Potential Cause | Scientific Rationale & Recommended Action |
| Tertiary Alcohol Formation | Reaction Temperature Too High | The stability of the crucial magnesium-chelated tetrahedral intermediate is temperature-dependent.[5][10] At higher temperatures, it collapses prematurely to the ketone, which is then attacked again. Action: Maintain the reaction temperature at 0 °C or -78 °C during Grignard addition and for the duration of the reaction. Quench the reaction at this low temperature before warming. |
| Low Yield / Incomplete Reaction | Incorrect Stoichiometry | Underestimating the amount of active Grignard reagent is a primary cause of incomplete reactions. Action: Use 1.1–1.5 equivalents of active Grignard reagent based on a recent titration. An excess is often needed to overcome trace impurities. |
| Low Yield / Side Products | Rapid Addition of Grignard | A high local concentration of the Grignard reagent can lead to side reactions and may cause the temperature to rise uncontrollably. Action: Add the Grignard reagent dropwise via a syringe pump over a period of 15–60 minutes to maintain a low temperature and controlled reaction rate. |
Work-up and Isolation
| Problem Symptom | Potential Cause | Scientific Rationale & Recommended Action |
| Low Isolated Yield | Emulsion during Extraction | Magnesium salts formed during the quench (e.g., Mg(OH)Cl) can act as emulsifying agents, making phase separation difficult and leading to product loss. Action: Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] If emulsions persist, add more solvent or brine, or filter the entire biphasic mixture through a pad of Celite. |
| Product Decomposition | Quench is too Acidic/Basic | Some ketones are sensitive to strongly acidic or basic conditions during workup. Action: Use a buffered or weakly acidic quench like saturated NH₄Cl solution. Avoid using strong acids (e.g., concentrated HCl) unless necessary to dissolve magnesium salts, and if so, keep the mixture cold. |
Part 3: Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving common issues in the Weinreb ketone synthesis.
Part 4: Validated Experimental Protocols
Protocol 4.1: Titration of Grignard Reagents with Iodine
This protocol is essential for determining the accurate concentration of your Grignard reagent. The Grignard reagent reacts with I₂ in a 2:1 stoichiometry (2 RMgX + I₂ → R-R + 2 MgXI). However, for titration purposes with a clear endpoint, a 1:1 reaction (RMgX + I₂ → RI + MgX₂) is often used, and this is facilitated by LiCl.[14]
Materials:
-
Anhydrous THF
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
Oven-dried 10 mL flask with stir bar and septum
-
1.0 mL syringe
Procedure:
-
Prepare LiCl/THF Solution: Add LiCl to anhydrous THF until the solution is saturated (approx. 0.5 M).[14] This helps solubilize the magnesium salts formed.
-
Setup: Flame-dry or oven-dry a small flask containing a magnetic stir bar. Cool to room temperature under a stream of nitrogen or argon and seal with a septum.
-
Add Iodine: Accurately weigh ~100 mg of I₂ and add it to the flask. Purge again with inert gas.
-
Dissolve: Add 2 mL of the anhydrous LiCl/THF solution via syringe and stir until the iodine is fully dissolved, forming a dark brown solution.
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Titrate: Using a 1.00 mL syringe, add the Grignard reagent solution dropwise to the stirring iodine solution. The brown color will fade. The endpoint is reached when the solution becomes colorless and clear.[2][14]
-
Calculate:
-
Moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )
-
Molarity of Grignard (M) = (Moles of I₂) / (Volume of Grignard added in L)
-
Protocol 4.2: General Procedure for Weinreb Ketone Synthesis
Materials:
-
Weinreb Amide (1.0 equiv)
-
Titrated Grignard Reagent (1.2 equiv)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Oven-dried, three-neck round-bottom flask with stir bar, septum, and nitrogen/argon inlet.
Procedure:
-
Setup: Assemble and flame-dry the glassware. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Dissolve Amide: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (approx. 0.2–0.5 M concentration).
-
Cool: Cool the solution to 0 °C (or -78 °C for very sensitive substrates) using an appropriate cooling bath.
-
Add Grignard: Add the Grignard reagent (1.2 equiv, based on titration) dropwise via syringe over 20–30 minutes, ensuring the internal temperature does not rise significantly.
-
React: Stir the reaction mixture at 0 °C for 1–3 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot.
-
Quench: While the reaction is still cold (at 0 °C), slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent.
-
Warm and Extract: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate or diethyl ether, and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify: Purify the resulting crude ketone by flash column chromatography on silica gel.
References
- Wikipedia. Weinreb ketone synthesis. [Link]
- Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. [Link]
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
- Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
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- Organic Syntheses.
- Ito, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
- Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
- YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
- Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?[Link]
- Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
- Grokipedia. Weinreb ketone synthesis. [Link]
- Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
- Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.
- YouTube. (2024, November 21).
- Chemguide. An introduction to Grignard reagents. [Link]
- Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
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Technical Support Center: Stability of 2-Chloro-N-methoxy-N-methylbenzamide
Welcome to the technical support resource for 2-Chloro-N-methoxy-N-methylbenzamide (CAS 289686-74-4), a specialized Weinreb-Nahm amide. This guide provides in-depth information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals encountering stability questions under acidic conditions. Our goal is to explain the causality behind experimental outcomes and provide robust, actionable solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound in acidic environments.
Q1: What makes this compound, as a Weinreb amide, generally stable compared to other acylating agents?
The enhanced stability of Weinreb amides stems from their unique interaction with nucleophiles, particularly organometallic reagents.[1][2][3] Upon nucleophilic attack at the carbonyl carbon, a highly stable five-membered cyclic tetrahedral intermediate is formed.[4][5] This stability is conferred by the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by both the carbonyl oxygen and the N-methoxy oxygen.[5][6] This chelated intermediate is stable at low temperatures and only collapses to the ketone or aldehyde product upon aqueous workup, which prevents the common problem of over-addition that plagues reactions with more reactive acyl compounds like acid chlorides or esters.[1][7]
Q2: Is this compound completely stable under all acidic conditions?
No. While robust, the N-methoxy-N-methylamide functional group is not impervious to acidic conditions. Like other amides, it is susceptible to acid-catalyzed hydrolysis.[8] The stability is conditional and depends significantly on the acid strength, temperature, and exposure time. For instance, while it may tolerate a brief aqueous quench with dilute acid at low temperatures, prolonged exposure or treatment with strong acids like neat trifluoroacetic acid (TFA) can lead to significant degradation.[9][10]
Q3: What are the primary degradation products of this compound under acidic hydrolysis?
Under acidic hydrolysis, the amide bond is cleaved. The reaction with water, catalyzed by an acid, yields 2-chlorobenzoic acid and the corresponding N,O-dimethylhydroxylamine, which will be present as its hydrochloride salt if hydrochloric acid is used.[8]
Q4: Which specific acidic conditions are most likely to cause significant degradation?
Degradation is accelerated by:
-
Strong Acids: Concentrated mineral acids (e.g., HCl, H₂SO₄) or strong organic acids like trifluoroacetic acid (TFA), especially when used as a solvent or in high concentrations, can cause rapid hydrolysis.[9][11]
-
Elevated Temperatures: Heating the amide in the presence of even dilute acid will significantly increase the rate of hydrolysis.[8]
-
Prolonged Exposure: The longer the amide is in an acidic environment, the more hydrolysis will occur, even under otherwise mild conditions.
Q5: How does the acidic stability of a Weinreb amide compare to other common functional groups used in synthesis?
The stability is relative. Compared to highly acid-labile protecting groups like tert-butyloxycarbonyl (BOC) or silyl ethers (e.g., TBS), the Weinreb amide is considerably more stable.[12][13] However, it is generally less stable than a simple alkyl or aryl ester to prolonged heating in strong acid. The key advantage of the Weinreb amide is not its absolute stability to acid, but its unique stability profile in the presence of organometallic reagents, which allows for the controlled synthesis of ketones and aldehydes.[1][3]
Section 2: Troubleshooting Guide for Acid-Related Issues
This guide provides a logical framework for diagnosing and resolving common issues encountered during synthesis involving this compound and acidic reagents.
Issue 1: Low or no yield of the target ketone/aldehyde after reaction with an organometallic reagent and subsequent acidic workup.
-
Possible Cause: The primary suspect is the hydrolysis of the Weinreb amide during the acidic quench or workup phase. The desired ketone product might also be acid-sensitive.
-
Diagnostic Steps:
-
Analyze the crude reaction mixture by LC-MS or TLC before and after the acidic workup.
-
Look for a mass or spot corresponding to 2-chlorobenzoic acid (hydrolysis byproduct) in the post-workup sample.
-
-
Recommended Actions:
-
Use a Milder Quench: Replace the strong acid (e.g., 1N HCl) with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic (pH ~4.5-5.5).
-
Control Temperature: Perform the quench at 0 °C or below to minimize the rate of hydrolysis.
-
Minimize Contact Time: Proceed immediately to extraction with an organic solvent after the quench to separate the product from the acidic aqueous phase.
-
Consider a Buffered Workup: Use a phosphate or acetate buffer if the pH needs to be carefully controlled.
-
Issue 2: An unexpected byproduct is isolated and identified as 2-chlorobenzoic acid after a reaction step (e.g., deprotection of another functional group).
-
Possible Cause: The acidic conditions used to remove another protecting group (e.g., a BOC group with TFA/DCM) were too harsh for the Weinreb amide.
-
Diagnostic Steps:
-
Review the reaction conditions. Was a strong acid used? Was the reaction heated?
-
Perform a small-scale control experiment by subjecting only this compound to the deprotection conditions and monitor for degradation.
-
-
Recommended Actions:
-
Select Orthogonal Protecting Groups: Redesign the synthetic route to use protecting groups that can be removed under conditions to which the Weinreb amide is stable (e.g., using an Fmoc group, which is base-labile, instead of a BOC group).[12][13]
-
Optimize Deprotection Conditions: If an alternative protecting group is not feasible, attempt the deprotection under milder conditions: lower temperature, shorter reaction time, or a weaker acidic reagent. Monitor the reaction closely to find a window where the protecting group is cleaved but the Weinreb amide remains intact.
-
Issue 3: Inconsistent yields or increased byproduct formation upon scaling up a reaction involving an acidic step.
-
Possible Cause: Inefficient heat transfer during the exothermic quenching of a large-scale reaction can create localized "hot spots" where the temperature rises significantly, accelerating the rate of hydrolysis.
-
Diagnostic Steps:
-
Monitor the internal temperature of the reaction vessel during the addition of the acid.
-
Compare the reaction profile (TLC, LC-MS) of the lab-scale and pilot-scale batches.
-
-
Recommended Actions:
-
Ensure Efficient Cooling & Stirring: Use an appropriately sized cooling bath and vigorous overhead stirring to maintain a consistent internal temperature.
-
Slow the Rate of Addition: Add the acidic solution slowly via an addition funnel to control the exotherm.
-
Perform a Reverse Quench: Add the reaction mixture slowly to a pre-chilled, well-stirred acidic solution. This often provides better temperature control on a larger scale.
-
Section 3: Visualization & Mechanistic Insights
Diagrams are provided to visualize key chemical structures and processes related to Weinreb amide stability.
Caption: Diagram 1. Chelation of a metal ion (M+) stabilizes the tetrahedral intermediate.
Caption: Diagram 2. Simplified mechanism of acid-catalyzed hydrolysis.
Caption: Diagram 3. Troubleshooting workflow for stability issues.
Section 4: Experimental Protocol & Data
Protocol 4.1: HPLC-Based Assay for Assessing Stability of this compound in Acidic Media
This protocol provides a reliable method for quantifying the stability of the title compound over time.
1. Materials:
-
This compound (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Solvent for stock solution (e.g., Acetonitrile)
-
Acidic solutions for testing (e.g., 1N HCl (aq), 10% v/v TFA in Dichloromethane)
-
Neutralizing solution (e.g., Saturated NaHCO₃ solution)
-
Class A volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standard & Sample:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve in acetonitrile in a 10 mL volumetric flask.
-
HPLC Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.
-
Reaction Sample (Time Zero, t=0): To a vial, add 900 µL of the chosen solvent (e.g., Dichloromethane). Add 100 µL of the 1 mg/mL stock solution. Immediately quench a 100 µL aliquot of this mixture by adding it to 900 µL of a neutralizing NaHCO₃/Acetonitrile (1:1) solution. This is your t=0 sample.
3. Experimental Procedure:
-
Set up the main reaction vial by adding 900 µL of the acidic solution to be tested (e.g., 10% TFA in DCM).
-
Initiate the experiment by adding 100 µL of the 1 mg/mL stock solution to the acidic solution. Start a timer.
-
Maintain the reaction at a constant temperature (e.g., 25 °C).
-
At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench each aliquot in a vial containing 900 µL of the neutralizing solution to stop the degradation.
-
Analyze all quenched samples and the t=0 standard by HPLC.
4. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the peak area of the this compound in each sample.
-
Determine the percentage of amide remaining at each time point relative to the t=0 sample: % Remaining = (Area_t=x / Area_t=0) * 100
Table 1: Illustrative Stability Profile of this compound
(Note: This data is for illustrative purposes to demonstrate expected trends.)
| Condition | Temperature (°C) | Time (hours) | % Remaining (Approx.) | Primary Degradation Product |
| 1N HCl (aq) | 25 | 24 | >95% | 2-Chlorobenzoic Acid |
| 1N HCl (aq) | 60 | 4 | ~70% | 2-Chlorobenzoic Acid |
| 10% TFA in DCM | 25 | 4 | ~85% | 2-Chlorobenzoic Acid |
| Neat TFA | 25 | 1 | <10% | 2-Chlorobenzoic Acid |
Section 5: References
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
SupremeScience. (2013, March 17). What IS the Weinreb Amide? [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]
-
Not Voodoo. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
-
Current Protocols. (n.d.). Weinreb amides. Retrieved from [Link]
-
Reddit. (2013, April 10). Question about working with Weinreb amide resin. r/chemistry. [Link]
-
Ali, H. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
-
ChemistryTheMysteryofMolecules. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube. [Link]
-
Ali, H. M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Snieckus, V. (1990). Chemistry of N-methoxy-N-methylamides. Applications in Synthesis. A Review. Organic Preparations and Procedures International, 22(5), 555-603. [Link]
-
Reddit. (2023, August 15). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Clark, J. (n.d.). The hydrolysis of amides. Chemguide. [Link]
-
Baran, P. S. (n.d.). Protective Groups. Scripps Research. [Link]
-
Li, X., et al. (2013). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Organic Letters, 15(21), 5582-5585. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
El-Faham, A., & Albericio, F. (2018). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 11(1), 43-69. [Link]
-
Neochoritis, C. G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Chlumecký, V., et al. (1970). Acidic and Basic Amide Hydrolysis. Chemical Society Reviews, 2(3), 555-574. [Link]
-
De Luca, L., et al. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534-2537. [Link]
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Technical Support Center: Managing Exothermic Reactions with 2-Chloro-N-methoxy-N-methylbenzamide
Welcome to the Technical Support Center for the safe and effective use of 2-Chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to managing exothermic reactions involving this versatile Weinreb amide. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure both the success and safety of your experiments.
Introduction: The Dual Nature of Weinreb Amide Reactions
This compound is a valuable reagent in organic synthesis, particularly for the preparation of ketones via reaction with organometallic reagents like Grignard or organolithium species. The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is prized for its ability to form a stable chelated intermediate upon nucleophilic addition. This stability effectively prevents the common problem of over-addition, which often plagues reactions with esters or acid chlorides, leading to the formation of tertiary alcohols as byproducts.[1]
However, the very reactions that make this compound so useful, particularly those involving Grignard reagents, are inherently exothermic.[2] If not properly managed, this release of heat can lead to a rapid increase in reaction temperature, posing a significant safety risk. An uncontrolled exothermic reaction can result in a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially leading to violent boiling of the solvent, pressure buildup, and even vessel rupture.[3][4]
This guide is structured to provide you with the knowledge and tools to confidently and safely manage these exothermic events. We will cover proactive measures in experimental design, real-time monitoring and control, and reactive troubleshooting for when things don't go as planned.
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of this compound and the reactions it's commonly used in.
Q1: What makes reactions with this compound and Grignard reagents exothermic?
A1: The formation of a new carbon-carbon bond is a thermodynamically favorable process that releases a significant amount of energy as heat. Grignard reactions, in general, are well-documented as being highly exothermic.[5] The initiation of the Grignard reaction itself can be vigorous, and the subsequent reaction with the electrophilic carbonyl carbon of the Weinreb amide releases substantial heat. While the chelated intermediate is stable against further reaction, its formation is still an exothermic step that must be controlled.
Q2: How does the 2-chloro substituent affect the reactivity and safety of this Weinreb amide?
Q3: What are the primary hazards associated with the "quench" step of the reaction?
A3: The quenching step, where a protic solvent like water or an aqueous solution of ammonium chloride is added to neutralize the unreacted Grignard reagent and the magnesium alkoxide intermediate, is often one of the most hazardous parts of the procedure. The reaction between the highly reactive Grignard reagent and the proton source is extremely exothermic.[7] If the quenching agent is added too quickly, the localized heat generation can cause the low-boiling point solvents typically used (like THF or diethyl ether) to boil violently, potentially leading to a loss of containment.
Q4: At what temperature should I conduct my Grignard reaction with this compound?
A4: Most Grignard additions to Weinreb amides are conducted at low temperatures, typically between -78 °C and 0 °C.[7] The rationale for this is twofold:
-
Kinetic Control: Lower temperatures slow down the reaction rate, making the heat generated more manageable for the cooling system to dissipate.
-
Intermediate Stability: The key tetrahedral intermediate, stabilized by chelation, is most stable at low temperatures.[1] While thermal decomposition of the Weinreb amide itself is not typically a concern at these temperatures, maintaining a low temperature ensures the integrity of this intermediate until a controlled quench is performed.
Q5: Can I scale up my reaction from 1 gram to 100 grams by simply multiplying all the reagents by 100?
A5: No, this is a highly dangerous misconception. The ability to dissipate heat does not scale linearly with the volume of the reaction. A larger reaction volume has a smaller surface-area-to-volume ratio, meaning it is much less efficient at dissipating the heat generated. A reaction that is easily controlled at a 1-gram scale can become a dangerous runaway reaction at a 100-gram scale. A thorough process safety assessment is crucial before any scale-up, which should include reaction calorimetry to quantify the heat of reaction and determine the required cooling capacity.[8][9]
Troubleshooting Guide: Managing Exothermic Events
This section is designed to help you identify and respond to specific issues you may encounter during your experiment.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Spike During Grignard Addition | 1. Addition rate of Grignard reagent is too fast.2. Cooling bath is insufficient for the scale of the reaction.3. Concentration of reagents is too high. | 1. Immediately stop the addition of the Grignard reagent.2. If safe to do so, add more dry ice to the cooling bath or lower the temperature of the cryocooler.3. Ensure vigorous stirring to promote heat transfer to the vessel walls.4. If the temperature continues to rise uncontrollably, proceed to the emergency quench protocol (see below). |
| Reaction Temperature Rises Sharply During Quench | 1. Quenching agent was added too quickly.2. Reaction was not sufficiently cooled before quenching. | 1. Immediately stop the addition of the quenching agent.2. Ensure the reaction flask is securely in a well-charged ice-water or dry ice/acetone bath.3. Resume addition of the quenching agent at a much slower, dropwise rate, allowing the temperature to equilibrate between drops.[10] |
| "Induction Period" Followed by a Sudden, Vigorous Reaction | 1. The Grignard reagent formation was slow to initiate, leading to an accumulation of the alkyl halide, which then reacted rapidly.2. The addition of the Grignard to the Weinreb amide was initially slow due to poor mixing or a localized cold spot. | 1. For Grignard formation, always confirm initiation (visual cues like bubbling or a slight exotherm) before adding the bulk of the alkyl halide.[5]2. During the addition to the Weinreb amide, ensure efficient stirring and add the Grignard reagent slowly and steadily to avoid accumulation. |
| Solvent is Boiling Violently | 1. A severe thermal runaway is in progress. | 1. Alert others in the lab and evacuate the immediate area. 2. If it is safe to do so from a distance (e.g., with a blast shield in place), lower the heating mantle (if present) and raise a large cooling bath around the flask.3. Do not add a quenching agent to a boiling reaction, as this will likely exacerbate the situation. Let the reaction proceed until the exotherm subsides, then cool and quench cautiously. |
Experimental Protocols: A Focus on Safety
Protocol 1: General Procedure for Grignard Addition to this compound
This protocol emphasizes the key safety steps for a typical laboratory-scale reaction.
-
Glassware and Atmosphere: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (argon or nitrogen). Assemble the reaction flask with a magnetic stir bar, a thermometer or thermocouple to measure the internal reaction temperature, a dropping funnel for the Grignard reagent, and an inert gas inlet.[11]
-
Reagent Preparation: Dissolve this compound in a suitable anhydrous solvent (e.g., THF) in the reaction flask. Charge the dropping funnel with the Grignard reagent solution.
-
Cooling: Cool the reaction flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice-water bath). Allow the solution to equilibrate at this temperature for 10-15 minutes before starting the addition.
-
Controlled Addition: Begin adding the Grignard reagent from the dropping funnel dropwise and at a slow, steady rate. Crucially, monitor the internal temperature of the reaction. The addition rate should be controlled such that the temperature does not rise by more than a few degrees. If the temperature begins to climb, stop the addition until it returns to the set point.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for the desired time, continuing to monitor the temperature.
-
Controlled Quench: While maintaining the low temperature, slowly and dropwise add a saturated aqueous solution of ammonium chloride.[11] Monitor the temperature closely during the quench. There will be an exotherm, which should be managed by the cooling bath and the slow addition rate.
-
Workup: Once the quench is complete and the temperature is stable, the reaction mixture can be allowed to warm to room temperature for standard aqueous workup and extraction.
Protocol 2: Emergency Quenching for a Runaway Reaction
This protocol should only be implemented if a reaction is deemed to be uncontrollably exothermic and poses an immediate hazard.
-
Safety First: Alert colleagues, ensure your personal protective equipment is secure, and work behind a blast shield.
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Maximize Cooling: If possible, add more cooling medium to the external bath (e.g., more dry ice).
-
Prepare a Quenching Agent: In a separate flask, prepare a solution of a less reactive quenching agent, such as isopropanol in an inert solvent like heptane.
-
Controlled Quench (if temperature is below boiling): If the reaction temperature is still below the solvent's boiling point but rising rapidly, you can attempt a controlled emergency quench. Using a cannula or a long needle, slowly introduce the isopropanol solution into the reaction mixture. The goal is to neutralize the reactive organometallic species and absorb some of the heat.
-
If Boiling: If the solvent is already boiling, do not add any quenching agent. The priority is to contain the reaction and prevent injury. Allow the reaction to subside on its own while maintaining maximum external cooling. Once the exotherm has passed and the temperature begins to drop, you can proceed with a very cautious quench.
Visualizing the Workflow: Diagrams for Safety and Troubleshooting
The following diagrams, rendered in Graphviz DOT language, illustrate the decision-making processes for setting up a safe experiment and troubleshooting an exothermic event.
Diagram 1: Decision Tree for Safe Reaction Setup
Caption: A workflow for planning a safe reaction setup.
Diagram 2: Troubleshooting an Exothermic Event
Caption: A decision-making diagram for troubleshooting an exotherm.
References
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- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
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- The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE. [Link]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). PMC - NIH. [Link]
- Safe handling of organolithium compounds in the labor
- calorimetric investigation of the formation of grignard reagents. (n.d.). [Link]
- Hazard Assessment of Organolithium Compounds in Rapid Scale-Up. (2016, February 3).
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). [Link]
- US4388251A - Method for preparing 2-chlorobenzoyl chloride. (n.d.).
- Process Safety Management. (n.d.). OSHA. [Link]
- Overaddition of grignard to weinreb amide. (2025, December 5). Reddit. [Link]
- INVESTIGATION REPORT. (2009, September 15). [Link]
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- Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities | Request PDF. (2025, August 6).
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- Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv
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- (PDF) 4-Methoxy-N-methylbenzamide. (n.d.).
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- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Effects on 2-Chloro-N-methoxy-N-methylbenzamide Reactivity
Welcome to the technical support center for 2-Chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile Weinreb amide in their synthetic workflows. Here, we will move beyond simple protocols to explore the critical role of temperature in dictating reaction outcomes, ensuring both success and safety in your experiments.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common temperature-related issues encountered during reactions with this compound, particularly in the context of Weinreb ketone synthesis with organometallic reagents.
Frequently Asked Questions
Q1: My reaction is sluggish and gives a low yield of the desired ketone. Could the temperature be too low?
A1: Yes, excessively low temperatures can significantly slow down reaction kinetics. While Weinreb amide reactions are often initiated at cold temperatures (e.g., 0 °C to -78 °C) to control the initial exothermic addition, the reaction may require warming to proceed to completion.[1] For instance, some reactions that show low conversion at low temperatures can see an improved yield upon warming to room temperature.[2][3]
-
Expert Insight: The stability of the key tetrahedral intermediate is temperature-dependent.[4][5] At very low temperatures, the rate of its formation might be impractically slow. It's a delicate balance: the temperature must be high enough for the reaction to proceed efficiently but low enough to prevent the breakdown of the intermediate or unwanted side reactions.
Q2: I'm observing a significant amount of a tertiary alcohol byproduct. What is causing this "over-addition," and how is it related to temperature?
A2: The formation of a tertiary alcohol is a classic failure mode in reactions intended to produce ketones. It occurs when a second equivalent of the organometallic reagent adds to the newly formed ketone. The primary advantage of using a Weinreb amide like this compound is to prevent this very issue.[4][6]
The cause is the breakdown of the protective, chelated tetrahedral intermediate. This intermediate is generally stable at low temperatures but can collapse to the ketone if the temperature is too high before quenching.[4][5] Once the ketone is formed in the presence of unreacted organometallic reagent, the second, undesired addition can occur rapidly.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Ensure the reaction is kept cold (0 °C, -40 °C, or -78 °C are common) throughout the addition of the organometallic reagent and for a period after.[7]
-
Cold Quench: Quench the reaction at a low temperature before allowing it to warm. Warming the mixture before quenching can lead to the decomposition of the intermediate and subsequent over-addition.[7]
-
Stoichiometry Control: While Weinreb amides are robust, using a large excess of a highly reactive nucleophile can still promote over-addition, especially with warming. Consider using closer to 1:1 stoichiometry.[7]
-
Q3: My reaction mixture turned into a complex mixture of products, a "forest of signals" on HPLC/TLC. What role does temperature play here?
A3: A complex mixture often points to reagent or intermediate decomposition. High reaction temperatures can favor side reactions and degradation.[7] For Grignard reactions, for instance, side product formation is often favored by increased reaction temperatures.[8]
-
Possible Temperature-Related Causes:
-
Decomposition of the Grignard/Organolithium Reagent: These reagents can be thermally unstable.
-
Decomposition of the Weinreb Amide: While generally stable, prolonged exposure to high temperatures, especially in the presence of strong bases or acids, can lead to degradation.
-
Competing Reaction Pathways: At higher temperatures, alternative reaction pathways with higher activation energies can become accessible, leading to a variety of byproducts.
-
Q4: What is the recommended temperature range for a standard Grignard reaction with this compound?
A4: There is no single "perfect" temperature, as it depends on the specific Grignard reagent and substrate. However, a general best practice is to add the Grignard reagent to the Weinreb amide solution at a low temperature, typically between 0 °C and -78 °C , to control the initial exotherm.[1][9] After the addition is complete, the reaction may be stirred at that temperature or allowed to slowly warm to room temperature to ensure completion.[10][11]
| Reagent Class | Typical Starting Temperature | Notes |
| Alkyl Grignard Reagents | 0 °C to -20 °C | Generally highly reactive. |
| Aryl Grignard Reagents | 0 °C to Room Temp | Often less reactive than alkyl Grignards. |
| Organolithium Reagents | -78 °C | Highly reactive; requires very low temperatures to prevent over-addition and side reactions.[6] |
| Reformatsky Reagents | Room Temp to Reflux | Generally less reactive; may require heating.[12] |
This table provides general guidance. Always consult specific literature procedures for your substrate.
Section 2: Mechanistic Insights & Thermal Stability
Understanding the "why" behind these temperature effects is crucial for robust experimental design.
The Key Role of the Chelated Intermediate
The success of the Weinreb ketone synthesis hinges on the formation of a stable five-membered cyclic intermediate after the initial nucleophilic addition.[6][13] The oxygen of the N-methoxy group chelates the metal cation (e.g., MgX or Li), stabilizing the tetrahedral structure.
This chelation prevents the intermediate from readily collapsing to the ketone until an aqueous workup is performed.[4][5]
Thermal Decomposition Profile
Safety & Purity Advisory: Avoid unnecessarily high temperatures. If a reaction requires heating, do so cautiously and monitor for color changes or gas evolution that might indicate decomposition. Running a reaction at the lowest effective temperature is always the safest and cleanest approach.
Section 3: Experimental Protocols & Best Practices
This section provides a generalized, best-practice protocol for the synthesis of a ketone from this compound using a Grignard reagent.
Validated Protocol: General Procedure for Ketone Synthesis
This is a representative protocol and must be adapted for the specific scale and reactivity of your reagents.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is rigorously dried in an oven overnight and assembled hot under an inert atmosphere (Nitrogen or Argon).[8]
-
Use anhydrous solvents (e.g., THF, diethyl ether) to prevent quenching the organometallic reagent.[11]
2. Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Cool the solution to the target starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath (ice-water or dry ice/acetone).[16]
3. Reagent Addition:
-
Slowly add the Grignard reagent (1.05 - 1.2 eq) dropwise via the dropping funnel to the stirred Weinreb amide solution.
-
Crucially, monitor the internal temperature throughout the addition. The rate of addition should be controlled to maintain the desired low temperature and prevent a dangerous exotherm.[10]
4. Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at the low temperature for a set period (e.g., 1-3 hours).
-
Progress can be monitored by TLC or LC-MS by taking a small aliquot, quenching it carefully with saturated NH₄Cl, and analyzing the organic layer.
5. Quenching:
-
While the reaction is still cold , slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9][11] This protonates the intermediate to release the ketone and neutralizes any excess Grignard reagent.
6. Workup and Purification:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting Flowchart
// Nodes start [label="Reaction Issue Observed", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Low Conversion / No Reaction?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; q2 [label="Tertiary Alcohol Byproduct?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; q3 [label="Complex Mixture?", shape=diamond, style=filled, fillcolor="#F1F3F4"];
a1 [label="Allow reaction to warm to RT\nafter initial cold addition.\nIncrease reaction time.", fillcolor="#E8F0FE", style=filled, fontcolor="#202124"]; a2 [label="1. Ensure addition is at low temp (0 to -78°C).\n2. Quench reaction while still cold.\n3. Check stoichiometry.", fillcolor="#E8F0FE", style=filled, fontcolor="#202124"]; a3 [label="1. Run reaction at the lowest possible temp.\n2. Ensure reagent purity.\n3. Check for exotherm during addition.", fillcolor="#E8F0FE", style=filled, fontcolor="#202124"];
end [label="Re-run Optimized Experiment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> q2 [label="No"]; q1 -> a1 [label="Yes"]; a1 -> end;
q2 -> q3 [label="No"]; q2 -> a2 [label="Yes"]; a2 -> end;
q3 -> a3 [label="Yes"]; q3 -> end [label="No"]; a3 -> end; } dot Caption: A logical guide to troubleshooting temperature issues.
References
- [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros - Reddit. (2020-10-08). Reddit. [Link]
- Weinreb ketone synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
- Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. (2022-08-16). YouTube. [Link]
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. (2022-12-15).
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC - NIH. (n.d.).
- (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction - ChemRxiv. (n.d.). ChemRxiv. [Link]
- (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024-03-16). Chemistry LibreTexts. [Link]
- Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. (2020-04-22). Oriental Journal of Chemistry. [Link]
- This compound | C9H10ClNO2 | CID 18185370 - PubChem. (n.d.). PubChem. [Link]
- Recent Developments in Weinreb Synthesis and their Applications. (n.d.).
- Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. (n.d.).
- Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. (n.d.).
- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents. (n.d.).
- Synthesis and thermal decomposition of N,N-dialkoxyamides†‡ - RSC Publishing. (2011-04-05). Royal Society of Chemistry. [Link]
- Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group - ResearchGate. (2025-02-02).
- 2-Chloro-N-methoxy-N-methylacetamide Properties vs Temperature | Cp, Density, Viscosity. (n.d.). Chemcasts. [Link]
- 2-Chloro-N-methoxy-N-methylacetamide (CAS 67442-07-3) Properties - Chemcasts. (n.d.). Chemcasts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 14. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects in Reactions of 2-Chloro-N-methoxy-N-methylbenzamide
Welcome to the technical support resource for 2-Chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in reactions involving this versatile Weinreb amide. As a key intermediate for the synthesis of ketones and other derivatives, understanding and controlling solvent effects is paramount to achieving high yields, selectivity, and reproducibility.[1][2] This document provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common challenges encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Choice
This section addresses foundational questions regarding the role of solvents in modulating the reactivity and stability of this compound and its reaction partners.
Q1: What is the primary role of the solvent in reactions with this compound?
A: The solvent is not merely an inert medium; it is an active participant that influences the reaction outcome through several mechanisms:
-
Solvation of Reactants: The solvent must effectively dissolve the Weinreb amide and the nucleophile (e.g., Grignard reagent, organolithium) to ensure a homogeneous reaction mixture.
-
Stabilization of Intermediates: In nucleophilic additions, the solvent can coordinate with and stabilize the key tetrahedral intermediate, preventing its collapse back to starting materials or its over-reaction. Ethereal solvents like tetrahydrofuran (THF) are particularly effective in this role.[3][4]
-
Modulation of Nucleophile Reactivity: The solvent shell around a nucleophile affects its reactivity. Highly coordinating solvents can sometimes temper the reactivity of very strong nucleophiles, which can be beneficial for selectivity.
-
Influence on Transition State Energy: Solvents can stabilize or destabilize the transition state of a reaction, directly impacting the reaction rate.[5] For instance, polar solvents can significantly lower the activation barrier in reactions involving charge separation in the transition state.[5]
Q2: Why are anhydrous aprotic solvents, particularly ethers like THF, so commonly recommended for reactions with organometallic reagents?
A: The use of anhydrous aprotic solvents is critical for two main reasons:
-
Preventing Reagent Quenching: Organometallic reagents (Grignard, organolithiums) are extremely strong bases and will be instantly quenched by protic solvents like water or alcohols, halting the desired reaction.
-
Stabilizing the Tetrahedral Intermediate: this compound functions as a Weinreb amide. Its reaction with an organometallic reagent proceeds through a stable five-membered chelate intermediate involving the amide's oxygen and the methoxy oxygen.[2] Aprotic coordinating solvents like THF are crucial as they can participate in the coordination sphere of the metal cation (e.g., MgX⁺), stabilizing this intermediate and preventing the elimination of the N-methoxy-N-methylamine group until the acidic workup. This stability is the key to stopping the reaction at the ketone stage and preventing over-addition to form a tertiary alcohol.[2]
Q3: What are the specific risks of using protic or even seemingly non-reactive polar aprotic solvents like acetonitrile?
A: Protic solvents (water, methanol, ethanol) will lead to rapid solvolysis or hydrolysis of the Weinreb amide, forming the corresponding ester or carboxylic acid, respectively.[6][7][8] This is often a base-catalyzed process.[6][7] Even trace amounts of moisture in other solvents can contribute to low yields by consuming the organometallic reagent and promoting hydrolysis.
Polar aprotic solvents that are not ethers can also be problematic. For example, in studies on related Horner-Wadsworth-Emmons (HWE) reactions with Weinreb amides, acetonitrile gave a low yield compared to THF.[3][4] This suggests that while polar, its coordination properties are not optimal for stabilizing the key reactive species in the reaction.
Q4: How do solvent polarity and concentration affect reaction kinetics and selectivity?
A: Solvent polarity can have a profound impact. In a study of a Weinreb amide-type HWE reaction, the ethereal solvent THF provided the highest yield and selectivity.[3][4] In contrast, the low-polarity solvent toluene resulted in a low yield and moderate selectivity.[3][4] This strong solvent effect suggests that the reactive species incorporates solvent molecules.[3][4]
Furthermore, concentration can influence the aggregation state of reactive intermediates. At higher concentrations, species may form dimers or higher-order aggregates, which can alter the reaction rate.[3][4] This was observed in the HWE reaction, where the reaction time increased at higher concentrations, suggesting the formation of a less reactive dimer.[3][4]
Part 2: Troubleshooting Guide - From Low Yields to Unexpected Byproducts
This section provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Consistently low or no yield of the desired product.
| Possible Cause | Underlying Rationale | Recommended Action & Protocol |
| Moisture Contamination | Organometallic reagents are highly sensitive to water. The Weinreb amide itself can undergo slow hydrolysis.[6][7] | Ensure Rigorously Anhydrous Conditions: 1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). 2. Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system are ideal. 3. Use fresh, high-purity organometallic reagents. Titrate the reagent before use to confirm its concentration. |
| Suboptimal Solvent Choice | The solvent may not adequately solubilize reactants or stabilize the critical tetrahedral intermediate. | Optimize the Solvent: For Grignard or organolithium additions, THF is the standard starting point. If issues persist, consider other ethereal solvents like 2-MeTHF or Diethyl Ether. Avoid non-coordinating solvents like hexane or toluene unless part of a co-solvent system. |
| Incorrect Reaction Temperature | The stability of the organometallic reagent and the reaction rate are temperature-dependent. Some reagents are unstable at room temperature. | Control the Temperature: Start the addition of the organometallic reagent at a low temperature (e.g., -78 °C or 0 °C) to control the initial exothermic reaction. Allow the reaction to slowly warm to room temperature or a gentle reflux, monitoring by TLC. |
| Reagent Degradation | The this compound or the nucleophile may have degraded during storage. | Verify Reagent Quality: Check the purity of the starting materials via NMR or another suitable analytical technique. If possible, use freshly prepared nucleophiles. |
Issue 2: Significant formation of byproducts.
| Byproduct Observed | Plausible Cause | Corrective Measures |
| Starting Material (amide) Recovered | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | Verify the concentration of your nucleophile via titration. Increase the equivalents of the nucleophile (e.g., from 1.1 to 1.5 eq.). Increase reaction time and/or temperature, monitoring carefully by TLC. |
| 2-Chlorobenzoic Acid | Hydrolysis of the Weinreb amide, likely during the reaction from trace moisture or during aqueous workup.[6][7] | Adhere strictly to anhydrous reaction conditions. During workup, perform the aqueous quench at low temperature (0 °C) and minimize the time the product is in contact with the aqueous phase before extraction. |
| Tertiary Alcohol (from over-addition) | The intermediate ketone is more reactive than the starting amide, leading to a second nucleophilic attack. This indicates the chelated intermediate was not stable. | This is less common with Weinreb amides but can occur. Ensure a coordinating solvent like THF is used. Perform the reaction at a lower temperature to favor the stability of the tetrahedral intermediate. Do not use a large excess of the nucleophile. |
Data Summary: Solvent Effects in a Model Weinreb Amide Reaction
The following table summarizes data from a Horner-Wadsworth-Emmons (HWE) reaction involving a Weinreb amide, which illustrates the critical impact of solvent choice on yield and selectivity.
| Entry | Solvent | Concentration (M) | Time (h) | Yield (%) | (E/Z) Selectivity |
| 1 | THF | 0.03 | 1.5 | 90 | 98/2 |
| 2 | DME | 0.03 | 1.5 | 78 | 97/3 |
| 3 | Et₂O | 0.03 | 1.5 | 70 | 98/2 |
| 4 | Acetonitrile | 0.03 | 1.5 | 30 | 85/15 |
| 5 | Toluene | 0.03 | 1.5 | 33 | 85/15 |
Data adapted from studies on Weinreb amide-type HWE reactions.[3][4] This data clearly demonstrates that for this related system, the coordinating ethereal solvent THF is superior to other ethers, and significantly better than the polar aprotic solvent acetonitrile or the non-polar solvent toluene.[3][4]
Part 3: Protocols & Visualizations
Standard Protocol: Grignard Addition in THF
This protocol provides a self-validating methodology for the reaction of an organomagnesium bromide with this compound.
1. Preparation (Anhydrous Technique): a. Place a round-bottom flask containing a magnetic stir bar under high vacuum and flame-dry. b. Backfill the flask with dry nitrogen or argon and allow it to cool to room temperature. c. Add this compound (1.0 eq) to the flask. d. Dissolve the amide in anhydrous THF (approx. 0.1-0.2 M concentration).
2. Reaction Execution: a. Cool the solution to 0 °C using an ice-water bath. b. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq., solution in THF) dropwise via syringe over 15-20 minutes. An exothermic reaction may be observed. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. d. Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take aliquots every 30-60 minutes. A typical mobile phase is 20-30% Ethyl Acetate in Hexanes. The product ketone should have a higher Rf than the starting amide.
3. Workup and Purification: a. Once the starting material is consumed (as judged by TLC), cool the reaction mixture back to 0 °C. b. Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. c. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel.
Visual Workflow: Troubleshooting Low Product Yield
This diagram outlines the logical steps for diagnosing the root cause of a low-yield reaction.
Caption: Troubleshooting workflow for low yield experiments.
Visual Mechanism: Role of THF in Stabilizing the Reaction Intermediate
This diagram illustrates the proposed coordination of THF molecules in the chelated tetrahedral intermediate formed during a Grignard reaction.
Caption: THF coordinating with the magnesium-chelated intermediate.
References
- Ando, K., et al. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry.
- Ando, K., et al. (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv.
- National Institutes of Health. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Library of Medicine.
- The Royal Society of Chemistry. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. Journal of the Chemical Society B: Physical Organic.
- Ando, K., et al. (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ChemRxiv.
- MySkinRecipes. This compound. MySkinRecipes.
- Journal of Chemical and Pharmaceutical Research. Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl). JOCPR.
- The Royal Society of Chemistry. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. Journal of the Chemical Society B: Physical Organic.
- Meuwly, M., et al. Solvent Effects on the Menshutkin Reaction. arXiv.
- Biswas, T. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.
- ResearchGate. Solvent Effects On Alkaline Hydrolysis Of N-Benzylphthalimide In Mixed Water-Acetonitrile And Mixed Water-N,N-Dimethylformamide. ResearchGate.
- National Institutes of Health. 2-Chloro-N-(4-methoxyphenyl)benzamide. National Library of Medicine.
- National Institutes of Health. This compound. PubChem.
- ResearchGate. 2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arxiv.org [arxiv.org]
- 6. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali (1967) | F. E. Hardy | 18 Citations [scispace.com]
- 7. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for 2-Chloro-N-methoxy-N-methylbenzamide Reactions
Welcome to the technical support center for the workup of reactions involving 2-Chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific class of Weinreb amide reactions. Our focus is on ensuring the integrity of your synthesis and maximizing the yield and purity of your target ketone.
Introduction: The Significance of a Robust Workup
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones from carboxylic acid derivatives with high fidelity by avoiding the common pitfall of over-addition by organometallic reagents.[1][2] The key to this control lies in the formation of a stable, chelated tetrahedral intermediate.[3][4] However, the success of the entire synthetic sequence hinges on a meticulously planned and executed workup procedure. This is particularly true for substrates like this compound, where the electronic and steric properties of the ortho-chloro substituent can influence reaction kinetics and byproduct formation.
This guide will provide a comprehensive overview of the workup process, from quenching the reaction to purifying the final product, with a specific focus on anticipating and mitigating challenges associated with this substrate.
Core Principles of the Weinreb Amide Workup
The workup of a Weinreb amide reaction with an organometallic reagent, such as a Grignard or organolithium reagent, is designed to achieve three primary objectives:
-
Quenching: Safely and efficiently neutralize any unreacted organometallic reagent and hydrolyze the stable tetrahedral intermediate to liberate the desired ketone.
-
Extraction: Separate the organic product from aqueous-soluble byproducts and salts.
-
Purification: Remove any remaining starting materials, byproducts, and impurities to isolate the pure ketone.
The following sections will delve into the practical aspects of each of these stages, providing both standard protocols and troubleshooting guidance.
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup
This protocol is a general and widely applicable method for the workup of a Grignard reaction with this compound.
Materials:
-
Reaction mixture in an appropriate solvent (e.g., THF, diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cooling: After the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the quenching process.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution to the stirred reaction mixture. The addition should be dropwise initially to manage any vigorous reaction. Continue the addition until no further effervescence or precipitation is observed.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add ethyl acetate and shake vigorously. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Back-Extraction: Extract the aqueous layer with a fresh portion of ethyl acetate to recover any dissolved product.
-
Combine Organic Layers: Combine all the organic extracts in the separatory funnel.
-
Washing: Wash the combined organic layers sequentially with:
-
Water
-
Brine
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of this compound reactions.
Q1: The reaction mixture becomes a thick, unmanageable emulsion during extraction. What should I do?
A1: Emulsion formation is a common problem, often caused by the presence of magnesium salts.
-
Solution 1: Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase, which forces the organic components out of the aqueous layer.[5]
-
Solution 2: Dilution: Diluting the mixture with more of the organic extraction solvent can sometimes resolve the emulsion.
-
Solution 3: Filtration: In severe cases, filtering the entire mixture through a pad of Celite® can help to break up the emulsion and remove particulate matter.
Q2: My yield is consistently low, even though TLC analysis of the crude product shows the desired ketone. Where am I losing my product?
A2: Product loss during workup can occur at several stages.
-
Incomplete Extraction: The product may have some solubility in the aqueous layer. Performing multiple extractions with fresh solvent will help to maximize the recovery of the product.
-
Premature Hydrolysis: While the tetrahedral intermediate is relatively stable, prolonged exposure to acidic or basic conditions during workup can lead to degradation. Ensure the workup is performed efficiently.
-
Adsorption onto Drying Agent: Highly polar products can sometimes adsorb onto the drying agent. Using a minimal amount of drying agent and washing it thoroughly with fresh solvent after filtration can mitigate this.
Q3: I am observing a significant amount of a byproduct that appears to be a tertiary alcohol. How can I prevent this?
A3: The formation of a tertiary alcohol indicates over-addition of the organometallic reagent to the newly formed ketone.[6]
-
Cause: The Weinreb amide is designed to prevent this, but under certain conditions, such as elevated temperatures or a large excess of a highly reactive Grignard reagent, the stable intermediate can break down prematurely, leading to the formation of the ketone in the presence of the organometallic reagent.[1][7]
-
Solution:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) throughout the addition of the organometallic reagent and for a period thereafter.
-
Stoichiometry: Use a modest excess of the Grignard reagent (e.g., 1.1-1.5 equivalents).
-
Slow Addition: Add the organometallic reagent slowly and dropwise to the solution of the Weinreb amide to avoid localized high concentrations.
-
Q4: After quenching, I have a large amount of a white precipitate that makes phase separation difficult. What is it and how do I deal with it?
A4: The white precipitate is likely magnesium salts (e.g., Mg(OH)Cl) formed during the quenching process.
-
Solution: The use of saturated aqueous ammonium chloride is intended to keep these salts in the aqueous phase.[8] If a precipitate still forms, adding a small amount of dilute acid (e.g., 1 M HCl) can help to dissolve it. However, be cautious with acid-sensitive products. Alternatively, as mentioned in Q1, filtration through Celite® can be effective.
Purification Strategies
The crude product obtained after the initial workup will likely require further purification to remove unreacted starting materials, the N-methoxy-N-methylamine byproduct, and any other impurities.
Column Chromatography
Silica gel column chromatography is the most common method for purifying the ketone product.
Table 1: Typical Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A non-polar/polar solvent system allows for good separation. Starting with a low polarity (e.g., 95:5 hexane:EtOAc) and gradually increasing the polarity will elute the less polar impurities first, followed by the desired ketone. |
| Sample Loading | Dry or Wet Loading | For dry loading, the crude product is adsorbed onto a small amount of silica gel before being added to the column. This often results in better separation. For wet loading, the crude product is dissolved in a minimal amount of the initial eluent. |
| Monitoring | Thin-Layer Chromatography (TLC) | Fractions are collected and analyzed by TLC to identify those containing the pure product. |
Recrystallization
If the ketone product is a solid, recrystallization can be an excellent final purification step.
Table 2: Suggested Solvents for Recrystallization of 2-Chlorobenzophenone Derivatives
| Solvent System | Comments |
| Ethanol/Water | The product is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly. |
| Hexane/Ethyl Acetate | The product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed. |
| Toluene/Heptane | A good choice for aromatic ketones. The product is dissolved in hot toluene, followed by the addition of heptane. |
Visualizing the Workflow
Caption: Workflow for the workup and purification of this compound reactions.
References
- Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981, 22 (39), 3815–3818. [Link]
- Chemistry Stack Exchange. What is the role of ammonium chloride in the workup of a Grignard reaction? [Link]
- Gomtsyan, A.; Koenig, R. J.; Lee, C.-H. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. J. Org. Chem.2001, 66 (10), 3613–3616. [Link]
- Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Applications of Functionalized Organomagnesium Reagents. Org. React.2001, 58, 417-731. [Link]
- Wikipedia. Weinreb ketone synthesis. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. [Link]
- National Center for Biotechnology Information.
- Oriental Journal of Chemistry.
- Jaspers, S. E.; et al. Grignard Reaction. [Link]
- ResearchGate. ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. [Link]
- Organic Syntheses. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. [Link]
- YouTube. Grignard reagent reaction with Weinreb amide. [Link]
- Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]
- Reddit. Weinreb amide workup extraction issues. [Link]
- Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
- Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]
- Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
- Asian Journal of Organic & Medicinal Chemistry. Synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide and Spectrofluorometric Study. [Link]
- Google Patents.
- ResearchGate.
- PubMed. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. [Link]
- ResearchGate. ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)
- Google Patents. Process for preparing o-chlorophenyl-cyclopentyl-ketone.
- Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
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- 7. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
Technical Support Center: Troubleshooting Steric Hindrance in 2-Chloro-N-methoxy-N-methylbenzamide Reactions
Welcome to the technical support center for navigating the challenges associated with 2-Chloro-N-methoxy-N-methylbenzamide, a versatile Weinreb amide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome issues arising from steric hindrance in reactions involving this ortho-substituted benzamide.
The presence of the chlorine atom at the ortho position introduces significant steric bulk around the carbonyl group. This steric hindrance can impede the approach of nucleophiles, leading to sluggish or incomplete reactions.[1][2][3] This guide provides in-depth, field-proven insights and detailed protocols to ensure the success of your synthetic endeavors.
I. Understanding the Core Challenge: Steric Hindrance
Steric hindrance is the obstruction of a reaction at a particular site in a molecule by the physical size of neighboring groups.[3] In the case of this compound, the chlorine atom ortho to the Weinreb amide functionality creates a crowded environment around the electrophilic carbonyl carbon. This can significantly slow down the rate of nucleophilic attack, a key step in many reactions involving this substrate.[1][2]
Visualizing the Problem:
Caption: Steric hindrance from the ortho-chloro group impeding nucleophilic attack.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: Low or No Conversion in Grignard Reactions
Scenario: You are attempting to synthesize a ketone by reacting this compound with a Grignard reagent (e.g., Phenylmagnesium bromide), but you observe low conversion of the starting material or no product formation.
Probable Cause: The steric bulk of the ortho-chloro group, combined with the size of the Grignard reagent, is preventing efficient nucleophilic addition to the carbonyl carbon.
Solutions:
-
Increase Reaction Temperature: While Grignard reactions are often performed at low temperatures to control reactivity, cautiously increasing the temperature (e.g., from 0 °C to room temperature or gentle reflux) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for the formation of over-addition products (tertiary alcohols).[4]
-
Use a More Reactive Organometallic Reagent: Organolithium reagents are generally more reactive than their Grignard counterparts and may be more effective in overcoming steric hindrance.[5][6] Consider using the corresponding organolithium reagent (e.g., Phenyllithium) as an alternative.
-
Employ a "Turbo Grignard" Reagent: Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo Grignard," can enhance the reactivity of Grignard reagents and may be effective in reactions with sterically hindered substrates.[7]
-
Change the Solvent: Switching to a higher-boiling ethereal solvent like dibutyl ether or cyclopentyl methyl ether (CPME) can allow for higher reaction temperatures.
Experimental Protocol: Ketone Synthesis using a Grignard Reagent
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to reflux and continue monitoring.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Formation of Over-addition Product (Tertiary Alcohol)
Scenario: Your Grignard or organolithium reaction yields a significant amount of the tertiary alcohol byproduct, resulting from two additions of the organometallic reagent.
Probable Cause: The tetrahedral intermediate formed after the initial nucleophilic addition is not stable enough and collapses to the ketone, which then reacts with a second equivalent of the organometallic reagent. While Weinreb amides are designed to form a stable chelated intermediate that prevents this, harsh reaction conditions or highly reactive nucleophiles can still lead to over-addition.[4][8]
Solutions:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to stabilize the tetrahedral intermediate and minimize the rate of the second addition.[4]
-
Inverse Addition: Add the this compound solution to the Grignard reagent solution. This ensures that the Grignard reagent is never in large excess relative to the substrate.
-
Use a Less Reactive Organometallic Reagent: If you are using an organolithium reagent, consider switching to the corresponding, less reactive Grignard reagent.
Data Presentation: Effect of Temperature on Product Distribution
| Temperature (°C) | Ketone Yield (%) | Tertiary Alcohol Yield (%) |
| -78 | 85 | 5 |
| 0 | 70 | 25 |
| 25 (Room Temp) | 50 | 45 |
| 65 (Reflux in THF) | 30 | 65 |
Note: These are representative yields and will vary depending on the specific Grignard reagent and reaction time.
Problem 3: Incomplete Reduction to the Aldehyde
Scenario: When attempting to reduce this compound to the corresponding aldehyde using a hydride reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), you observe incomplete reaction or the formation of the corresponding alcohol.
Probable Cause: The steric hindrance around the carbonyl group can slow the rate of hydride delivery. Over-reduction to the alcohol can occur if the reaction is not carefully controlled.
Solutions:
-
Precise Stoichiometry and Temperature Control: Use a precise amount of the reducing agent (typically 1.0-1.2 equivalents) and maintain a low temperature (-78 °C) during the addition and reaction to prevent over-reduction.
-
Choice of Reducing Agent: While LiAlH₄ can be used, DIBAL-H is often preferred for the reduction of Weinreb amides to aldehydes as it is generally less reactive and provides better control.
Experimental Workflow: Reduction to Aldehyde
Caption: Workflow for the reduction of this compound to the aldehyde.
III. Frequently Asked Questions (FAQs)
Q1: Can I use other organometallic reagents besides Grignard and organolithium reagents?
A1: Yes, organocuprates (Gilman reagents) are an excellent alternative.[9] They are generally less basic and less reactive than Grignard or organolithium reagents, which can lead to higher selectivity for ketone formation and better tolerance of other functional groups.
Q2: How does the ortho-chloro substituent affect the electronic properties of the carbonyl group?
A2: The chlorine atom is electron-withdrawing through induction, which increases the electrophilicity of the carbonyl carbon.[10][11] However, it can also donate electron density through resonance. In the case of acyl chlorides, the inductive effect dominates, making them highly reactive.[12] For this compound, the steric effect is generally the more dominant factor influencing its reactivity in nucleophilic acyl substitution reactions.
Q3: Are there alternative methods for activating the Weinreb amide to overcome steric hindrance?
A3: While less common for simple additions, Lewis acid activation could potentially be explored. A Lewis acid could coordinate to the carbonyl oxygen, increasing its electrophilicity. However, this could also promote the breakdown of the tetrahedral intermediate, potentially leading to more over-addition. Careful selection of a mild Lewis acid and optimization of reaction conditions would be necessary.
Q4: Can this Weinreb amide be used in C-H activation reactions?
A4: Yes, Weinreb amides can act as directing groups in transition metal-catalyzed C-H functionalization reactions.[5][13] The ortho-chloro substituent would likely influence the regioselectivity of such reactions.
IV. References
-
D. A. C. Beck, et al. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC, NIH. [Link]
-
S. N. G. E. and others (2020). Recent Developments in Weinreb Synthesis and their Applications. Trends in Green Chemistry. [Link]
-
T. Adachi, et al. (2022). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. NIH. [Link]
-
R. A. B. A. de la Torre, et al. (2021). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. [Link]
-
S. L. MacNeil, et al. (2021). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. ResearchGate. [Link]
-
T. Adachi, et al. (2022). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]
-
T. Hioki, et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
A. V. Taddei, et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics. [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. [Link]
-
Reddit User. (2023). Overaddition of grignard to weinreb amide. r/Chempros. [Link]
-
Chemistry LibreTexts. (2023). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
-
ResearchGate. (2023). Optimization of the Reaction Conditions a,b. [Link]
-
MySkinRecipes. This compound. [Link]
-
Dr. Tanmoy Biswas. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Dr. Ayad Kareem. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. [Link]
-
S. K. Ghorai, et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. N,N-Boc2 Amides under Kinetic Control. The Royal Society of Chemistry. [Link]
-
L. De Luca, et al. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Journal of Organic Chemistry. [Link]
-
Y. C. Chang, et al. (2016). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]
-
Chemistry Stack Exchange. (2017). Reactions of Grignard Reagents with amides. [Link]
-
Reddit User. (2015). Grignard troubleshoot. r/chemistry. [Link]
-
ResearchGate. (2015). Increasing the Reactivity of Amides Towards Organometallic Reagents: An Overview. [Link]
-
PubChem. This compound. [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
T. Hioki, et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC, NIH. [Link]
-
Chemistry LibreTexts. (2024). 6.1: Nucleophilic Acyl Substitution Reactions. [Link]
-
A. Gomtsyan, et al. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Organic Chemistry Portal. [Link]
-
A. K. T. Lind, et al. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
-
Chemistry LibreTexts. (2024). 19.2: Preparing Aldehydes and Ketones. [Link]
-
N. D. Bartolo, et al. (2017). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses. [Link]
-
D. A. Goff. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Combinatorial Chemistry. [Link]
-
Najam Academy. (2023). Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
J. C. S. Woo, et al. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. [Link]
-
S. A. Katke, et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
S. Saeed, et al. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. PMC, NIH. [Link]
-
J. Ashenhurst. (2023). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
M. F. Budyka, et al. (2005). Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion. New Journal of Chemistry. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
Sources
- 1. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-N-methoxy-N-methylbenzamide. This molecule, a classic Weinreb amide functionalized with an aryl chloride, offers dual reactivity that can be strategically employed in complex syntheses. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for the two primary reaction classes of this substrate: palladium-catalyzed cross-coupling at the C-Cl bond and nucleophilic addition to the Weinreb amide moiety.
Section 1: Frequently Asked Questions - Palladium-Catalyzed Cross-Coupling
The 2-chloro-aryl moiety of this substrate is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. However, the relative inertness of the C-Cl bond compared to C-Br or C-I bonds necessitates the use of highly active catalyst systems.[1]
Q1: I want to perform a Suzuki-Miyaura coupling with this compound. Which catalyst system is a reliable starting point?
A1: For unactivated aryl chlorides like this substrate, catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential to facilitate the challenging oxidative addition step.[1][2][3] A robust starting point is a palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst combined with a biaryl phosphine ligand.
Recommended Starting Conditions:
-
Palladium Source: Pd(OAc)₂ (2 mol%) or a third-generation Buchwald precatalyst like SPhos Pd G3 (2 mol%).[4]
-
Ligand: SPhos (4 mol%) or XPhos (4 mol%). These ligands have demonstrated broad applicability and high activity for coupling aryl chlorides.[5][6]
-
Base: Potassium phosphate (K₃PO₄, 2.0 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.). These bases are effective and generally compatible with a wide range of functional groups.[5][6]
-
Solvent: A degassed mixture of Toluene and water (e.g., 10:1 ratio) or Dioxane.
-
Temperature: 90-110 °C.
The causality here is that bulky, electron-donating ligands like SPhos accelerate the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and also promote the final reductive elimination step.[6]
Q2: My Suzuki coupling is giving low yield and I'm recovering starting material. How can I troubleshoot this?
A2: Sluggish reactivity is a common issue with aryl chlorides. Here is a logical troubleshooting workflow:
-
Verify Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Ensure your reaction vessel and solvents are thoroughly degassed using freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[7]
-
Increase Temperature: The C-Cl bond activation has a high energy barrier. Increasing the reaction temperature to the solvent's reflux point can often drive the reaction to completion.
-
Screen a Stronger Base: If K₃PO₄ or K₂CO₃ are ineffective, consider a stronger base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃).[7] Be mindful that stronger bases can sometimes promote side reactions.
-
Change the Ligand: If one biaryl phosphine ligand fails, another may succeed due to subtle steric and electronic differences. Screening a small panel of ligands (e.g., SPhos, XPhos, BrettPhos) is a powerful optimization strategy.[4]
-
Consider a Pre-catalyst: If you are generating the active Pd(0) species in situ from a Pd(II) source, switching to a well-defined pre-catalyst (e.g., Buchwald G3 or PEPPSI-type catalysts for NHC ligands) can lead to more reliable and efficient generation of the active catalytic species.[4][8]
The following table summarizes common issues and solutions for cross-coupling reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Sluggish Reaction | Insufficient catalyst activity; Incomplete generation of Pd(0); Low reaction temperature. | Increase temperature; Switch to a more active ligand (e.g., SPhos, BrettPhos); Use a pre-catalyst; Ensure thorough degassing.[4][7] |
| Dehalogenation Side Product | Presence of protic impurities (water); Base-mediated reduction. | Use anhydrous solvents and reagents; Screen different bases (e.g., switch from an alkoxide to a carbonate).[7] |
| Homocoupling of Boronic Acid | High catalyst loading; High temperature; Oxygen contamination. | Reduce catalyst loading (0.5-1 mol%); Run at the lowest effective temperature; Ensure rigorous degassing.[7] |
| Catalyst Deactivation | Ligand degradation; Formation of inactive Pd black; Substrate coordination to the catalyst. | Use a higher ligand-to-palladium ratio (e.g., 2:1); Ensure an inert atmosphere; Consider if the amide moiety is inhibiting the catalyst.[9] |
Q3: Can I perform a Buchwald-Hartwig amination on this substrate, and what are the key considerations?
A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming a C-N bond at the 2-position.[10][11] The choice of catalyst is again critical.
-
For Primary & Secondary Aliphatic Amines: Catalyst systems based on ligands like BrettPhos are often highly effective. A strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[4]
-
For Anilines (Aryl Amines): Sterically demanding biaryl phosphine ligands are also used here. The reaction mechanism involves oxidative addition, amine coordination, deprotonation by the base, and reductive elimination.
-
Key Consideration - The Weinreb Amide: The N-methoxy-N-methylamide group is generally stable under Buchwald-Hartwig conditions. However, with very strong bases and high temperatures, there is a small risk of side reactions involving the amide itself. Careful monitoring is advised.
Caption: Mechanism of Weinreb ketone synthesis and potential side reaction.
Q2: My ketone synthesis is giving a low yield, and I see an unexpected amide byproduct in my NMR. What is happening?
A2: This is a classic troubleshooting scenario for Weinreb amides. The likely cause is a base-induced E2 elimination side reaction. [12]
-
Causality: Strongly basic reagents, including Grignard reagents themselves, can abstract a proton from the N-methoxy group. This initiates an E2 elimination, cleaving the N-O bond to generate formaldehyde and the corresponding N-methylamide anion. [12]Upon workup, this anion is protonated to give 2-chloro-N-methylbenzamide, which is likely the byproduct you are observing.
-
Solutions:
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the Grignard reagent to minimize its role as a free base.
-
Maintain Low Temperature: This side reaction is more prevalent at higher temperatures. Ensure your reaction is kept cold (ideally 0 °C or below) during and after the addition.
-
Inverse Addition: Consider adding your Weinreb amide solution to the Grignard reagent solution (inverse addition). This keeps the concentration of the amide low and can sometimes suppress side reactions.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent(s) (e.g., Toluene/H₂O 10:1, to make a 0.2 M solution) via syringe.
-
Degassing: Further degas the sealed reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Ketone Synthesis via Grignard Addition
This protocol is a starting point and may require optimization.
-
Vessel Preparation: Add a solution of this compound (1.0 equiv.) in anhydrous THF (to make a 0.2 M solution) to a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere.
-
Cooling: Cool the flask in a dry ice/acetone bath to -78 °C.
-
Reagent Addition: Add the Grignard reagent (1.1 equiv., solution in THF or Et₂O) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.
-
Quenching: Slowly add saturated aqueous NH₄Cl solution at 0 °C to quench the reaction.
-
Workup: Dilute with Ethyl Acetate and water. Separate the layers. Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions.Journal of the American Chemical Society.[Link]
- Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation of Heteroarenes with Aryl Chlorides: Controlling Reactivity of Catalytic Intermediates via Dynamic Ligand Exchange.
- A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.
- Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.Organic Letters.[Link]
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.
- Buchwald–Hartwig amin
- Reactions utilized to monitor catalyst deactivation in response to amide-containing substrates.
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
- Buchwald-Hartwig Amin
- Weinreb amide workup extraction issues.Reddit.[Link]
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.PubMed.[Link]
- Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.PMC - NIH.[Link]
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.PMC - NIH.[Link]
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects.LinkedIn.[Link]
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.PMC - NIH.[Link]
- Weinreb ketone synthesis.Wikipedia.[Link]
- Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction.Organic Chemistry Portal.[Link]
- Synthesis of ketones by hydrolysis, deprotection, or oxid
- Mechanisms of catalyst deactiv
- Advanced Chemical Reaction Engineering Lectures.
- Catalyst deactiv
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homo-Coupling of Grignard Reagents with 2-Chloro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for optimizing the synthesis of ketones from 2-Chloro-N-methoxy-N-methylbenzamide and Grignard reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and persistent side reaction: the homo-coupling of the Grignard reagent. Here, we dissect the causes of this byproduct formation and offer field-proven strategies and protocols to maximize the yield of your desired ketone product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the reaction of Grignard reagents with Weinreb amides, focusing on the prevention of homo-coupled byproducts.
Question 1: I'm observing a significant amount of a biaryl or dialkyl byproduct in my reaction mixture. What is causing this, and how can I prevent it?
Answer: The formation of a symmetrical byproduct (e.g., biphenyl from phenylmagnesium bromide) is due to the homo-coupling (also known as Wurtz-type coupling) of your Grignard reagent. This side reaction competes with the desired nucleophilic attack on the Weinreb amide. Several factors can promote this unwanted pathway.
-
Causality & Mechanism: Homo-coupling is often catalyzed by trace amounts of transition metals (like iron, copper, or cobalt) present in the magnesium turnings or glassware.[1][2] The mechanism can involve radical pathways or proceed through a catalytic cycle with the metal impurity.[1] Aryl Grignard reagents are particularly susceptible to this side reaction.
-
Troubleshooting & Optimization:
-
Lower Reaction Temperature: This is the most critical parameter. Performing the addition of the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) significantly disfavors the homo-coupling reaction, which typically has a higher activation energy than the desired ketone synthesis.
-
Inverse Addition: Slowly add the Grignard reagent to the solution of this compound at a low temperature. This strategy keeps the concentration of the Grignard reagent low at any given moment, minimizing its opportunity to self-couple.
-
High-Purity Reagents: Use high-purity magnesium turnings to minimize transition metal contaminants. If homo-coupling persists, consider pre-washing the magnesium with a dilute acid, followed by thorough drying.
-
Solvent Choice: The choice of solvent can influence the reactivity and aggregation state of the Grignard reagent.[3][4] While THF and diethyl ether are common, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz-type byproducts in some cases and is a greener solvent alternative.[3]
-
Question 2: My reaction yield is low, and I'm recovering a lot of unreacted Weinreb amide, even though I'm not seeing much homo-coupling.
Answer: Low conversion with recovery of the starting amide typically points to issues with the Grignard reagent itself—either its formation, titer, or stability.
-
Causality & Troubleshooting:
-
Presence of Moisture: Grignard reagents are extremely strong bases and are readily quenched by protic sources like water.[5][6] Ensure all glassware is rigorously oven- or flame-dried and cooled under an inert atmosphere (argon or nitrogen). Solvents must be anhydrous.
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the turnings can prevent or slow the formation of the Grignard reagent.[7] Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding your organic halide.[7]
-
Incorrect Titer: The actual concentration of your Grignard solution may be lower than calculated. It is crucial to titrate the Grignard reagent before use to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.
-
Functional Group Incompatibility: Grignard reagents are highly reactive and will not tolerate acidic protons (e.g., alcohols, carboxylic acids) or certain electrophilic functional groups in the substrate.[8][9][10]
-
Question 3: Can I use a catalyst to selectively promote the reaction with the Weinreb amide and suppress homo-coupling?
Answer: This is an excellent question that touches on the principles of modern cross-coupling chemistry. While you are not performing a traditional cross-coupling reaction (like a Kumada coupling, which couples a Grignard with an organic halide[8][11][12]), the concepts are relevant for minimizing side reactions.
-
Expert Insight: The goal here is less about adding a catalyst to promote the desired reaction and more about controlling conditions to prevent unwanted catalytic cycles.
-
Iron Catalysis Context: Iron salts are known to catalyze both cross-coupling and homo-coupling reactions of Grignard reagents.[13][14][15][16][17][18] In fact, iron catalysis is a well-established method for intentionally forming homo-coupled products.[17] This underscores the importance of using iron-free reagents and glassware if homo-coupling is a problem.
-
Additives for Cleaner Reactions: In some cases, additives can improve the reaction profile. For instance, lithium chloride (LiCl) is known to break up Grignard aggregates and can lead to cleaner reactions, a technique popularized by Knochel.
-
Mechanistic Insights & Visual Workflows
Understanding the competing reaction pathways is key to troubleshooting. The reaction with a Weinreb amide proceeds through a stable tetrahedral intermediate, which prevents the common over-addition seen with esters or acid chlorides.[19][20][21]
Diagram 1: Competing Reaction Pathways
Caption: Desired ketone synthesis vs. undesired homo-coupling.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting logic for minimizing byproducts.
Optimized Experimental Protocol: Low-Temperature Inverse Addition
This protocol is designed to maximize the yield of the desired ketone by minimizing homo-coupling.
1. Preparation (Under Inert Atmosphere):
-
Glassware: Rigorously dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry argon or nitrogen.
-
Weinreb Amide Solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the amide solution to -78 °C using a dry ice/acetone bath.
2. Grignard Reagent Handling:
-
Titration: Determine the precise molarity of your Grignard reagent solution (e.g., Phenylmagnesium Bromide) using a standard titration method (e.g., with I2 or a salophen-based indicator) before use.
-
Transfer: Prepare a solution of the Grignard reagent (1.1 - 1.2 eq based on titration) in a dropping funnel or syringe pump.
3. Reaction Execution:
-
Slow Addition: Add the Grignard reagent solution dropwise to the cold, stirred solution of the Weinreb amide over 30-60 minutes.
-
Temperature Control: Carefully monitor the internal temperature and ensure it does not rise significantly above -70 °C during the addition.
-
Stirring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
4. Workup:
-
Quenching: While the reaction is still cold, slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
By implementing these stringent controls on temperature, reagent purity, and stoichiometry, researchers can effectively steer the reaction away from the homo-coupling pathway and towards the efficient synthesis of the desired ketone.
References
- Organic Chemistry Portal. Kumada Coupling. [Link]
- Wikipedia. Kumada coupling. [Link]
- Bednarek, E., et al. (2022).
- Hatakeyama, T., et al. (2011). Iron-catalysed, hydride-mediated reductive cross-coupling of vinyl halides and Grignard reagents.
- Process Overhead. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. [Link]
- NROChemistry. Kumada Coupling. [Link]
- Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
- Wikipedia. Weinreb ketone synthesis. [Link]
- Fürstner, A., et al. (2007). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. The Journal of Organic Chemistry. [Link]
- Fürstner, A., et al. (2007). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes.
- Oisaki, K., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
- Nagano, T., & Hayashi, T. (2004). Iron-Catalyzed Oxidative Homo-Coupling of Aryl Grignard Reagents. Organic Letters. [Link]
- University of Liverpool.
- Terao, J., & Kambe, N. (2008). Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Accounts of Chemical Research. [Link]
- Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
- Macmillan Group, Princeton University. (2016).
- Hartwig, J. F. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science. [Link]
- Powers, D. C., & Ritter, T. (2011). Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. Accounts of Chemical Research. [Link]
- Reddit. What are some strategies to reduce side-reactions in a Grignard reaction?. [Link]
- Silverman, G. S., & Rakita, P. E. (2001). The Grignard Reagents. Organometallics. [Link]
- Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Ghorai, P. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry. [Link]
- Kadam, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]
- Kochi, J. K. (2002). Homo coupling, disproportionation and cross coupling of alkyl groups. Role of the transition metal catalyst. Journal of Organometallic Chemistry. [Link]
- Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]
- ResearchGate. How to control homo coupling in grignard reaction?. [Link]
- Tamao, K., et al. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society. [Link]
- Martí, J., et al. (2020). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents.
Sources
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Kumada Coupling [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iron-catalysed, hydride-mediated reductive cross-coupling of vinyl halides and Grignard reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 20. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 21. Weinreb Ketone Synthesis [organic-chemistry.org]
Technical Support Center: Quantitative Analysis of 2-Chloro-N-methoxy-N-methylbenzamide Reaction Conversion
Welcome to the technical support guide for the quantitative analysis of 2-Chloro-N-methoxy-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods for monitoring the conversion of this critical Weinreb amide intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Part 1: Foundational Concepts & Method Selection
This section addresses the most common initial questions regarding the setup of a quantitative analysis for your reaction.
Q1: Why is precise quantification of the reaction to form this compound so important?
Answer: this compound is a Weinreb amide, a class of N-methoxy-N-methyl amides that are exceptionally useful in organic synthesis.[1] They serve as stable intermediates that react with organometallic reagents to form ketones selectively, preventing the common problem of over-addition that leads to tertiary alcohols.[1]
Accurate quantification of its formation is critical for:
-
Determining Reaction End-Point: Precisely knowing when the reaction has reached maximum conversion avoids unnecessary reaction time and potential side-product formation.
-
Optimizing Reaction Conditions: Quantitative data allows for the systematic optimization of parameters like temperature, catalyst loading, and reaction time to maximize yield and purity.
-
Ensuring Process Safety and Consistency: In a drug development setting, consistent conversion rates are essential for process control and regulatory compliance.
-
Minimizing Downstream Purification Challenges: Understanding the exact composition of the crude reaction mixture (product, unreacted starting materials, byproducts) is the first step in developing an efficient purification strategy.
Q2: What are the primary analytical techniques for this analysis, and how do I choose the right one?
Answer: The three most common techniques for monitoring this reaction are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The best choice depends on the specific properties of your starting materials, the desired level of precision, and available equipment.
| Technique | Primary Use Case | Advantages | Disadvantages |
| HPLC | The most common and recommended method for benzamide derivatives. | Excellent for non-volatile and thermally sensitive compounds. High precision and accuracy. Compatible with UV detection due to the aromatic rings. | Requires method development (mobile phase, column selection). |
| GC | Suitable for volatile and thermally stable starting materials and products. | High separation efficiency. Often faster run times than HPLC. | The product, this compound, may not have sufficient volatility or could degrade at high injector temperatures. Requires careful validation. |
| ¹H NMR | Useful for real-time, non-destructive monitoring of the reaction mixture. | Provides structural confirmation. No need for extensive sample preparation. Can monitor multiple species simultaneously.[2] | Lower sensitivity and precision for quantification compared to chromatography. Peak overlap can be a significant issue.[2] |
Our Recommendation: Start with Reversed-Phase HPLC with UV detection . It is the most robust and widely applicable method for this class of compounds.
Part 2: HPLC Method Development & Troubleshooting Guide
This section provides a detailed, issue-focused guide for the most common analytical technique, HPLC.
Q3: I'm developing an HPLC method. What is a good starting point for my chromatographic conditions?
Answer: A reversed-phase method using a C18 column is the ideal starting point. The aromatic nature of the analyte makes it well-suited for UV detection.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm particle size, 4.6 x 150 mm | Standard reversed-phase column offering good retention and resolution for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase improves peak shape for amide and amine-containing compounds.[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good peak shape and lower backpressure than methanol. |
| Gradient | 30% B to 95% B over 15 minutes | A gradient elution is recommended to ensure elution of both polar starting materials and the more non-polar product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability.[4] |
| Detection | UV at 254 nm | The benzamide structure has strong UV absorbance at this wavelength. A photodiode array (PDA) detector can be used to assess peak purity. |
| Injection Vol. | 5-10 µL | A smaller injection volume can prevent peak broadening.[5] |
Q4: My product peak is tailing severely. What causes this and how can I fix it?
Answer: Peak tailing is a common issue when analyzing basic or polar compounds like benzamides on silica-based columns.[3] The primary cause is secondary interactions between the analyte and acidic residual silanol groups (Si-OH) on the stationary phase.[3] This leads to a portion of the analyte being retained longer, causing an asymmetric peak.
Here is a logical workflow to troubleshoot this issue:
Caption: A logical workflow for troubleshooting peak tailing in benzamide analysis.[3]
Detailed Explanation:
-
Lower Mobile Phase pH: By operating at a low pH (e.g., pH 2.5-3.5), the residual silanol groups are protonated (Si-OH), minimizing their ionic interaction with any protonated basic sites on your analyte. This is the most effective first step.[3]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns use high-purity silica and are "end-capped," meaning most residual silanols are chemically deactivated. If you are using an older column, upgrading can significantly improve peak shape.[3]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try diluting your sample by a factor of 10 and re-injecting.[6]
Q5: My retention times are drifting between injections. What are the likely causes?
Answer: Retention time stability is crucial for accurate identification and quantification. Drifting retention times usually point to an issue with the system's physical or chemical equilibrium.[4]
Common Causes and Solutions:
-
Insufficient Column Equilibration: When you change the mobile phase composition or start up the system, the column needs time to fully equilibrate. Solution: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.[4]
-
Temperature Fluctuations: The viscosity of the mobile phase and analyte retention are sensitive to temperature. Solution: Always use a thermostatted column oven to maintain a consistent temperature.[4]
-
Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Evaporation of a volatile solvent from the reservoir can also alter the composition over time. Solution: Prepare fresh mobile phase daily and keep reservoirs covered. If you suspect the pump, try using a pre-mixed mobile phase.[7]
-
System Leaks: A small leak in the system can cause pressure fluctuations and, consequently, flow rate instability, leading to drifting retention times. Solution: Systematically check all fittings from the pump to the detector for any signs of leakage.[5][6]
Part 3: Best Practices for Accurate Quantification
Accurate quantification requires more than just a stable chromatographic method. This section covers the critical aspects of data analysis.
Q6: Should I use an external standard or an internal standard method for quantification? Why?
Answer: For the most accurate and precise results, the Internal Standard (IS) method is strongly recommended .[8]
-
External Standard (ESTD): In this method, you create a calibration curve from standards of known concentration and use it to determine the concentration of your unknown sample.[9] The major drawback is that this method is highly sensitive to variations in injection volume. A small error in the injection volume will directly translate to an error in the calculated concentration.[8][10]
-
Internal Standard (ISTD): In this method, a known amount of a different, non-interfering compound (the internal standard) is added to every standard and sample.[11] You then plot the ratio of the analyte peak area to the IS peak area against the ratio of the analyte concentration to the IS concentration. This approach corrects for variations in injection volume, sample evaporation, and other procedural errors, as any such variations will affect both the analyte and the internal standard equally.[10][12][13] This leads to significantly improved accuracy and precision.[13]
Q7: How do I select a good internal standard for my analysis?
Answer: The choice of internal standard is critical for the success of the ISTD method.
Key Criteria for a Good Internal Standard:
-
Chemically Similar: It should be similar in structure to the analyte to ensure similar chromatographic behavior and detector response, but not identical.[11][13] For this compound, another stable, aromatic amide or ester would be a good candidate.
-
Well-Resolved: The IS peak must be baseline-separated from the analyte, starting materials, and any impurities.[13]
-
Absent in Samples: The internal standard must not be present in any of your reaction samples.[12]
-
Stable and Non-reactive: It must not react with your sample components or degrade under analytical conditions.
-
Elutes Near the Analyte: An ideal IS elutes near the analyte of interest but does not co-elute.
Example Candidate: 4-Fluoro-N-methoxy-N-methylbenzamide could be a suitable internal standard, as it is structurally similar and likely to have a close retention time and UV response.[14]
Q8: Can you provide a step-by-step protocol for quantitative analysis using the internal standard method?
Answer: Absolutely. This protocol outlines a self-validating system for accurate quantification.
Experimental Protocol: Quantitative Analysis via Internal Standard Calibration
-
Prepare an Internal Standard (IS) Stock Solution:
-
Accurately weigh a known amount of your chosen internal standard (e.g., 50 mg).
-
Dissolve it in a known volume of diluent (e.g., 50.0 mL of Acetonitrile) to create a stock solution of known concentration (e.g., 1.0 mg/mL).
-
-
Prepare a Product Stock Solution:
-
Accurately weigh a known amount of pure this compound reference standard (e.g., 50 mg).
-
Dissolve it in a known volume of diluent (e.g., 50.0 mL of Acetonitrile) to create a stock solution of known concentration (e.g., 1.0 mg/mL).
-
-
Prepare Calibration Standards:
-
Label five 10.0 mL volumetric flasks as CAL-1 through CAL-5.
-
To each flask, add a constant amount of the IS Stock Solution (e.g., 1.0 mL). This ensures the IS concentration is the same in every standard.[11]
-
Add varying, known amounts of the Product Stock Solution to the flasks to create a range of concentrations that bracket the expected concentration in your reaction samples.[15] (See Table 2 for an example).
-
Dilute each flask to the 10.0 mL mark with diluent.
-
-
Prepare the Reaction Sample (for analysis):
-
Accurately weigh a small amount of your crude reaction mixture (e.g., 10 mg).
-
Dissolve it in a 10.0 mL volumetric flask. Add the exact same amount of IS Stock Solution as used for the calibration standards (1.0 mL) and dilute to the mark.
-
-
Analyze and Construct the Calibration Curve:
-
Inject each calibration standard (CAL-1 to CAL-5) into the HPLC system.
-
For each chromatogram, record the peak area of the product and the internal standard.
-
Calculate the Concentration Ratio (Product Conc. / IS Conc.) and the Area Ratio (Product Area / IS Area) for each standard.
-
Plot Area Ratio (y-axis) vs. Concentration Ratio (x-axis). The result should be a straight line passing through the origin.[16]
-
Perform a linear regression to get the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically considered a good fit.[9]
-
-
Quantify the Reaction Sample:
-
Inject the prepared reaction sample.
-
Record the peak areas for the product and the IS. Calculate their Area Ratio.
-
Use the calibration curve equation to calculate the Concentration Ratio for your sample.
-
From this, you can determine the concentration of this compound in your sample and thus the reaction conversion.
-
Table 2: Example Calibration Standard Preparation
| Standard ID | Product Stock Vol. (mL) | IS Stock Vol. (mL) | Final Vol. (mL) | Product Conc. (mg/mL) | IS Conc. (mg/mL) | Conc. Ratio |
| CAL-1 | 0.1 | 1.0 | 10.0 | 0.01 | 0.1 | 0.1 |
| CAL-2 | 0.25 | 1.0 | 10.0 | 0.025 | 0.1 | 0.25 |
| CAL-3 | 0.5 | 1.0 | 10.0 | 0.05 | 0.1 | 0.5 |
| CAL-4 | 0.75 | 1.0 | 10.0 | 0.075 | 0.1 | 0.75 |
| CAL-5 | 1.0 | 1.0 | 10.0 | 0.1 | 0.1 | 1.0 |
Below is a diagram illustrating the overall workflow for this quantitative analysis.
Caption: Workflow for quantitative analysis using the internal standard method.
References
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Validation & Comparative
A Comparative Guide to the Analytical Validation of Ketones Synthesized from 2-Chloro-N-methoxy-N-methylbenzamide
For researchers, scientists, and drug development professionals, the synthesis of a new chemical entity is merely the first step. Rigorous analytical validation is the bedrock upon which product quality, safety, and efficacy are built. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of ketones, specifically focusing on those derived from the Weinreb ketone synthesis using 2-Chloro-N-methoxy-N-methylbenzamide. We will dissect the causality behind experimental choices, present detailed protocols, and ground our discussion in the authoritative standards of the International Council for Harmonisation (ICH).
The Synthetic Context: Why the Starting Material Matters
The chosen synthetic route profoundly influences the analytical strategy. The Weinreb-Nahm ketone synthesis is a powerful method for creating ketones from carboxylic acid derivatives, prized for its ability to prevent the common problem of over-addition by forming a stable, chelated tetrahedral intermediate.[1][2][3] When starting with this compound (a Weinreb amide), the reaction with an organometallic reagent (e.g., a Grignard or organolithium reagent) is generally clean.[4]
However, a robust analytical method must be able to see beyond the target molecule. Its purpose is to provide a complete picture of the sample's composition. Therefore, the validation strategy must be designed to specifically detect and quantify not only the desired ketone but also a profile of potential impurities, including:
-
Unreacted Starting Material: this compound.
-
Reagent-Related Byproducts: Species arising from the organometallic reagent.
-
Over-addition Product: The tertiary alcohol, should the chelated intermediate break down.
-
Hydrolysis Byproducts: Impurities formed during the aqueous workup stage.
-
Degradation Products: Any species that form upon storage or under stress conditions.
The ability of an analytical method to distinguish the target ketone from these potential interferents is the essence of specificity , a cornerstone of validation.
Pillars of Analytical Validation: An Interpretation of ICH Q2(R2)
The objective of analytical validation is to demonstrate that a procedure is fit for its intended purpose.[5][6][7] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for this process, which we will apply practically to our target ketone.[8][9][10]
| Validation Parameter | Objective in This Context | Why It's Critical |
| Specificity | To prove the method can unequivocally assess the ketone in the presence of expected impurities and starting materials. | Ensures that the reported purity and assay values are not falsely inflated by co-eluting or interfering species.[11] |
| Linearity | To demonstrate a direct, proportional relationship between analyte concentration and the method's response over a defined range. | Confirms the method's ability to provide accurate results across a spectrum of concentrations, from trace impurities to the main component.[6] |
| Range | To establish the concentration interval where the method is precise, accurate, and linear. | For an assay, this is typically 80-120% of the target concentration. For impurities, it must span from the reporting threshold to 120% of the specification limit.[11] |
| Accuracy | To measure the closeness of the experimental value to the true value, often expressed as percent recovery. | Verifies that the method is free from significant systematic error and can quantify the true amount of the ketone and its impurities.[11] |
| Precision | To assess the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. Evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels. | Demonstrates the method's consistency and reliability when performed by different analysts, on different days, and with different equipment.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Defines the sensitivity of the method for simply detecting the presence of trace-level impurities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Establishes the lower boundary for reliably reporting impurity levels. This is a critical parameter for controlling potentially toxic byproducts.[6] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). | Provides an indication of the method's reliability during normal usage and its transferability between laboratories.[6][12] |
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is a critical decision driven by the physicochemical properties of the ketone and the specific requirements of the analysis. The primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase, often driven by polarity.[13] | Separation based on analyte volatility and interaction with a stationary phase in a gaseous mobile phase.[14] |
| Analyte Suitability | Ideal for soluble, non-volatile, or thermally unstable compounds. Highly versatile.[15][16] | Best suited for volatile and thermally stable compounds that can be vaporized without decomposition.[13][16] |
| Detection | UV-Vis is common if the ketone has a chromophore. Mass Spectrometry (LC-MS) offers higher specificity and sensitivity. | Flame Ionization Detection (FID) is a robust quantitative tool. Mass Spectrometry (GC-MS) provides definitive structural information.[14] |
| Strengths | Broad applicability, excellent for analyzing a wide range of potential non-volatile impurities and starting materials. | High resolution, speed, and sensitivity for volatile compounds. GC-MS offers unparalleled specificity for identification.[15][16] |
| Weaknesses | Can have longer run times. For ketones lacking a strong UV chromophore, derivatization may be necessary, adding complexity.[17][18] | Not suitable for non-volatile or thermally labile impurities. High temperatures can degrade sensitive molecules.[15] |
| Typical Use Case | Primary choice for purity assays and stability-indicating methods where non-volatile degradation products are expected. | Excellent for analyzing residual starting materials, volatile impurities, or for fast screening if the ketone is sufficiently volatile. |
Detailed Experimental Methodologies & Workflows
Here, we provide self-validating, step-by-step protocols for two common scenarios. The causality behind each step is explained to demonstrate a scientifically sound approach.
Methodology 1: Validation of a Purity and Assay Method by HPLC-UV
This method is designed to quantify the ketone (assay) and separate it from key impurities.
Causality: We choose Reversed-Phase HPLC because our target ketone, containing aromatic rings, is moderately polar and will interact well with a C18 stationary phase. UV detection is selected assuming the aromatic structure provides a suitable chromophore for sensitive detection.
Experimental Workflow: HPLC-UV Method Validation
Caption: Workflow for GC-MS analytical method validation.
Step-by-Step Protocol:
-
Method Development & Optimization:
-
Column: A low-polarity column like a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Develop a temperature ramp that provides good separation between the starting Weinreb amide and the product ketone.
-
MS Parameters: Operate in electron ionization (EI) mode. Perform a full scan to identify the molecular ion and key fragments for each compound. For quantitation, use Selected Ion Monitoring (SIM) for enhanced sensitivity. Rationale: SIM mode increases sensitivity by focusing the detector on specific ions characteristic of the target analytes, which is a self-validating step for specificity.
-
-
Specificity Validation:
-
Analyze individual solutions of the ketone and the this compound starting material to confirm their retention times and mass spectra.
-
Analyze a mixed sample to demonstrate baseline separation.
-
Rationale: The mass spectrum is a chemical fingerprint. Confirming that the peak at the ketone's retention time has the correct mass spectrum is the ultimate proof of specificity.
-
-
Linearity, Range, Accuracy, and Precision:
-
These experiments are conducted similarly to the HPLC method, by preparing a series of solutions of known concentration and analyzing them to determine the method's performance characteristics.
-
-
LOD & LOQ Determination:
-
Determine based on the signal-to-noise ratio of the primary quantifying ion in SIM mode.
-
-
Robustness Study:
-
Deliberately vary parameters such as the initial oven temperature (±2°C), ramp rate (±10%), and carrier gas flow rate (±10%) to assess the impact on the results.
-
Data Interpretation & Acceptance Criteria
All data must be evaluated against pre-defined acceptance criteria as stipulated in the validation protocol. [9]
| Parameter | Typical Acceptance Criteria |
|---|---|
| Specificity | No interference at the retention time of the analyte and impurities. Peak purity index > 0.995 (for HPLC-PDA). |
| Linearity | Correlation Coefficient (R²) ≥ 0.995. |
| Accuracy | Assay: 98.0% - 102.0% recovery. Impurities: 90.0% - 110.0% recovery. |
| Precision (RSD) | Assay: ≤ 2.0%. Impurities: ≤ 10.0%. |
| LOQ | Signal-to-Noise Ratio ≥ 10. Precision at LOQ (RSD) ≤ 15%. |
| Robustness | System suitability parameters must pass under all varied conditions. Results should not significantly deviate from the nominal method. |
Conclusion: A Logic-Based Approach to Method Selection
The choice between HPLC and GC is not arbitrary; it is a scientific decision based on the specific analytical challenge.
Decision Logic: Selecting the Appropriate Technique
Caption: Decision tree for analytical method selection.
For a newly synthesized ketone from this compound, a reversed-phase HPLC method is generally the more comprehensive and robust choice for full validation, especially for stability-indicating assays. It provides the versatility to detect a wider range of potential polar and non-polar impurities that may not be amenable to GC analysis.
However, a GC-MS method serves as an exceptionally powerful orthogonal technique. It can provide definitive identification of volatile impurities and is an excellent tool for assessing the purity of starting materials and the final product with a high degree of confidence. For routine checks where speed is essential and the impurity profile is well-understood and volatile, GC-FID is a cost-effective and reliable alternative. [13][15] Ultimately, a sound analytical control strategy may employ both techniques: HPLC as the primary workhorse for release and stability testing, and GC-MS for initial characterization, raw material testing, and as a complementary method to investigate any unexpected peaks. This dual approach provides a self-validating system that ensures the highest level of scientific integrity and product quality.
References
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- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
- ICH Q2 Analytical Method Valid
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A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 2-Chloro-N-methoxy-N-methylbenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of organic synthesis, the formation of ketones through the acylation of organometallic reagents is a cornerstone transformation. However, this fundamental reaction is often plagued by a lack of selectivity, leading to over-addition and the formation of tertiary alcohol byproducts. This guide provides an in-depth comparison of 2-Chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, with classical acylating agents such as acyl chlorides and esters. We will explore the mechanistic underpinnings that grant Weinreb amides their superior control and selectivity. By synthesizing experimental data and field-proven insights, this document serves as a practical resource for scientists aiming to optimize ketone synthesis, particularly in the context of complex, multi-functionalized molecules relevant to pharmaceutical and materials science research.
The Core Challenge in Ketone Synthesis: The Over-Addition Problem
The acylation of potent nucleophiles, such as Grignard or organolithium reagents, is a direct path to carbon-carbon bond formation and ketone synthesis. Traditional acylating agents, like acyl chlorides or esters, are highly electrophilic and react rapidly with these nucleophiles. The ketone product formed, however, is often more reactive than the starting acylating agent. This reactivity mismatch leads to a second nucleophilic attack on the newly formed ketone, resulting in the formation of a tertiary alcohol.[1][2] This over-addition is a persistent issue, often leading to reduced yields of the desired ketone and complex purification challenges, even when controlling the stoichiometry of the nucleophile.[3]
Caption: Figure 1: The Over-Addition Problem with Classical Acylating Agents.
The Weinreb Amide Solution: Mechanism and Control
In 1981, Steven M. Weinreb and Steven Nahm introduced N-methoxy-N-methylamides as highly effective acylating agents that elegantly circumvent the over-addition problem.[3][4] this compound belongs to this class of reagents, commonly known as Weinreb-Nahm amides.
The key to their success lies in the reaction mechanism. The initial nucleophilic attack by an organometallic reagent on the Weinreb amide carbonyl forms a tetrahedral intermediate. Unlike the unstable intermediates formed from acyl chlorides or esters, this intermediate is stabilized by the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) between the carbonyl oxygen and the N-methoxy oxygen.[3][5] This forms a stable five-membered ring that prevents the premature collapse of the intermediate.[1][6] This chelated adduct is stable at low temperatures, remaining intact until an aqueous workup intentionally hydrolyzes it to release the desired ketone.[3][7] This mechanistic feature effectively halts the reaction at the ketone stage, preventing the second, undesired nucleophilic addition.
The ortho-chloro substituent on the benzamide ring of this compound introduces additional electronic and steric factors. The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the carbonyl carbon, potentially modulating reactivity. Sterically, its presence may influence the approach of the nucleophile. These features make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[8][9]
Caption: Figure 2: Stabilized Intermediate in Weinreb-Nahm Ketone Synthesis.
Comparative Analysis of Acylating Agents
The choice of an acylating agent is a critical decision in synthesis design. The superiority of a Weinreb amide like this compound becomes evident when compared directly with traditional alternatives. The fundamental difference lies in the balance between reactivity and selectivity.
| Feature | This compound (Weinreb Amide) | Acyl Chloride (e.g., 2-Chlorobenzoyl chloride) | Acid Anhydride | Ester (e.g., Methyl 2-chlorobenzoate) |
| Reactivity | Moderate & Controlled | Very High | High | Low to Moderate |
| Selectivity for Ketone Synthesis | Excellent; mono-addition is strongly favored.[3][10] | Poor; prone to over-addition to form tertiary alcohols.[1][2] | Poor; also prone to over-addition. | Poor; over-addition is a significant side reaction.[1] |
| Key Mechanistic Feature | Stable, chelated tetrahedral intermediate.[5][7] | Highly electrophilic carbonyl, unstable intermediate. | Good leaving group, unstable intermediate. | Less reactive, but intermediate is still unstable to collapse. |
| Functional Group Tolerance | High; tolerates a wide range of functional groups.[3][11] | Low; reacts with many nucleophilic functional groups (alcohols, amines). | Moderate; less reactive than acyl chlorides but still broadly reactive. | Moderate; generally more tolerant than acyl chlorides. |
| Byproducts | N,O-dimethylhydroxylamine hydrochloride (water-soluble).[12] | HCl (corrosive gas). | Carboxylic acid. | Alcohol. |
| Handling & Stability | Generally stable, crystalline solids that can be purified by chromatography.[5] | Highly moisture-sensitive, often fuming liquids. | Moisture-sensitive. | Generally stable liquids or solids. |
| Typical Reaction Conditions | Anhydrous conditions, often at low temperatures (e.g., 0 °C to -78 °C).[3] | Anhydrous conditions, often requires a non-nucleophilic base. | Anhydrous conditions, may require heating or catalysis. | Often requires strong organometallic reagents or harsher conditions. |
Experimental Protocols and Data
To illustrate the practical differences, we present a comparative experimental workflow for the synthesis of (2-chlorophenyl)(phenyl)methanone.
Caption: Figure 3: Comparative Experimental Workflow.
Protocol 1: Ketone Synthesis via Weinreb Amide
-
Objective: To synthesize (2-chlorophenyl)(phenyl)methanone with high selectivity.
-
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath. Causality: Low temperature is crucial to maintain the stability of the chelated tetrahedral intermediate and prevent side reactions.
-
Add phenylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour after the addition is complete.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Causality: The mild acidic quench hydrolyzes the stable intermediate to the ketone and protonates the magnesium alkoxide, while also neutralizing any excess Grignard reagent.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
Protocol 2: Acylation via Acyl Chloride
-
Objective: To attempt the synthesis of (2-chlorophenyl)(phenyl)methanone and observe the product distribution.
-
Methodology:
-
Dissolve 2-chlorobenzoyl chloride (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add phenylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise over 15 minutes. Causality: The high reactivity of the acyl chloride will lead to rapid formation of the ketone.
-
Stir the reaction at 0 °C for 1 hour. Self-Validation Issue: The ketone formed is highly susceptible to further attack by the remaining Grignard reagent, leading to the tertiary alcohol.
-
Quench and work up the reaction as described in Protocol 1.
-
Comparative Experimental Data (Illustrative)
| Acylating Agent | Yield of Ketone (%) | Yield of Tertiary Alcohol (%) | Comments |
| This compound | >90% | <5% | Clean reaction, high selectivity, straightforward purification. |
| 2-Chlorobenzoyl chloride | 30-50% | 40-60% | Complex product mixture, significant over-addition, difficult purification. |
Concluding Insights for the Synthetic Chemist
This compound and other Weinreb amides are not merely alternatives to classical acylating agents; they represent a superior strategy for achieving controlled and selective ketone synthesis.[13][14]
-
Choose a Weinreb Amide when:
-
The primary target is a ketone, and byproduct formation must be minimized.
-
The nucleophile is a potent organometallic or hydride reagent.
-
The substrate contains sensitive functional groups that would not tolerate highly reactive acyl chlorides.[3]
-
The synthesis is part of a complex, multi-step sequence where yield and purity are paramount, such as in drug development or natural product synthesis.[15][16]
-
-
Consider an Acyl Chloride when:
-
The goal is to acylate a less reactive nucleophile, such as an alcohol or amine, where over-addition is not a concern.
-
The highest possible reactivity is required, and potential side reactions are manageable.
-
Cost and atom economy for a simple transformation are the primary drivers.
-
By understanding the fundamental mechanistic differences, researchers can harness the stability of the Weinreb amide intermediate to design more efficient, reliable, and higher-yielding synthetic routes, ultimately accelerating the pace of discovery and development.
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A Researcher's Guide to Ketone Synthesis: 2-Chloro-N-methoxy-N-methylbenzamide vs. Acid Chlorides
In the landscape of organic synthesis, the formation of ketones is a fundamental transformation, pivotal in the construction of a vast array of molecules, from pharmaceuticals to fine chemicals.[1] The choice of acylating agent is a critical decision that significantly impacts the efficiency, selectivity, and functional group tolerance of the reaction. This guide provides an in-depth comparison of two prominent methodologies: the use of N-methoxy-N-methylamides (Weinreb amides), specifically 2-Chloro-N-methoxy-N-methylbenzamide, and the classical approach employing acid chlorides.
The Weinreb Amide Advantage: Precision and Control
First reported by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide has become an indispensable tool for the synthesis of ketones and aldehydes.[2] Its defining feature is the N-methoxy-N-methylamide moiety, which imparts unique reactivity. When a Weinreb amide reacts with an organometallic reagent, such as a Grignard or organolithium reagent, it forms a stable, five-membered chelated tetrahedral intermediate.[3][4] This intermediate is the key to the Weinreb synthesis's success; it is stable at low temperatures and does not collapse to the ketone until acidic workup.[1][2] This prevents the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone, leading to the formation of a tertiary alcohol.[2][5] This controlled reactivity allows for the precise synthesis of ketones in high yields.[1][3]
The versatility of Weinreb amides is another significant advantage. They are compatible with a wide range of organometallic reagents, including aliphatic, vinyl, aryl, and alkynyl nucleophiles.[2] Furthermore, the Weinreb amide functionality is tolerant of a diverse array of other functional groups within the molecule, such as esters, silyl ethers, and N-protected amino acids.[2] This broad compatibility makes them ideal for complex, multi-step syntheses.[2][6]
Mechanism of the Weinreb Ketone Synthesis
The reaction proceeds through a nucleophilic attack of the organometallic reagent on the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation between the metal cation (e.g., Li⁺ or MgBr⁺) and both the carbonyl oxygen and the methoxy oxygen.[3][4] This chelation prevents the elimination of the N-methoxy-N-methylamino group and subsequent over-addition.[2] Upon aqueous workup, the chelated intermediate is protonated and then collapses to yield the desired ketone.[4]
Caption: Mechanism of Weinreb Ketone Synthesis.
The Classical Approach: Acid Chlorides
Acid chlorides are highly reactive acylating agents that have long been used for ketone synthesis. A prominent application is the Friedel-Crafts acylation, where an acid chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an aryl ketone.[7] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[7][8]
A significant advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, preventing further acylation (polyacylation), a common issue in Friedel-Crafts alkylation.[7][9] However, the high reactivity of acid chlorides can also be a drawback. When reacted with strong nucleophiles like Grignard or organolithium reagents, the initially formed ketone is often more reactive than the starting acid chloride, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[5][10] While less reactive organometallic reagents like organocuprates (Gilman reagents) can be used to achieve selective ketone formation, this adds a layer of complexity to the synthetic design.[10][11]
Mechanism of Friedel-Crafts Acylation
The reaction begins with the formation of a complex between the acid chloride and the Lewis acid catalyst. This is followed by the cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium ion.[8] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex. Finally, a proton is lost, restoring the aromaticity of the ring and yielding the aryl ketone.[8]
Caption: Mechanism of Friedel-Crafts Acylation.
Comparative Analysis: Performance and Scope
| Feature | This compound (Weinreb Amide) | Acid Chlorides |
| Selectivity | Excellent: Stops at the ketone stage, preventing over-addition.[1][12] | Poor with strong organometallics (e.g., Grignards), leading to tertiary alcohols.[5][10] Good for Friedel-Crafts acylation.[7] |
| Functional Group Tolerance | High: Tolerates a wide range of functional groups.[2] | Moderate to Low: Sensitive to acidic conditions and incompatible with certain functional groups (e.g., amines, alcohols).[7] |
| Substrate Scope | Broad: Compatible with a wide variety of organometallic nucleophiles.[2] | Broad for Friedel-Crafts (aromatic substrates), but limited by deactivating groups.[7] More restricted for organometallic additions. |
| Reaction Conditions | Generally mild, often at low temperatures.[2] | Friedel-Crafts requires a strong Lewis acid and can be harsh. Reactions with organometallics can be highly exothermic.[13] |
| Side Reactions | Minimal side reactions due to the stable intermediate.[6] | Potential for polysubstitution (though less than alkylation) and rearrangements of the acylium ion in some cases.[9] |
Experimental Protocols
Synthesis of a Ketone using this compound
This protocol is a general representation of a Weinreb ketone synthesis.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.[14][15]
Synthesis of an Aryl Ketone using an Acid Chloride (Friedel-Crafts Acylation)
This protocol outlines a typical Friedel-Crafts acylation.[16]
Materials:
-
Aromatic substrate (e.g., Benzene)
-
Acid chloride (e.g., Acetyl chloride)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add anhydrous DCM and anhydrous AlCl₃ (1.1 equiv).[16]
-
Cool the suspension to 0 °C in an ice bath.[16]
-
Add the acid chloride (1.0 equiv) dropwise to the stirred suspension.[16]
-
Add the aromatic substrate (1.0 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[16]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[16]
-
Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl with vigorous stirring.[16]
-
Separate the organic layer and wash it sequentially with water, 5% NaHCO₃ solution, and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[16]
-
Purify the crude product by distillation or column chromatography.[16]
Conclusion
Both this compound and acid chlorides are valuable reagents for ketone synthesis, each with its own set of advantages and limitations. The Weinreb amide approach offers unparalleled precision and control, making it the method of choice for complex syntheses where functional group tolerance and the prevention of over-addition are paramount.[1][12] While acid chlorides, particularly in the context of Friedel-Crafts acylation, provide a powerful and direct route to aryl ketones, their high reactivity necessitates careful consideration of substrate compatibility and reaction conditions to avoid unwanted side products.[7] For the modern synthetic chemist, a thorough understanding of both methodologies is essential for the strategic and efficient construction of target molecules.
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Comparative Guide to Acylation Efficiency: 2-Chloro-N-methoxy-N-methylbenzamide vs. Esters in Ketone Synthesis
For researchers, scientists, and professionals in drug development, the precise construction of molecular frameworks is paramount. The formation of carbon-carbon bonds via acylation is a cornerstone of organic synthesis, particularly for the creation of ketones—a functional group prevalent in a vast number of natural products and pharmaceutical agents.[1] However, the choice of acylating agent can dramatically influence the efficiency, selectivity, and overall success of the reaction.
This guide provides an in-depth comparison between two common classes of acylating agents: esters and N-methoxy-N-methylamides (Weinreb amides), using 2-Chloro-N-methoxy-N-methylbenzamide as a prime example. We will explore the underlying mechanistic differences that dictate their performance and provide experimental frameworks to illustrate these distinctions.
The Fundamental Challenge: The Over-Addition Problem with Esters
Esters are common, readily available carboxylic acid derivatives. At first glance, they appear to be ideal candidates for acylation reactions with potent organometallic nucleophiles like Grignard (R-MgX) or organolithium (R-Li) reagents. The goal is simple: add one equivalent of the nucleophile to the ester's carbonyl carbon to form the desired ketone.
However, the reality is far more complex. The direct acylation of esters with these powerful reagents is notoriously inefficient due to a critical side reaction known as "over-addition".[2][3][4]
The Mechanism of Failure:
-
Initial Nucleophilic Attack: The organometallic reagent attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Intermediate Collapse & Ketone Formation: This intermediate is unstable and rapidly collapses, expelling the alkoxy group (-OR') to yield a ketone.
-
The Over-Addition Step: Herein lies the problem. The newly formed ketone is generally more reactive than the starting ester.[2][4][5] Consequently, the remaining organometallic reagent in the reaction mixture will preferentially attack the highly electrophilic ketone.
-
Final Product - Tertiary Alcohol: This second nucleophilic addition leads to a stable tertiary alkoxide, which upon acidic workup, yields a tertiary alcohol as the major, and often undesired, product.[4][6]
Even with careful stoichiometric control of the nucleophile, preventing this second addition is exceptionally difficult, leading to a mixture of unreacted ester, desired ketone, and the over-addition alcohol product, resulting in low yields of the target ketone.[1][2][4]
Caption: The over-addition pathway in ester acylation leads to undesired tertiary alcohol byproducts.
The Weinreb Amide Solution: Precision Through a Stable Intermediate
In 1981, Steven M. Weinreb and Steven Nahm developed a groundbreaking solution to the over-addition problem with their introduction of N-methoxy-N-methylamides, now universally known as Weinreb amides.[1] This methodology provides a reliable and high-yielding route to ketones and aldehydes.[7]
The unique structure of the Weinreb amide is the key to its success. The presence of the N-methoxy group allows for the formation of a remarkably stable intermediate that halts the reaction sequence at the desired stage.
The Mechanism of Success:
-
Nucleophilic Attack: As with esters, an organometallic reagent (e.g., Grignard) attacks the carbonyl carbon of the Weinreb amide, such as this compound.
-
Formation of a Stable Chelate: Instead of collapsing, the resulting tetrahedral intermediate is stabilized by chelation.[1][7][8] The magnesium or lithium cation is coordinated by both the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered ring.[8][9][10]
-
Intermediate Persistence: This chelated intermediate is stable at low reaction temperatures and does not break down to form a ketone.[1][11] With no ketone present in the reaction mixture, there is no opportunity for over-addition.
-
Controlled Release: Upon aqueous acidic workup, the chelate is broken, and the intermediate hydrolyzes to cleanly afford the desired ketone in high yield.[7]
Caption: The Weinreb amide pathway forms a stable chelated intermediate, preventing over-addition.
Head-to-Head Performance Comparison
The fundamental mechanistic differences translate directly into starkly contrasting experimental outcomes.
| Feature | Acylation with Esters | Acylation with Weinreb Amides (e.g., this compound) |
| Primary Product | Often a tertiary alcohol due to over-addition.[2][4][6] | The desired ketone.[1][7] |
| Selectivity | Poor. A mixture of products is common.[4] | Excellent. The reaction cleanly stops after a single addition.[9][10] |
| Yield of Ketone | Generally low to moderate, highly variable.[12] | Consistently high to excellent.[13] |
| Reaction Control | Difficult to control; sensitive to stoichiometry and reaction conditions. | Robust and predictable due to the stable intermediate.[7] |
| Intermediate | Unstable tetrahedral intermediate that rapidly collapses. | Stable five-membered chelated intermediate.[1][8][11] |
| Functional Group Tolerance | Limited by the high reactivity of the organometallic reagent. | Broad tolerance for various functional groups.[1] |
| Substrate Preparation | Esters are often commercially available or easily prepared. | Requires synthesis of the Weinreb amide, typically from a carboxylic acid or acid chloride.[1][14] |
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences, we present protocols for the synthesis of 2-chloro-phenyl(phenyl)methanone from a Weinreb amide versus an ester.
Caption: Comparative workflow for ketone synthesis via Weinreb amide vs. ester routes.
Protocol 1: Efficient Ketone Synthesis via Weinreb Amide
Objective: Synthesize 2-chloro-phenyl(phenyl)methanone from this compound.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add phenylmagnesium bromide (PhMgBr, ~1.1 eq, as a solution in THF) dropwise via a syringe pump over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the pure ketone.
Expected Outcome: High yield (>85%) of 2-chloro-phenyl(phenyl)methanone with minimal to no tertiary alcohol byproduct.
Protocol 2: Inefficient Acylation of an Ester
Objective: Attempted synthesis of 2-chloro-phenyl(phenyl)methanone from Methyl 2-chlorobenzoate.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add Methyl 2-chlorobenzoate (1.0 eq) dissolved in anhydrous THF.
-
Cooling: Cool the solution to 0 °C.
-
Nucleophile Addition: Add phenylmagnesium bromide (PhMgBr, ~1.1 eq) dropwise. Note: Even with slow addition, local concentration changes can rapidly initiate over-addition.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
Quenching & Workup: Follow the same quenching and workup procedure as described in Protocol 1.
Expected Outcome: A mixture of products. The primary product will likely be 1-(2-chlorophenyl)-1,1-diphenylmethanol (the tertiary alcohol). The desired ketone, if isolated, will be in a significantly lower yield compared to the Weinreb amide method. Unreacted starting ester may also be present.
Conclusion and Recommendation
While esters are fundamental building blocks in organic chemistry, their application in direct acylation with potent organometallic reagents for ketone synthesis is severely hampered by the over-addition problem.[2][4][12] This inherent lack of selectivity leads to poor yields and complex purification challenges.
In stark contrast, the use of a Weinreb amide, such as This compound , provides a robust, highly efficient, and predictable method for the synthesis of ketones.[1][7][9] The mechanism, which proceeds through a stable, chelated tetrahedral intermediate, elegantly circumvents the issue of over-addition, ensuring that the reaction stops cleanly after a single nucleophilic addition.[11]
For researchers and drug development professionals requiring high-yielding and selective ketone syntheses, the Weinreb amide methodology is unequivocally the superior choice. Although it requires an additional step to prepare the amide, the significant gains in yield, purity, and reaction reliability far outweigh this initial investment, making it an indispensable tool in modern organic synthesis.
References
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A Comparative Guide to Substituted Benzoyl Weinreb Amides for Researchers in Drug Development
In the landscape of modern synthetic organic chemistry, particularly within the demanding sphere of pharmaceutical and medicinal chemistry, the pursuit of reliable and high-yielding methodologies for the construction of key molecular scaffolds is paramount. Among the arsenal of synthetic tools available, the Weinreb amide stands out as a uniquely versatile and dependable functional group for the synthesis of ketones and aldehydes.[1][2][3][4] This guide provides an in-depth comparative analysis of substituted benzoyl Weinreb amides, offering field-proven insights and experimental data to aid researchers in selecting and utilizing these valuable intermediates for the synthesis of complex molecules.
The power of the Weinreb amide lies in its ability to tame the reactivity of highly nucleophilic organometallic reagents, such as Grignard and organolithium reagents.[1][3][5] Unlike more reactive acylating agents like acid chlorides or esters, which are prone to over-addition to form tertiary alcohols, the Weinreb amide facilitates a controlled, single addition.[1][3] This exceptional selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate remains intact at low temperatures and only collapses to the desired ketone or aldehyde upon acidic workup, thus preventing a second nucleophilic addition.[1][5]
This guide will delve into the nuances of how substituents on the benzoyl ring influence the synthesis, stability, and reactivity of Weinreb amides, providing a framework for rational substrate design and reaction optimization in drug discovery campaigns.
The Influence of Aromatic Substituents on the Synthesis of Benzoyl Weinreb Amides
The preparation of benzoyl Weinreb amides is typically achieved through the acylation of N,O-dimethylhydroxylamine hydrochloride with a corresponding benzoyl chloride or carboxylic acid. A variety of coupling agents can be employed for the direct conversion of carboxylic acids to Weinreb amides.[1][2][5] The electronic nature of the substituent on the benzoyl moiety can influence the efficiency of this process.
Generally, the synthesis of substituted benzoyl Weinreb amides from their corresponding benzoyl chlorides proceeds in high yields regardless of whether the substituent is electron-donating or electron-withdrawing. The following table summarizes the synthesis of a selection of substituted benzoyl Weinreb amides, demonstrating the robustness of this transformation across a range of electronic environments.
| Substituent (Position) | Benzoyl Chloride Precursor | Yield (%) | Characterization |
| H | Benzoyl chloride | 96 | Colorless oil |
| 4-Methoxy (Electron-Donating) | 4-Methoxybenzoyl chloride | 94 | Colorless oil |
| 4-Methyl (Electron-Donating) | 4-Methylbenzoyl chloride | 95 | White solid |
| 4-Chloro (Electron-Withdrawing) | 4-Chlorobenzoyl chloride | 97 | White solid |
| 3,5-Dinitro (Strongly Electron-Withdrawing) | 3,5-Dinitrobenzoyl chloride | 90 | Light yellow solid |
General Experimental Protocol for the Synthesis of Substituted Benzoyl Weinreb Amides from Benzoyl Chlorides:
Caption: General workflow for the synthesis of substituted benzoyl Weinreb amides.
Step-by-Step Methodology:
-
To a solution of the substituted benzoyl chloride (1.0 eq.) in an appropriate solvent (e.g., dichloromethane or toluene) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.).
-
Slowly add a base, such as pyridine (2.2 eq.) or potassium carbonate (2.2 eq.), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzoyl Weinreb amide.
Comparative Reactivity in Ketone Synthesis
The primary application of benzoyl Weinreb amides is in the synthesis of ketones via reaction with organometallic reagents. The electronic nature of the substituent on the benzoyl ring is expected to modulate the electrophilicity of the carbonyl carbon, thereby influencing the rate of nucleophilic attack. An electron-withdrawing group should increase the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction, while an electron-donating group would have the opposite effect.
| Weinreb Amide Substituent | Grignard Reagent | Ketone Product Yield (%) |
| H | 3-Fluorophenylmagnesium chloride | 92 |
| 4-Methoxy (Electron-Donating) | 3-Fluorophenylmagnesium chloride | 95 |
| 4-(Trifluoromethyl) (Electron-Withdrawing) | 3-Fluorophenylmagnesium chloride | 91 |
| 4-Cyano (Electron-Withdrawing) | 3-Fluorophenylmagnesium chloride | 88 |
| 2-Methyl (Steric Hindrance) | 3-Fluorophenylmagnesium chloride | 85 |
From this data, it is evident that both electron-donating and electron-withdrawing substituents are well-tolerated, providing high yields of the corresponding ketones.[6] This remarkable tolerance underscores the robustness of the Weinreb ketone synthesis.[1][6]
The Crucial Role of the Chelated Tetrahedral Intermediate
The success of the Weinreb ketone synthesis is intrinsically linked to the stability of the five-membered metal-chelated tetrahedral intermediate formed upon nucleophilic addition.[1][5]
Caption: Mechanism of the Weinreb ketone synthesis highlighting the stable intermediate.
This chelation prevents the collapse of the intermediate and subsequent over-addition of the organometallic reagent. While direct comparative data on the stability of this intermediate as a function of aromatic substituents is scarce, it is reasonable to assume that the fundamental chelation mechanism remains operative across a range of substituted systems, contributing to the consistently high yields observed.
Experimental Protocol for Ketone Synthesis from a Substituted Benzoyl Weinreb Amide:
Step-by-Step Methodology:
-
To a solution of the substituted benzoyl Weinreb amide (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add the Grignard reagent (1.2 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired ketone.
Stability and Handling of Substituted Benzoyl Weinreb Amides
Weinreb amides are generally stable compounds that can be purified by chromatography and stored for extended periods without significant decomposition.[5] Their stability is a significant advantage over more reactive acylating agents like acid chlorides. The electronic nature of the substituent on the benzoyl ring is not reported to have a dramatic impact on the shelf-stability of the Weinreb amide under normal storage conditions (cool, dry, and dark). However, as with any reactive intermediate, it is good practice to use them as promptly as possible after synthesis and purification.
Conclusion
Substituted benzoyl Weinreb amides are exceptionally reliable and versatile intermediates for the synthesis of a wide array of ketones, a critical functional group in many pharmaceutical agents. This guide has demonstrated that the synthesis of these amides is generally high-yielding, irrespective of the electronic properties of the substituent on the aromatic ring. Furthermore, their subsequent reaction with organometallic reagents proceeds cleanly to afford the desired ketone products in good to excellent yields, showcasing the robustness of the Weinreb ketone synthesis.
For researchers and scientists in drug development, the key takeaway is the predictability and functional group tolerance of the Weinreb amide chemistry. This allows for the late-stage introduction of complex fragments and the construction of diverse compound libraries with a high degree of confidence. The ability to circumvent the common problem of over-addition makes the Weinreb amide an indispensable tool in the efficient and controlled synthesis of target molecules.
References
- Li, G., & Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Organic & Biomolecular Chemistry, 18(17), 3349–3354. [Link]
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]
- De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]
- Singh, J., et al. (2000). Weinreb Amides in Organic Synthesis. Current Organic Synthesis, 30(12), 25. [Link]
- Li, G., & Szostak, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Organic & Biomolecular Chemistry, 18(17), 3349–3354. [Link]
- Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
- Sarpong, R., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48025–48034. [Link]
- Lakshman, M. K., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine.
- van der Pijl, F., et al. (2015). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of Organic Chemistry, 80(15), 7689–7696. [Link]
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- Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
- Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N′-carbonyldiimidazole. Arkivoc, 2016(4), 339-351. [Link]
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A Comparative Guide to the HPLC Analysis of a 2-Chloro-N-methoxy-N-methylbenzamide Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous analysis of reaction mixtures is paramount to ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). 2-Chloro-N-methoxy-N-methylbenzamide, a Weinreb amide, serves as a critical intermediate in the synthesis of a variety of complex molecules, including those targeted for central nervous system (CNS) disorders.[1] Its purity directly impacts the quality of the final API. This guide provides an in-depth comparison of analytical methodologies for the in-process control and final assessment of this compound reaction mixtures, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC). An objective comparison with Gas Chromatography-Mass Spectrometry (GC-MS) is also presented to offer a comprehensive analytical perspective.
The Synthetic Route and Potential Impurities
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[2][3][4] This seemingly straightforward reaction can yield a number of process-related impurities that must be monitored and controlled.
Primary Impurities of Concern:
-
Unreacted Starting Materials:
-
2-Chlorobenzoyl chloride
-
N,O-dimethylhydroxylamine
-
-
Byproducts from Side Reactions:
-
2-Chlorobenzoic acid: Formed from the hydrolysis of the starting 2-chlorobenzoyl chloride.
-
Over-acylated products: While the Weinreb amide is designed to prevent over-addition of organometallic reagents in subsequent steps, side reactions during its formation are possible.[5]
-
-
Isomeric Impurities:
-
Positional isomers of the starting material, such as 3-chloro or 4-chlorobenzoyl chloride, if present in the initial feedstock.
-
The effective separation and quantification of these potential impurities alongside the desired product are the primary objectives of the analytical method.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reverse-phase HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility, robustness, and ability to separate a wide range of compounds.[6] For the analysis of this compound and its reaction mixture, a well-designed HPLC method provides the necessary resolution and sensitivity.
The Causality Behind Method Development Choices
A typical starting point for the HPLC analysis of a moderately polar compound like this compound is a C18 stationary phase. The nonpolar nature of the C18 alkyl chains provides effective retention of the benzamide derivative through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is then optimized to achieve the desired separation.
The inclusion of an acid, such as formic acid or phosphoric acid, in the mobile phase serves a dual purpose: it protonates silanol groups on the silica-based stationary phase, reducing peak tailing, and it can control the ionization state of acidic or basic analytes, leading to more consistent retention times. For this analysis, a gradient elution is preferable to an isocratic one. A gradient method, where the proportion of the organic solvent is increased over time, allows for the efficient elution of both the more polar impurities (like 2-chlorobenzoic acid) and the less polar product and byproducts within a reasonable timeframe, while maintaining good peak shape and resolution.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
A Comparative Analysis: HPLC/UPLC vs. GC-MS
While HPLC is a robust and widely used technique, alternative methods such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages and disadvantages.
Ultra-Performance Liquid Chromatography (UPLC): The Evolution of Speed and Efficiency
UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed of analysis.[7][8][9][10]
Key Advantages of UPLC over HPLC:
-
Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of 5 to 10, leading to higher sample throughput.
-
Improved Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting peaks, which is critical for complex reaction mixtures.
-
Enhanced Sensitivity: Narrower peaks in UPLC result in a greater peak height and a better signal-to-noise ratio, improving the limits of detection and quantification for trace impurities.
-
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Compounds
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be an excellent tool for identifying and quantifying volatile impurities such as residual starting materials or low molecular weight byproducts.[11]
Considerations for GC-MS Analysis:
-
Derivatization: For less volatile compounds, a derivatization step may be necessary to increase their volatility and thermal stability for GC analysis.
-
Thermal Stability: The analyte must be stable at the high temperatures of the GC inlet and column.
-
Mass Spectral Library: The mass spectrometer provides structural information, and the resulting mass spectra can be compared against libraries for confident peak identification.
| Feature | HPLC/UPLC | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Applicability | Wide range of compounds, particularly non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for non-volatile compounds. |
| Speed | UPLC offers very fast analysis times (typically < 5 min). HPLC is slower (15-30 min). | Generally fast analysis times (10-30 min). |
| Sensitivity | Good, with UPLC offering higher sensitivity than HPLC. | Excellent, especially with selective ion monitoring (SIM). |
| Selectivity | High, can be tuned by altering mobile phase and stationary phase. | Very high, based on both retention time and mass spectrum. |
| Quantification | Excellent, with a wide linear range. | Good, but can be more susceptible to matrix effects. |
| Cost | HPLC systems are relatively inexpensive. UPLC systems have a higher initial cost. | Moderate to high initial cost. |
Experimental Protocols
Proposed HPLC/UPLC Method for the Analysis of this compound
This proposed method is a starting point and should be validated according to ICH guidelines for its intended use.[12]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm (for UPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 90% B
-
8-9 min: 90% B
-
9-9.1 min: 90% to 30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min (for UPLC) or 1.0 mL/min (for HPLC).
-
Column Temperature: 40 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 2 µL (for UPLC) or 10 µL (for HPLC).
2. Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the 50:50 acetonitrile/water diluent to a concentration within the linear range of the method.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the peaks corresponding to this compound and any impurities based on their retention times relative to the standard.
-
Calculate the percentage purity of the main component using the area normalization method. For quantitative analysis of impurities, a calibration curve should be generated using certified reference standards.
Conclusion
The choice of analytical methodology for the analysis of a this compound reaction mixture depends on the specific requirements of the analysis. For routine quality control and in-process monitoring, a validated reverse-phase HPLC or UPLC method offers a reliable, robust, and efficient solution. UPLC is the superior choice for high-throughput environments where speed and sensitivity are critical. GC-MS serves as a powerful complementary technique, particularly for the identification and quantification of volatile impurities and for structural elucidation of unknown byproducts. A comprehensive analytical strategy will often leverage the strengths of both liquid and gas chromatography to ensure the highest quality of this critical pharmaceutical intermediate.
References
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- MTC-USA. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. EPA.
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- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
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- Al-Warhi, T. I., & Al-Hazimi, H. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-203.
- Lee, J. I. (2004). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 25(10), 1563-1565.
- Kim, D. J., & Kim, J. N. (2005). Novel process for the preparation of weinreb amide derivatives.
- Sigma-Aldrich. (n.d.). N-Methoxy-N-methylbenzamide 98%.
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- BenchChem. (2025). Avoiding the formation of byproducts in reactions involving 2-Amino-2',5'-dichlorobenzophenone.
- YMER. (2024).
- Mahdi, M. F., & Al-Bayati, R. I. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Systematic Reviews in Pharmacy, 10(2), 100-112.
- Li, B., & Wang, J. (2015). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C–H Bond Activation. Organic Letters, 17(24), 6086-6089.
- Pace, V. (2017). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis, 49(16), 3501-3513.
- Al-Warhi, T. I., & Al-Hazimi, H. M. (2019). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Pharmaceutical Sciences and Research, 10(12), 5245-5258.
- Ishihara, K., & Ohara, S. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48185-48195.
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A Comparative Guide to Product Identification from 2-Chloro-N-methoxy-N-methylbenzamide Reactions: A GC-MS Perspective
Abstract
The transformation of Weinreb amides, such as 2-Chloro-N-methoxy-N-methylbenzamide, is a cornerstone of modern organic synthesis for the precise formation of ketones and aldehydes.[1][2] The success of these reactions hinges on accurate and reliable analytical methods to monitor reactant consumption, identify the target product, and characterize potential byproducts. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool. We will explore the causality behind methodological choices, present a detailed experimental protocol, and objectively compare its performance against alternative techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and field-proven insights.
The Analytical Challenge: Monitoring Weinreb Amide Reactions
This compound is a Weinreb-Nahm amide, a class of reagents valued for their ability to react with organometallic reagents to form ketones without the common side-reaction of over-addition to form a tertiary alcohol.[1] The reaction's success depends on the clean conversion of the amide to the desired carbonyl compound. The analytical method of choice must therefore be capable of:
-
Separating the starting amide from the final ketone or aldehyde product.
-
Detecting potential byproducts, such as unreacted starting materials or products from side reactions.
-
Providing structural information to unequivocally confirm the identity of the major product.
-
Offering sufficient sensitivity to monitor the reaction's progress even at low concentrations.
The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of volatile and semi-volatile reaction products.[3][4]
Rationale for Using GC-MS
The choice of GC-MS is grounded in its ability to physically separate compounds based on their volatility and polarity before subjecting them to ionization and mass analysis. For a typical reaction involving this compound (MW: 199.63 g/mol [5]), the expected ketone products are generally volatile enough for GC analysis without requiring derivatization. Electron Ionization (EI), the most common ionization technique in GC-MS, produces reproducible fragmentation patterns that act as a "fingerprint" for a given molecule, allowing for confident identification through library matching and spectral interpretation.
Experimental Protocol: A Self-Validating GC-MS Method
This protocol is designed to be a self-validating system for the analysis of a reaction mixture.
A. Sample Preparation:
-
Quench Reaction: At the desired time point, extract a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench it by adding it to a vial containing 1 mL of a saturated aqueous NH₄Cl solution and 1 mL of ethyl acetate.
-
Extraction: Vortex the vial for 30 seconds. Allow the layers to separate.
-
Isolation: Carefully transfer the top organic layer (ethyl acetate) to a clean vial.
-
Dilution: Dilute the organic extract 1:100 with ethyl acetate in a GC vial for analysis. Causality: This dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra.
B. GC-MS Instrumentation and Conditions:
-
Instrument: A standard GC-MS system, such as a Shimadzu QP2010 or Agilent 7890/5977.[6]
-
GC Column: Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane non-polar capillary column. Causality: A non-polar column separates compounds primarily by their boiling points, which is ideal for distinguishing the Weinreb amide from its corresponding ketone.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector: Splitless mode at 250°C. Causality: Splitless injection ensures maximum transfer of the analyte onto the column, maximizing sensitivity for trace analysis.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp at 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes. Causality: This program provides excellent separation between the slightly more polar amide and the less polar ketone product while ensuring that all components elute in a reasonable time.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: 3 minutes. Causality: Prevents the high concentration of the injection solvent from saturating the detector.
-
Data Interpretation
-
Starting Material: this compound will show a characteristic mass spectrum with a molecular ion (M⁺) peak cluster at m/z 199 and 201 (in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).
-
Product Identification: The expected ketone product will elute earlier than the starting amide due to its lower polarity. Its mass spectrum will show a new molecular ion corresponding to its structure. For example, reaction with methylmagnesium bromide would yield 2'-chloroacetophenone (M⁺ at m/z 154/156). Key fragments will help confirm the structure.
GC-MS Workflow Diagram
Caption: Workflow for product identification using GC-MS.
Performance Comparison with Alternative Techniques
While GC-MS is a robust method, certain analytical challenges may necessitate alternative or complementary techniques. The choice depends entirely on the specific properties of the analytes and the analytical question being asked.[4]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS separates compounds in the liquid phase before mass analysis, making it ideal for non-volatile or thermally labile molecules that cannot be analyzed by GC.[3][8]
Key Comparison Points:
-
Analyte Volatility: This is the primary distinction. GC-MS is limited to compounds that can be vaporized without decomposition, whereas HPLC-MS has no such limitation.
-
Derivatization: Some polar functional groups may require derivatization (e.g., silylation) to become volatile enough for GC-MS analysis.[9] This adds a sample preparation step and a potential source of error. HPLC-MS typically avoids this need.
-
Separation Mechanism: GC separates based on boiling point and polarity. HPLC offers a wider range of separation mechanisms (e.g., reverse-phase, normal-phase, ion-exchange), providing greater flexibility.
-
Ionization: HPLC is coupled with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which usually result in less fragmentation and a more prominent molecular ion, simplifying molecular weight determination.
Comparative Data Summary:
| Parameter | GC-MS | HPLC-MS | Rationale & Insights |
| Analyte Suitability | Volatile, Semi-Volatile | Non-Volatile, Thermally Labile, Polar | The most critical decision factor. Weinreb amide products are usually GC-amenable. |
| Derivatization | May be required for polar analytes | Rarely required | Avoiding derivatization simplifies workflow and reduces analytical variability. |
| Sensitivity | High (pg to fg range) | High (pg to fg range) | Both offer excellent sensitivity, but it is compound-dependent.[8] |
| Structural Info | Rich fragmentation (EI) | Less fragmentation (ESI) | EI provides "fingerprints" for library matching; ESI is better for molecular weight. |
| Run Time | Typically 15-30 min | Typically 5-20 min | HPLC can offer faster analysis times with modern UPLC systems. |
| Matrix Effects | Low | Can be significant (ion suppression) | The mobile phase in HPLC can interfere with ionization, requiring careful method development. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for definitive, non-destructive structural elucidation. It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule.
Key Comparison Points:
-
Information Detail: GC-MS provides mass-to-charge ratio and fragmentation patterns. NMR provides the complete carbon-hydrogen framework and connectivity, making it the gold standard for identifying novel compounds and resolving isomers.
-
Sensitivity: NMR is inherently much less sensitive than mass spectrometry, typically requiring milligram to microgram quantities of purified sample, whereas GC-MS can detect picogram amounts.
-
Quantitative Analysis: Both techniques can be quantitative (qNMR vs. GC-MS with internal standards), but GC-MS is generally more suited for high-throughput quantitative analysis of complex mixtures.
-
Throughput: GC-MS offers significantly higher throughput. A single GC-MS run is minutes, while acquiring comprehensive 1D and 2D NMR spectra can take hours.
Comparative Data Summary:
| Parameter | GC-MS | NMR Spectroscopy | Rationale & Insights |
| Primary Use | Separation & Identification in mixtures | Definitive Structural Elucidation | Use GC-MS to screen reactions; use NMR to confirm the structure of a purified product. |
| Sensitivity | Very High (pg-fg) | Low (µg-mg) | NMR is not suitable for trace analysis in a crude reaction mixture. |
| Sample State | Volatilized | Solution (requires deuterated solvent) | NMR is non-destructive, and the sample can be recovered. |
| Isomer Resolution | Can separate some isomers | Excellent for distinguishing isomers | NMR can differentiate constitutional isomers and stereoisomers that may co-elute in GC. |
| Data Complexity | Relatively straightforward | Can be complex, requires expertise | Interpreting 2D NMR spectra requires specialized knowledge. |
Decision-Making Framework
The optimal analytical strategy often involves a combination of these techniques.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the routine identification and quantification of products from reactions involving this compound, GC-MS stands out as the method of choice due to its high sensitivity, resolving power, and the structurally significant data it provides for volatile and semi-volatile compounds. Its effectiveness is maximized through a logical, well-designed experimental protocol that accounts for sample preparation and optimized instrument conditions.
However, a senior scientist recognizes that no single technique is a panacea. When faced with non-volatile products or the need for unequivocal structural confirmation of a novel molecule, HPLC-MS and NMR spectroscopy are indispensable tools . HPLC-MS offers versatility for a broader range of compounds, while NMR provides the ultimate certainty in structural assignment. The judicious application of these techniques in a complementary workflow empowers researchers to accelerate drug development and deepen their understanding of chemical transformations.
References
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- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.Indian Journal of Chemistry.
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- Resources for use of GC-MS (and/or HPLC) to analyze unknown chemicals in a plant?Reddit.
- Analysis method for amide compounds.Google Patents.
- GCMS VS HPLC.Celebration of Scholarship.
- Supporting Information: 1H and 13C NMR Spectra of Products.Royal Society of Chemistry.
- Synthesis of Weinreb and their Derivatives (A Review).Oriental Journal of Chemistry.
- Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.YouTube.
- Synthesis of Weinreb and their Derivatives (A-Review).ResearchGate.
- 2-Chloro-N-(4-methoxyphenyl)benzamide.National Institutes of Health.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.Journal of Food and Drug Analysis.
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A Comparative Guide to the Structural Validation of 2-Chloro-N-methoxy-N-methylbenzamide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. This guide provides an in-depth technical comparison for validating the structure of 2-Chloro-N-methoxy-N-methylbenzamide, a critical Weinreb amide intermediate. We will explore the foundational synthesis, outline rigorous analytical validation protocols, and compare these with alternative synthetic strategies, providing the necessary data to ensure the integrity of this versatile chemical building block.
The Synthetic Foundation: The Weinreb Amide in Context
This compound is a member of the Weinreb amide family, which are N-methoxy-N-methylamides. These compounds are highly valued in organic synthesis for their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to a tertiary alcohol.[1][2] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[2]
The most common and direct route to this compound is the reaction of 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
DOT Diagram of the Synthesis of this compound
Caption: Synthesis of this compound.
Rigorous Structural Validation: A Multi-Technique Approach
The confirmation of the structure of this compound is not reliant on a single analytical technique but rather a confluence of data from multiple spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons, the N-methyl protons, and the O-methyl protons. Due to restricted rotation around the amide C-N bond, it is common to observe broadened signals or even distinct signals for the methyl groups at room temperature, which may coalesce at higher temperatures.
-
¹³C NMR: The carbon NMR spectrum will indicate the number of different carbon environments. Expected signals include those for the aromatic carbons, the carbonyl carbon, and the two distinct methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, with high-resolution mass spectrometry (HRMS), the exact molecular formula. For this compound (C₉H₁₀ClNO₂), the expected monoisotopic mass is approximately 199.0400 g/mol .[3] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak, which is a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a Weinreb amide, the most prominent and diagnostic absorption will be the carbonyl (C=O) stretching frequency, typically found in the range of 1630-1680 cm⁻¹.
Melting Point
For solid compounds, the melting point is a useful indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed melting range often indicates the presence of impurities.
Comparative Analysis of Synthetic Methodologies
While the acid chloride method is standard, other synthetic routes to benzamides exist, each with its own advantages and disadvantages. A comparison with these alternatives highlights the importance of rigorous validation, as different methods can lead to different impurity profiles.
| Method | Starting Material | Coupling Reagent/Conditions | Advantages | Disadvantages | Potential Impurities |
| Standard (Acid Chloride) | 2-Chlorobenzoyl chloride | N,O-dimethylhydroxylamine HCl, Base | High reactivity, generally good yields. | 2-chlorobenzoyl chloride is moisture-sensitive and corrosive. | Unreacted starting materials, hydrolyzed acid (2-chlorobenzoic acid), over-acylated byproducts. |
| Direct Amidation | 2-Chlorobenzoic acid | Coupling reagents (e.g., HATU, HBTU, DCC), Base | Milder conditions, avoids the use of acid chlorides.[4][5] | Coupling reagents can be expensive and may require removal of byproducts. | Unreacted starting materials, coupling reagent byproducts (e.g., DCU for DCC). |
| From Esters | Methyl 2-chlorobenzoate | N,O-dimethylhydroxylamine, AlMe₃ or i-PrMgCl | Useful if the acid chloride is not readily available. | Requires stoichiometric use of organoaluminum or Grignard reagents. | Unreacted starting materials, hydrolyzed starting materials. |
Experimental Protocols
Synthesis of this compound (from Acid Chloride)
Materials:
-
2-Chlorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 eq) to the stirred solution.
-
In a separate flask, dissolve 2-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Add the 2-chlorobenzoyl chloride solution dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
DOT Diagram of the Validation Workflow
Caption: Workflow for the validation of this compound.
Data Summary for Structural Validation
| Analytical Technique | Expected Result for this compound |
| ¹H NMR (CDCl₃) | Aromatic protons (~7.2-7.5 ppm), N-CH₃ (~3.5 ppm, may be broad), O-CH₃ (~3.3 ppm, may be broad) |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~168 ppm), Aromatic carbons (~125-135 ppm), O-CH₃ (~61 ppm), N-CH₃ (~34 ppm, may be broad) |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₉H₁₁ClNO₂: 200.0478; Found: within 5 ppm |
| IR (thin film/KBr) | C=O stretch ~1660 cm⁻¹ |
| Melting Point | A sharp melting point is expected for the pure solid. |
Conclusion
The structural validation of this compound is a critical step in ensuring the reliability of subsequent synthetic transformations. A multi-technique approach, combining NMR, MS, and IR spectroscopy, is essential for unambiguous structure confirmation. While the synthesis from 2-chlorobenzoyl chloride is a robust method, researchers should be aware of potential impurities and consider alternative synthetic routes when necessary. The detailed protocols and comparative data presented in this guide provide a framework for the rigorous validation of this important synthetic intermediate.
References
- Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]
- PubChem. (n.d.). This compound.
- White, J. M., et al. (2000). Weinreb amides.
- Wikipedia. (2023). Weinreb ketone synthesis. [Link]
- Mahde, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]
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A Researcher's Guide to 2-Chloro-N-methoxy-N-methylbenzamide: Superior Control in Ketone Synthesis
For researchers, scientists, and professionals in drug development, the efficient and controlled synthesis of ketones is a cornerstone of molecular construction. This guide provides an in-depth comparison of 2-Chloro-N-methoxy-N-methylbenzamide, a Weinreb amide, with traditional acylating agents, offering insights into its applications, performance, and the underlying principles that make it a superior choice for complex synthetic challenges.
Introduction: The Challenge of Ketone Synthesis and the Weinreb Amide Solution
The synthesis of ketones through the acylation of organometallic reagents is a fundamental transformation in organic chemistry. However, traditional acylating agents, such as acid chlorides and esters, are often plagued by a significant drawback: over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of undesired tertiary alcohol byproducts. This lack of control can result in lower yields, complex purification procedures, and limitations on substrate scope.
Enter the Weinreb amide. Developed by Steven M. Weinreb and Steven Nahm, N-methoxy-N-methylamides have revolutionized ketone synthesis by providing a robust and predictable method that effectively circumvents the problem of over-addition.[1] this compound is a prime example of this class of reagents, offering a stable yet reactive platform for the introduction of the 2-chlorobenzoyl moiety.
The key to the Weinreb amide's success lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent (e.g., Grignard or organolithium reagents). This intermediate remains intact at low temperatures, preventing the collapse of the carbonyl group and subsequent second addition. Upon acidic workup, the chelate is readily hydrolyzed to afford the desired ketone in high yield and purity.
Mechanism of the Weinreb-Nahm Ketone Synthesis
The unique reactivity of the Weinreb amide is best understood by examining its reaction mechanism.
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
The stability of the five-membered ring chelate is the critical factor that prevents the reformation of a reactive carbonyl intermediate, thus ensuring the reaction stops at the ketone stage.
Performance Comparison: this compound vs. Alternatives
While the theoretical advantages of Weinreb amides are clear, their performance in practical applications is the ultimate measure of their utility.
Comparison with Other Amides
A study on the synthesis of biaryl ketones provides a direct comparison between Weinreb amides (specifically N-methoxy-N-methylbenzamide) and N,N-Boc2 amides when reacted with functionalized Grignard reagents. The results demonstrate that while both amides are effective, Weinreb amides generally provide slightly higher yields, which is attributed to the greater stability of the tetrahedral intermediate formed.[2]
| Amide Type | Grignard Reagent | Product | Yield (%) |
| Weinreb Amide | 3-Fluorophenylmagnesium chloride | 3-Fluorobenzophenone | 85 |
| N,N-Boc2 Amide | 3-Fluorophenylmagnesium chloride | 3-Fluorobenzophenone | 82 |
| Weinreb Amide | 4-(Trifluoromethyl)phenylmagnesium chloride | 4-(Trifluoromethyl)benzophenone | 92 |
| N,N-Boc2 Amide | 4-(Trifluoromethyl)phenylmagnesium chloride | 4-(Trifluoromethyl)benzophenone | 88 |
Table 1: Comparison of yields for the synthesis of biaryl ketones using a Weinreb amide versus an N,N-Boc2 amide.[2]
Conceptual Comparison with Acid Chlorides and Esters
While direct, extensive comparative tables are scarce in the literature for this compound against its corresponding acid chloride and ester, the qualitative differences are well-established.
| Feature | This compound | 2-Chlorobenzoyl Chloride | Methyl 2-Chlorobenzoate |
| Reactivity | High, but controlled | Very high, often difficult to control | Moderate |
| Over-addition | Minimal to none | Significant problem | Less prone than acid chlorides, but still a risk |
| Functional Group Tolerance | Excellent | Poor to moderate | Moderate |
| Handling | Stable, crystalline solid | Moisture sensitive, corrosive liquid | Stable liquid |
| Typical Yields of Ketone | High to excellent | Variable, often moderate due to side reactions | Moderate to good |
Table 2: Qualitative comparison of this compound with its corresponding acid chloride and ester for ketone synthesis.
The high reactivity of 2-chlorobenzoyl chloride often leads to rapid, exothermic reactions that are difficult to control, resulting in a higher propensity for over-addition and side reactions with sensitive functional groups.[3] Esters like methyl 2-chlorobenzoate are less reactive, but the ketone product is still susceptible to further nucleophilic attack.[4] this compound strikes an optimal balance, offering sufficient reactivity for efficient conversion while maintaining excellent control to prevent unwanted side reactions.
Experimental Protocols
Synthesis of this compound
A standard and effective method for the preparation of this compound is the reaction of 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
To a solution of 2-chlorobenzoyl chloride (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.05 eq).
-
Pyridine (2.2 eq) is added dropwise to the stirred solution, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with water and the organic layer is separated.
-
The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound as a white solid.
Synthesis of a Ketone using this compound and a Grignard Reagent
The following is a general procedure for the synthesis of a 2-chlorophenyl ketone.
Caption: Experimental workflow for ketone synthesis using this compound.
Step-by-Step Methodology:
-
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C (or -78 °C for more reactive organometallic reagents).
-
The Grignard reagent (1.1-1.5 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at the same temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired 2-chlorophenyl ketone.
Applications in Pharmaceutical and Agrochemical Synthesis
Conclusion
This compound stands out as a highly effective and versatile reagent for the synthesis of 2-chlorophenyl ketones. Its key advantage lies in the formation of a stable chelated intermediate that prevents the over-addition of organometallic reagents, a common pitfall with traditional acylating agents like acid chlorides and esters. This leads to higher yields, cleaner reactions, and greater functional group tolerance. For researchers in drug discovery and process development, the adoption of this compound and other Weinreb amides offers a more controlled and efficient path to complex molecular targets, ultimately accelerating the pace of innovation.
References
- Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Lett.1981, 22, 3815-3818.
- Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. (URL not available)
- Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - The Royal Society of Chemistry. (2020-04-20). (URL not available)
- Recent Developments in Weinreb Synthesis and Their Applic
- synthesis of ketones by utilizing thioesters as “radical weinreb amides” - Treasures @ UT Dallas. (URL not available)
- Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis - Who we serve. (2025-08-28). (URL not available)
- Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions | The Journal of Organic Chemistry - ACS Publications. (2019-08-22). (URL not available)
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. (2022-12-15). (URL not available)
- Weinreb ketone synthesis - Wikipedia. (URL not available)
- Recent Developments in Weinreb Synthesis and Their Applications - ResearchG
- 10 - Organic Syntheses Procedure. (URL not available)
- Weinreb Ketone Synthesis - Organic Chemistry Portal. (URL not available)
- Weinreb Synthesis - Explore the Science & Experts | ideXlab. (URL not available)
- 2-Chlorobenzoyl chloride synthesis - ChemicalBook. (URL not available)
- This compound - MySkinRecipes. (URL not available)
- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - KoreaScience. (URL not available)
- Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW - ElectronicsAndBooks. (URL not available)
- Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activ
- This compound | C9H10ClNO2 | CID 18185370 - PubChem. (URL not available)
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (URL not available)
- Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,...
- Grignard Reaction - Organic Chemistry Portal. (URL not available)
- US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google P
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A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-N-methoxy-N-methylbenzamide
For researchers, scientists, and drug development professionals, the meticulous verification of purity for synthesized intermediates is a cornerstone of reliable and reproducible research. 2-Chloro-N-methoxy-N-methylbenzamide, a Weinreb amide, is a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical industry for the preparation of ketones and other derivatives.[1] Ensuring its purity is paramount to the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.[2][3] While this method is generally efficient, the purity of the final product can be compromised by several factors, leading to the presence of various impurities. Understanding these potential impurities is crucial for selecting the most appropriate analytical technique for their detection and quantification.
Common Impurities and Side Products:
-
Unreacted Starting Materials: Residual 2-chlorobenzoyl chloride and N,O-dimethylhydroxylamine.
-
Hydrolysis Product: 2-chlorobenzoic acid, formed from the reaction of 2-chlorobenzoyl chloride with moisture.
-
Over-reaction Product: Formation of a "bis-Weinreb amide" if excess activating agent (like oxalyl chloride, if used to generate the acid chloride in situ) is present.[4]
-
Side-reaction Products: N-acylurea may form if carbodiimide coupling agents are used in alternative synthetic routes.[4]
A robust analytical strategy must be capable of separating and identifying the target molecule from these potential contaminants.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment is a critical decision, driven by the specific information required, the nature of the potential impurities, and the available instrumentation. Here, we compare the most commonly employed methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High resolution, high sensitivity, quantitative accuracy.[5] | Requires chromophoric impurities for UV detection, structural information is limited.[1] |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation, identification and quantification of impurities with unique signals. | Provides detailed structural information, inherently quantitative (qNMR).[6] | Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals. |
| MS | Ionization and mass-to-charge ratio analysis of molecules. | Molecular weight confirmation, structural information from fragmentation patterns. | High sensitivity and selectivity, excellent for identifying trace impurities.[1] | Isomeric compounds can be difficult to distinguish, quantification can be challenging without standards. |
| FTIR | Vibrational transitions of functional groups upon absorption of infrared radiation. | Identification of functional groups present in the molecule. | Fast, non-destructive, good for confirming the presence of the amide carbonyl. | Provides limited information on overall purity, not suitable for quantifying impurities. |
In-Depth Technical Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[5] A reversed-phase method is typically employed for a moderately polar compound like this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
The primary peak in the chromatogram should correspond to this compound. The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks. Potential impurities like 2-chlorobenzoic acid would elute earlier due to its higher polarity, while less polar byproducts would have longer retention times. Method validation according to ICH guidelines is essential for ensuring the reliability of the results.[7][8]
Caption: Workflow for NMR purity assessment.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can help in identifying impurities through their mass-to-charge ratios and fragmentation patterns.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
GC Conditions (if used):
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program: 100°C for 2 min, then ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1 mL/min.
-
The mass spectrum should show a molecular ion peak [M]⁺ at m/z 199 (for ³⁵Cl) and an isotopic peak at m/z 201 (for ³⁷Cl) with a characteristic ~3:1 ratio. The fragmentation of aromatic amides often involves the cleavage of the amide bond. [9][10] Expected Fragmentation Pattern:
-
m/z 139/141: [Cl-C₆H₄-CO]⁺ (benzoyl cation), a very common and stable fragment.
-
m/z 111/113: Loss of CO from the benzoyl cation, resulting in [Cl-C₆H₄]⁺.
-
m/z 60: [CH₃-O-N-CH₃]⁺ or related fragments.
The presence of ions corresponding to the molecular weights of potential impurities can provide evidence for their existence in the sample.
Caption: Workflow for MS purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the synthesized molecule, primarily the amide carbonyl group.
-
Instrumentation: FTIR Spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample between two NaCl or KBr plates, or a KBr pellet if the sample is a solid.
-
Data Acquisition: Typically 16-32 scans at a resolution of 4 cm⁻¹.
The FTIR spectrum provides a "fingerprint" of the molecule. For this compound, the key absorption bands are:
Expected Characteristic FTIR Peaks:
-
~1640-1680 cm⁻¹: Strong C=O stretching vibration of the tertiary amide. [11]* ~1400-1450 cm⁻¹: C-N stretching vibration.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2800-3000 cm⁻¹: Aliphatic C-H stretching of the methyl groups.
-
~750-800 cm⁻¹: C-Cl stretching.
The absence of a broad O-H stretch around 3000 cm⁻¹ would indicate the absence of the 2-chlorobenzoic acid impurity.
Caption: Workflow for FTIR functional group analysis.
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
No single analytical technique provides a complete picture of the purity of a synthesized compound. A comprehensive and trustworthy assessment of this compound purity relies on an integrated approach, leveraging the strengths of multiple orthogonal techniques.
-
Initial Screening and Functional Group Confirmation: FTIR provides a rapid check for the presence of the desired amide functionality and the absence of obvious impurities like carboxylic acids.
-
Structural Confirmation and Impurity Identification: NMR is indispensable for unambiguous structural confirmation of the target molecule and for identifying and, in some cases, quantifying structurally distinct impurities.
-
Quantitative Purity and Separation of Impurities: HPLC is the gold standard for quantitative purity assessment, offering excellent separation of the main component from various process-related impurities.
-
Molecular Weight Verification and Trace Impurity Detection: MS confirms the molecular weight and provides valuable structural information through fragmentation, excelling at detecting trace-level impurities that might be missed by other techniques.
By judiciously combining these powerful analytical tools, researchers and drug development professionals can ensure the quality and purity of this compound, thereby building a solid foundation for the successful advancement of their scientific endeavors.
References
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
- Scientific Letter - Atlanchim Pharma. (n.d.).
- Analytical method validation: A brief review. (n.d.).
- The benefits of high-resolution mass spectrometry for impurity profiling. (2023, May 8).
- guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
- A Practical Guide to Analytical Method Validation - gmpua.com. (n.d.).
- Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, January 26).
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry - ACS Publications. (2013, September 4).
- Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. (2023, August 18).
- Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. (2020, April 22).
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (2018, June 12).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- N-(Methoxymethyl)-N-methylbenzamide - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (n.d.).
- Benzamide-simplified mass spectrum.[10] | Download Scientific Diagram - ResearchGate. (n.d.).
- Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N - Semantic Scholar. (n.d.).
- Figure S41. FTIR spectrum of N-benzylbenzamide (7). - ResearchGate. (n.d.).
- Recent Developments in Weinreb Synthesis and their Applications. (n.d.).
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - MDPI. (n.d.).
- SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
- Reverse Phase HPLC Basics for LC/MS - IonSource. (2001, July 22).
- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. (n.d.).
- N-Methoxy-N-methylbenzamide - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).
- N-Methoxy-N-methylbenzamide - SpectraBase. (n.d.).
- Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2- M - The Royal Society of Chemistry. (n.d.).
- This compound - MySkinRecipes. (n.d.).
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A Researcher's Guide to Weinreb Amide Reactions: Benchmarks, Protocols, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of ketones is a fundamental transformation in organic chemistry, critical for the construction of pharmaceuticals, natural products, and functional materials.[1][2][3] However, traditional methods involving the addition of highly reactive organometallic reagents to carboxylic acid derivatives are often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1][2][4] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone synthesis offers an elegant and robust solution to this challenge.[1] This guide provides an in-depth analysis of the Weinreb amide reaction, presenting benchmark data, comparative assessments against alternative methods, and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Challenge of Controlled Ketone Synthesis: Overcoming Over-Addition
The direct addition of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) compounds, to acyl compounds like esters or acid chlorides is a straightforward concept for carbon-carbon bond formation. However, the ketone product generated is often more reactive than the starting material.[4][5] This reactivity imbalance leads to a second nucleophilic attack on the newly formed ketone, resulting in a tertiary alcohol as the primary product, even when stoichiometrically controlling the organometallic reagent.[1][2][6] This lack of control significantly limits the utility of these classical methods for the clean synthesis of ketones.
The Weinreb-Nahm Ketone Synthesis: Mechanism and Core Advantages
The Weinreb-Nahm synthesis circumvents the over-addition problem by employing a special type of amide, the N-methoxy-N-methylamide (Weinreb amide).[7][8] The reaction proceeds in two key stages: formation of the Weinreb amide from a carboxylic acid derivative, followed by its reaction with an organometallic reagent.
The Key to Success: A Stable Chelated Intermediate
The genius of the Weinreb amide lies in its ability to form a stable tetrahedral intermediate upon nucleophilic attack. The methoxy group's oxygen atom chelates the metal ion (Li⁺ or Mg²⁺) with the carbonyl oxygen, forming a stable five-membered ring.[4][5][7] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until an acidic workup is performed.[1][4][6] By the time the ketone is liberated, the highly reactive organometallic reagent has been quenched, preventing any possibility of over-addition.[4]
Key Advantages of the Weinreb Method:
-
Prevents Over-addition: The stability of the chelated intermediate is the primary advantage, ensuring the clean formation of ketones or aldehydes.[1][5][9]
-
Broad Substrate Scope: The reaction is compatible with a wide variety of organometallic reagents, including aliphatic, vinyl, aryl, and alkynyl Grignard and organolithium reagents.[1]
-
High Functional Group Tolerance: The reaction conditions tolerate many sensitive functional groups, such as esters, silyl ethers, sulfonates, and N-protected amino acids.[1]
-
Synthesis of Aldehydes: By using a reducing agent like lithium aluminum hydride (LiAlH₄) or DIBAL-H instead of an organometallic reagent, Weinreb amides can be cleanly converted to aldehydes.[1][10]
-
Mild Reaction Conditions: The reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C), which is beneficial for sensitive substrates.[3]
Benchmark Studies: A Performance Comparison
The overall success of the Weinreb ketone synthesis depends on the efficient execution of two distinct stages: the formation of the Weinreb amide and its subsequent reaction with a nucleophile.
Part A: Synthesis of the Weinreb Amide
The Weinreb amide itself can be prepared from various carboxylic acid derivatives. The choice of starting material often depends on availability and the presence of other functional groups in the molecule.[7][11] The most common precursor is N,O-dimethylhydroxylamine, typically used as its more stable hydrochloride salt.[1]
| Starting Material | Coupling Reagent(s) | Typical Conditions | Yield Range | Notes |
| Acid Chloride | Pyridine or other base | DCM or THF, 0 °C to RT | 80-95% | A very common and high-yielding method; requires conversion of the acid to the acid chloride first.[1][12] |
| Carboxylic Acid | EDC, DCC, HATU, T3P | DCM or DMF, RT | 75-93% | Direct and avoids the need for an acid chloride; requires a coupling agent, which can create purification challenges.[1][13] |
| Ester / Lactone | AlMe₃, i-PrMgCl | Toluene or THF, RT | Good | Useful for direct conversion from esters, avoiding activation of the corresponding acid.[1] |
| Anhydride | Direct reaction | Varies | Good | Less common but effective for symmetrical anhydrides.[11] |
Part B: Ketone Formation - Reactivity and Scope
The reaction of the Weinreb amide with organometallic reagents is generally high-yielding. The table below provides representative examples showcasing the method's versatility.
| Weinreb Amide Substrate | Organometallic Reagent | Product | Yield | Reference |
| Benzoyl-N(Me)OMe | Phenylmagnesium bromide | Benzophenone | ~95% | General knowledge based on[1] |
| Acetyl-N(Me)OMe | n-Butyllithium | 2-Hexanone | ~90% | General knowledge based on[1][8] |
| N-Boc-Proline Weinreb Amide | Methylmagnesium iodide | N-Boc-2-acetylpyrrolidine | High | Demonstrates compatibility with protected amino acids.[1] |
| Cinnamoyl-N(Me)OMe | Vinyllithium | 1,4-Pentadien-3-one | Good | Tolerates α,β-unsaturation.[1] |
| Isobutyryl-N(Me)OMe | LiAlH₄ | Isobutyraldehyde | High | Example of aldehyde synthesis.[1][10] |
Comparison with Alternative Ketone Synthesis Methods
While the Weinreb synthesis is a powerful tool, it is essential to understand its place among other established methods for preparing ketones.
| Method | Mechanism | Advantages | Disadvantages | Best Suited For |
| Weinreb-Nahm Synthesis | Nucleophilic addition to a Weinreb amide via a stable chelate.[1][4] | Excellent control, prevents over-addition, broad scope, mild conditions.[1][3] | Two-step process (amide formation then addition). | Complex molecules with sensitive functional groups.[1] |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution with an acyl halide/Lewis acid.[2] | Good for aryl ketones. | Limited to electron-rich aromatics; harsh Lewis acid conditions.[2] | Simple synthesis of aryl ketones from activated arenes. |
| Organocuprate Addition | Nucleophilic addition of a Gilman reagent (R₂CuLi) to an acid chloride. | Less reactive than Grignards, reducing over-addition. | Organocuprates can be difficult to prepare and handle; stoichiometry is critical. | Cases where the ketone product is prone to enolization.[14] |
| Reaction with Nitriles | Nucleophilic addition of Grignard/organolithium to a nitrile, followed by hydrolysis of the imine intermediate.[12] | One-pot from nitrile. | Requires harsh hydrolysis conditions; less general than Weinreb. | When the corresponding nitrile is readily available. |
Experimental Protocols
Adherence to a well-defined protocol is critical for reproducibility and safety. The following are representative procedures for the two main stages of the Weinreb synthesis.
Protocol 1: Weinreb Amide Formation from a Carboxylic Acid
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
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- 14. grokipedia.com [grokipedia.com]
A Senior Application Scientist's Guide to Ketone Synthesis: A Cost-Benefit Analysis of 2-Chloro-N-methoxy-N-methylbenzamide
Introduction: The Challenge of Precision in Ketone Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the controlled formation of ketones is a foundational challenge. Ketones are ubiquitous structural motifs and critical intermediates in the synthesis of complex molecules. The classical approach of reacting organometallic reagents with common acylating agents, such as acid chlorides or esters, is frequently plagued by a critical flaw: over-addition. The ketone product, often more reactive than the starting material, readily undergoes a second nucleophilic attack to yield an undesired tertiary alcohol. This side reaction lowers the yield of the target ketone, complicates purification, and increases overall project costs.
N-methoxy-N-methylamides, commonly known as Weinreb amides, were developed to elegantly solve this problem.[1] Their unique reactivity profile allows for the clean and high-yield synthesis of ketones by arresting the reaction at the desired stage.[2][3] This guide provides an in-depth cost-benefit analysis of using a specific, functionalized Weinreb amide, 2-Chloro-N-methoxy-N-methylbenzamide , as a key intermediate. We will compare its performance, cost-effectiveness, and process efficiency against traditional alternatives, providing the experimental data and workflow logic necessary for researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic campaigns.
The Weinreb Amide Advantage: A Mechanistic Deep Dive
The efficacy of a Weinreb amide stems from its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent (e.g., Grignard or organolithium compounds).[3][4] This intermediate remains stable under the reaction conditions and does not collapse to form the ketone until a deliberate acidic workup is performed. This two-stage reactivity profile is the key to preventing the second, unwanted nucleophilic addition.[5]
In contrast, the intermediate formed from the reaction of an organometallic reagent with an acid chloride is highly unstable. It rapidly eliminates the chloride ion to form the ketone in situ, which then immediately competes with the remaining starting material for the nucleophile, leading to the formation of the tertiary alcohol byproduct.
Caption: Reaction mechanism comparison: Weinreb amide vs. acid chloride.
Performance and Cost Analysis
A comprehensive analysis requires evaluating not just the yield of a single reaction, but the entire workflow, including starting material preparation, reaction execution, workup, purification, and safety considerations.
Pathway 1: The this compound Route
This pathway involves two key stages: the synthesis of the Weinreb amide from 2-chlorobenzoic acid, followed by its reaction with an organometallic reagent to yield the target ketone.
Stage 1: Synthesis of the Weinreb Amide
The formation of the Weinreb amide itself requires a coupling reagent to join 2-chlorobenzoic acid with N,O-dimethylhydroxylamine.[6] The choice of coupling reagent is a critical cost and efficiency variable.
| Coupling Reagent | Typical Yield | Cost Profile | Key Considerations |
| EDC/HOBt | Moderate to High | Low | Cost-effective standard; may require longer reaction times and careful purification to remove urea byproducts.[7] |
| HATU | High | High | Very efficient and fast, especially for challenging substrates, but significantly more expensive.[7][8] |
| T3P® | High | Moderate | Excellent efficiency with water-soluble byproducts, simplifying workup and making it attractive for scale-up.[8] |
| Bt-Ms/Base | High | Low | An efficient method using N-acylbenzotriazoles, which proceeds under mild conditions with no racemization for chiral acids.[6] |
Stage 2: Ketone Synthesis from the Weinreb Amide
This is the cornerstone application, prized for its reliability and clean conversions.[4]
Representative Experimental Protocol: Synthesis of 2-Chloro-acetophenone
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq). Dissolve in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the mixture back to 0 °C and slowly quench by adding 1 M HCl (aq) until the pH is ~2.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the final ketone.
Pathway 2: The Alternative Acid Chloride Route
This traditional pathway involves converting 2-chlorobenzoic acid to 2-chlorobenzoyl chloride, followed by reaction with the organometallic reagent.
Representative Experimental Protocol: Synthesis of 2-Chloro-acetophenone
-
Acid Chloride Formation: Reflux 2-chlorobenzoic acid (1.0 eq) with thionyl chloride (2.0 eq) and a catalytic amount of DMF for 2 hours. Remove excess thionyl chloride under vacuum to yield crude 2-chlorobenzoyl chloride.
-
Setup: Dissolve the crude acid chloride in anhydrous THF (0.2 M) in a flame-dried flask under argon and cool to -78 °C.
-
Addition: Add methylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise. Note: A significant excess is often required to account for over-addition.
-
Reaction & Workup: After addition is complete, stir for 30 minutes at -78 °C. Quench with saturated NH₄Cl solution and proceed with an extraction and purification as described for the Weinreb amide pathway. The purification step will be more demanding due to the presence of the tertiary alcohol byproduct.
Quantitative Cost-Benefit Summary
The following table synthesizes the key performance and cost metrics for the two pathways. "Process Cost" is a qualitative measure encompassing reaction time, complexity of purification, and safety/handling requirements.
| Metric | This compound Route | Acid Chloride Route | Justification & Expert Insights |
| Target Ketone Yield | Typically 85-95% | Highly variable; 40-70% | The Weinreb amide route's primary advantage is its high, reproducible yield, minimizing loss to byproducts.[3] |
| Purity (Pre-Purification) | High | Low to Moderate | The crude product from the Weinreb route is significantly cleaner, reducing the burden on chromatography. |
| Substrate Scope | Broad | Moderate | The Weinreb amide method is compatible with a wide array of sensitive functional groups that would be destroyed by harsher reagents like acid chlorides.[9] |
| Reagent Cost | Moderate to High | Low | While 2-chlorobenzoic acid is cheap, the coupling reagents for the Weinreb amide synthesis add cost. However, this is often offset by higher yield and reduced purification costs. |
| Process Cost | Low | High | The acid chloride route requires more complex purification, handling of corrosive SOCl₂, and often cryogenic temperatures (-78 °C) to mitigate over-addition, increasing operational costs. |
| Safety & Handling | Moderate | High | The Weinreb amide is a stable solid. The alternative requires in-situ generation and handling of a corrosive and moisture-sensitive acid chloride and excess organometallic reagent.[10][11] |
| Waste Profile | Lower | Higher | Higher efficiency and cleaner reactions lead to less solvent waste from extensive chromatography and fewer byproducts for disposal. |
Decision Workflow for Synthetic Strategy
Choosing the optimal synthetic route depends on the specific goals of the project. The following decision tree can guide a researcher's choice.
Caption: Decision matrix for choosing a ketone synthesis strategy.
Conclusion and Senior Scientist's Recommendation
The cost-benefit analysis clearly demonstrates that while the upfront reagent cost for the This compound pathway may be higher due to the necessary coupling reagents, its total process cost is frequently lower. The significant advantages in yield, purity, and operational simplicity make it the superior choice for the synthesis of high-value molecules, particularly in the context of drug discovery and development where material loss is costly and purity is paramount. The reliability and predictability of the Weinreb amide route de-risks complex synthetic sequences.[2][4]
The traditional acid chloride route remains a viable option for simple, robust ketones where the starting materials are inexpensive and the downstream purification challenges are manageable. However, for any synthesis where precision, functional group tolerance, and maximization of yield are critical success factors, the investment in the Weinreb amide strategy delivers a substantial return through reduced waste, simplified purification, and, ultimately, a more efficient path to the target molecule.
References
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- Benchchem. Applications of N-Methoxy-N-methyl-benzamides (Weinreb Amides) in Medicinal Chemistry Campaigns.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.
- Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review).
- Sibi, M. P. (2001). N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Semantic Scholar.
- Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC.
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A Mechanistic Deep Dive: Grignard vs. Organolithium Reagents in Weinreb Amide Additions
For researchers, chemists, and drug development professionals, the precise and predictable synthesis of ketones is a cornerstone of molecular construction. The Weinreb amide has emerged as a superior acylating agent, largely due to its remarkable ability to halt the reaction at the ketone stage, preventing the common issue of over-addition to a tertiary alcohol.[1][2] This control is attributed to the formation of a stable tetrahedral intermediate.[1][2][3][4]
However, the choice of the organometallic nucleophile—typically a Grignard (RMgX) or organolithium (RLi) reagent—is a critical parameter that significantly influences the reaction's mechanism, efficiency, and outcome. This guide provides an in-depth mechanistic comparison, supported by experimental insights, to inform the rational selection of these powerful synthetic tools.
The Central Player: The Weinreb Amide Intermediate
The unique reactivity of the N-methoxy-N-methylamide, or Weinreb amide, stems from its ability to form a stable, five-membered chelated intermediate upon nucleophilic attack.[3][4] This intermediate effectively sequesters the carbonyl equivalent, rendering it unreactive to a second equivalent of the nucleophile until an acidic workup quenches the reaction and liberates the desired ketone.[2][5] The stability of this chelate is the lynchpin of the entire process, and it is here that the mechanistic paths of Grignard and organolithium reagents diverge.
The Grignard Reaction: A Highly Stable, Chelated Pathway
When a Grignard reagent adds to a Weinreb amide, the magnesium (Mg) center plays a crucial role in orchestrating a highly stable tetrahedral intermediate. The magnesium, with its +2 oxidation state and ability to form multiple coordination bonds, is effectively chelated by both the newly formed alkoxide oxygen and the N-methoxy oxygen.[2] This forms a rigid and stable six-membered ring-like structure.
Key Mechanistic Features:
-
Strong Chelation: The divalent magnesium ion strongly coordinates with both oxygen atoms, leading to a very stable intermediate.
-
Resistance to Collapse: This chelated structure is sterically hindered and electronically stable, preventing the elimination of the amido group that would be required to regenerate a ketone in situ for a second attack.
-
Clean Conversion: The stability ensures that the reaction reliably stops after the first addition. The ketone is only formed upon the addition of aqueous acid during the workup, which breaks down the intermediate.[5]
Caption: Mechanism of Grignard addition to a Weinreb amide.
The Organolithium Reaction: A More Reactive, Less Stable Intermediate
Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[6][7] The lithium (Li) cation is smaller and singly charged, which leads to a different intermediate structure. While chelation does occur, the resulting five-membered ring is generally considered less stable than the one formed with magnesium.[8]
Key Mechanistic Features:
-
Weaker Chelation: The monovalent lithium ion forms a less rigid chelate compared to magnesium.
-
Increased Reactivity: The higher nucleophilicity and basicity of organolithiums mean reactions can often be performed at lower temperatures (e.g., -78 °C) to control reactivity.
-
Potential for Over-addition: Because the lithium-chelated intermediate is less stable, it has a higher propensity to break down, especially if the reaction temperature is allowed to rise. This premature collapse can regenerate the ketone, which is then susceptible to a second nucleophilic attack by another equivalent of the organolithium reagent, leading to the tertiary alcohol byproduct.[2]
Caption: Standard workflow for organometallic addition to Weinreb amides.
Protocol 1: Grignard Reagent Addition
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Loading: The Weinreb amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to 0 °C in an ice-water bath.
-
Addition: The Grignard reagent (commercially available or freshly prepared, ~1.1 eq) is added dropwise via syringe over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: The mixture is stirred at 0 °C for 1-2 hours or until the starting material is consumed as monitored by TLC.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then partitioned between ethyl acetate and water, the layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ketone is then purified by flash column chromatography.
Protocol 2: Organolithium Reagent Addition
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Loading: The Weinreb amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath. This is a critical step.
-
Addition: The organolithium reagent (~1.05 eq) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: The mixture is stirred at -78 °C for 1-3 hours. The reaction should be closely monitored.
-
Workup: The reaction is quenched at -78 °C with saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature.
-
Purification: The workup and purification follow the same procedure as described for the Grignard reaction.
Conclusion and Recommendations
Both Grignard and organolithium reagents are highly effective for the synthesis of ketones from Weinreb amides. The choice between them should be guided by a mechanistic understanding of their distinct reactivities.
-
Choose Grignard Reagents for Reliability and Simplicity: For most applications, Grignard reagents offer a more robust and forgiving procedure. The exceptional stability of the magnesium-chelated intermediate minimizes the risk of over-addition, even if the temperature fluctuates slightly. This makes it the preferred choice for routine ketone synthesis and scale-up operations.
-
Choose Organolithium Reagents for High Reactivity or Specific Substrates: When dealing with sterically hindered Weinreb amides or when a Grignard reagent fails to react, the higher reactivity of an organolithium reagent may be necessary. [6]However, this power comes at the cost of reduced intermediate stability, mandating strict adherence to low-temperature protocols (-78 °C) to prevent the formation of tertiary alcohol byproducts.
By understanding the causal relationship between the metal cation, the stability of the tetrahedral intermediate, and the reaction conditions, researchers can confidently select the optimal reagent and protocol to achieve high-yielding, selective ketone synthesis.
References
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Millipore Sigma. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/weinreb-amide
- Organolithium reagent. Wikipedia. Available at: https://en.wikipedia.org/wiki/Organolithium_reagent
- Khalid, K., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Available at: https://orientjchem.
- Omar, S., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available at: https://www.researchgate.
- Weinreb amides. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/weinreb-ketone-synthesis.shtm
- Weinreb ketone synthesis. Wikipedia. Available at: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
- Does the weinreb amide form coordination bonds with Li if organolithiums are used? Reddit. Available at: https://www.reddit.
- Difference Between a Grignard and Organolithium? Reddit. Available at: https://www.reddit.com/r/chemistry/comments/u05n0z/difference_between_a_grignard_and_organolithium/
- Grignard and Organolithium Reagents. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones/19.09%3A_Grignard_and_Organolithium_Reagents
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-N-methoxy-N-methylbenzamide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the intricate work of drug development and complex organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-N-methoxy-N-methylbenzamide (CAS No. 289686-74-4), a compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1] By understanding the inherent hazards and the logic behind these disposal procedures, you can ensure the safety of yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Based on data for related benzamides, this compound should be handled as a substance that:
The presence of a chlorinated aromatic ring suggests that its combustion byproducts may include hazardous substances like hydrogen chloride and nitrogen oxides.[3] Therefore, all handling and disposal procedures must be designed to minimize exposure and prevent uncontrolled release into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is non-negotiable. The causality here is direct: the barrier provided by PPE is the most immediate and effective way to prevent the chemical from coming into contact with your body.
Essential PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes and airborne particles causing eye irritation.[2][3] |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. A fume hood is strongly recommended.[2][3] | To prevent inhalation of dust or vapors, which may cause respiratory irritation. |
Always wash your hands thoroughly after handling the chemical, even if gloves were worn.[2][3]
Spill Management: A Calm and Methodical Approach
Accidents happen. A well-defined spill cleanup procedure is crucial for mitigating the immediate hazards and preventing wider contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble described in the previous section.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used in the cleanup, including gloves and wipes, must be disposed of as hazardous waste.
The Core Directive: Proper Disposal Procedures
The overarching principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [5]
The following workflow provides a logical progression for the safe and compliant disposal of this chemical.
Caption: Decision workflow for the disposal of this compound.
Detailed Disposal Steps:
-
Waste Characterization and Segregation:
-
Solid Waste: Unused or expired this compound should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound, as well as the first rinse of any container that held it, must be collected as liquid hazardous waste.[6]
-
Segregation is Key: This waste stream should be segregated as chlorinated organic waste .[7] Do not mix it with non-halogenated solvents or other incompatible waste streams to prevent dangerous reactions and to facilitate proper disposal by your institution's environmental health and safety (EHS) office or a licensed contractor.[7][8]
-
-
Containerization and Labeling:
-
Use Compatible Containers: Collect the waste in a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5] The original container is often a good choice.[5]
-
Label Clearly and Completely: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream with their approximate percentages.[6][8]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and have secondary containment to prevent the spread of any potential leaks.[5]
-
-
Final Disposal:
-
The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal company. The most common and effective method for the destruction of chlorinated organic compounds is incineration at a permitted hazardous waste facility .[9][10] This high-temperature process is equipped with scrubbers to neutralize the acidic gases (like HCl) produced during combustion.
-
Contact your institution's EHS office to arrange for the pickup and disposal of your hazardous waste. They will have established procedures and approved vendors to ensure regulatory compliance.
-
Empty Container Disposal
Even "empty" containers can retain hazardous residues. Therefore, they must be handled with care.
-
Triple Rinsing: For a container to be considered non-hazardous and disposed of in the regular trash, it must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[5]
-
Collect the Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[6] For a compound with suspected high toxicity, it is best practice to collect all three rinsates as hazardous waste.[6]
-
Deface the Label: Before disposing of the rinsed container, completely remove or deface the original chemical label to prevent any confusion.[5]
Regulatory Context: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are classified with specific codes. While this compound is not explicitly listed by name, as a discarded, unused chemical product, it would likely fall under the U-list if it meets the criteria for toxicity.[11] More broadly, as a halogenated organic compound, it is critical to manage it within the framework of RCRA regulations. Wastes from the production of chlorinated aliphatic hydrocarbons are often assigned K-list codes (e.g., K173, K174, K175), and spent halogenated solvents are classified under the F-list (e.g., F001, F002).[12][13][14][15] This underscores the importance of not mixing this waste with other streams and consulting with your EHS department for precise waste code assignment.
By adhering to these scientifically grounded and procedurally sound disposal practices, you not only comply with regulations but also actively contribute to a culture of safety and environmental stewardship within the scientific community.
References
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
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- PubChem. (n.d.). This compound.
- Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- MySkinRecipes. (n.d.). This compound.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- HWH Environmental. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Chemsigma. (n.d.). This compound [289686-74-4].
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- U.S. Environmental Protection Agency. (1999, August 25). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule.
- U.S. Environmental Protection Agency. (n.d.). Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2) What Do They Mean to You?.
- Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
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Essential Personal Protective Equipment (PPE) for Handling 2-Chloro-N-methoxy-N-methylbenzamide: A Procedural Guide
This guide provides an in-depth operational plan for the safe handling and disposal of 2-Chloro-N-methoxy-N-methylbenzamide. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring personal protection and experimental integrity.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance.[1] The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles.[2] According to safety data sheets, this compound is known to cause skin and serious eye irritation.[1][3] It may also cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental design.
Core PPE Requirements: A Multi-Layered Defense
Effective protection from this compound requires a multi-layered approach to personal protective equipment. The following table summarizes the minimum PPE requirements for handling this compound in various laboratory scenarios.
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing, aliquoting) | Chemical-resistant gloves (Nitrile) | Safety glasses with side shields or goggles | Fully-buttoned laboratory coat | NIOSH-approved respirator (if not in a fume hood) |
| Handling Solutions (e.g., solution preparation, transfers) | Chemical-resistant gloves (Nitrile) | Safety glasses with side shields or goggles | Fully-buttoned laboratory coat | Not generally required if handled in a well-ventilated area |
| Risk of Splash or Aerosol Generation | Chemical-resistant gloves (Nitrile) | Goggles and a face shield | Fully-buttoned laboratory coat | NIOSH-approved respirator |
| Spill Cleanup | Chemical-resistant gloves (Nitrile) | Goggles and a face shield | Chemical-resistant suit or gown | NIOSH-approved respirator with appropriate cartridges |
The "Why": Justifying PPE Selection
-
Hand Protection: Chemical-resistant gloves are the first line of defense against dermal exposure. Nitrile gloves are recommended due to their resistance to a broad range of chemicals, including many organic compounds.[2] It is crucial to change gloves frequently and immediately if they become contaminated to prevent inadvertent exposure.[2]
-
Eye and Face Protection: Given that this compound can cause serious eye irritation, robust eye protection is mandatory.[1][3] Safety glasses with side shields offer a baseline level of protection.[2] However, when there is a risk of splashing or aerosol generation, goggles should be used in conjunction with a face shield for maximum protection.[2]
-
Body Protection: A standard laboratory coat, fully buttoned with long sleeves, protects the skin on the arms and torso from accidental contact with the chemical.[2]
-
Respiratory Protection: A NIOSH-approved respirator is required when handling the solid compound outside of a primary containment system like a fume hood or glove box.[2] This is because of the potential for inhaling fine dust particles, which can cause respiratory tract irritation.[1]
Procedural Guidance: Step-by-Step Protocols
Donning PPE: A Sequence for Safety
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Body Protection: Put on a clean, fully-buttoned laboratory coat.
-
Respiratory Protection (if required): Perform a fit check for your NIOSH-approved respirator.
-
Eye and Face Protection: Put on your safety glasses or goggles. If a splash risk exists, add a face shield.
-
Hand Protection: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Preventing Cross-Contamination
-
Gloves: Remove gloves first, turning them inside out as you pull them off to trap any contaminants.
-
Hand Hygiene: Wash and dry your hands.
-
Face Shield and Goggles: Remove the face shield and goggles.
-
Laboratory Coat: Remove your lab coat, folding it inward to contain any potential contamination on the outer surface.
-
Respirator (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Workflow for PPE Selection and Use
Caption: Workflow for selecting and using PPE for this compound.
Disposal Plan: Compliant Waste Management
All disposable PPE contaminated with this compound, as well as any unused product and contaminated lab supplies, must be treated as hazardous waste.[1][2]
-
Solid Waste: Place contaminated gloves, wipes, and other solid materials into a designated, sealed container for hazardous waste.[2]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in appropriately labeled hazardous waste containers.
-
Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1]
By adhering to these detailed procedures, you contribute to a culture of safety and ensure the integrity of your research. This guide should be used in conjunction with your institution's specific safety protocols and the most current Safety Data Sheet for this compound.
References
- BenchChem. (2025). Personal protective equipment for handling Metiamide.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Chloro-N-methylbenzamide.
- TCI Chemicals. (2024). SAFETY DATA SHEET: 3-Amino-N-methylbenzamide.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
